Product packaging for 1,4-Bis(2-hydroxyethoxy)-2-butyne(Cat. No.:CAS No. 16754-33-9)

1,4-Bis(2-hydroxyethoxy)-2-butyne

Cat. No.: B1175481
CAS No.: 16754-33-9
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Description

1,4-Bis(2-hydroxyethoxy)-2-butyne is a useful research compound. Its molecular formula is C8H14Cl4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14Cl4 B1175481 1,4-Bis(2-hydroxyethoxy)-2-butyne CAS No. 16754-33-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethanol
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InChI

InChI=1S/C8H14O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,3-8H2
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Description Data deposited in or computed by PubChem

InChI Key

IXAWTPMDMPUGLV-UHFFFAOYSA-N
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Canonical SMILES

C(COCC#CCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H14O4
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DSSTOX Substance ID

DTXSID7041918
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Molecular Weight

174.19 g/mol
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Physical Description

Liquid
Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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CAS No.

1606-85-5, 32167-31-0
Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Hydroxyethylated 2-butyne-1,4-diol
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Ethanol, 2,2'-[2-butyne-1,4-diylbis(oxy)]bis-
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Record name 1,4-Bis(2-hydroxyethoxy)-2-butyne
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Record name Oligomerisation products of but-2-yne-1,4-diol and ethylene oxide
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Record name 2,2'-but-2-ynylenedioxydiethanol
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Record name 1,4-BIS(2-HYDROXYETHOXY)-2-BUTYNE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,4-Bis(2-hydroxyethoxy)-2-butyne from 2-butyne-1,4-diol and ethylene oxide. The document details the reaction mechanism, experimental protocols, and key reaction parameters. Quantitative data from a patented synthesis process is presented in a structured format. Furthermore, this guide includes diagrammatic representations of the reaction pathway and experimental workflow to facilitate a deeper understanding of the synthesis process. This molecule is of interest as a versatile building block in organic synthesis due to its bifunctional nature, containing both hydroxyl and alkyne moieties.

Introduction

This compound is a chemical compound characterized by a central alkyne functional group flanked by two hydroxyethoxy arms. This structure imparts bifunctionality, with the hydroxyl groups available for esterification and etherification reactions, and the alkyne bond amenable to addition reactions such as hydrogenation. A common application for this compound is as a brightener in nickel electroplating baths. The synthesis of this compound is typically achieved through the ethoxylation of 2-butyne-1,4-diol with ethylene oxide. This guide focuses on the scientific and technical aspects of this synthesis.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from 2-butyne-1,4-diol and ethylene oxide is a base-catalyzed ethoxylation reaction. The reaction proceeds via a nucleophilic attack of the hydroxyl groups of 2-butyne-1,4-diol on the electrophilic carbon atoms of the ethylene oxide ring.

Reaction Equation:

HOCH₂C≡CCH₂OH + 2 C₂H₄O → HO(CH₂)₂OCH₂C≡CCH₂O(CH₂)₂OH

The reaction is typically carried out in the presence of a basic catalyst, which deprotonates the hydroxyl groups of the butynediol, increasing their nucleophilicity and facilitating the ring-opening of the ethylene oxide.

Reaction Pathway Diagram

ReactionPathway 2-Butyne-1,4-diol 2-Butyne-1,4-diol Deprotonation Deprotonation 2-Butyne-1,4-diol->Deprotonation Reacts with Ethylene Oxide (2 eq.) Ethylene Oxide (2 eq.) Nucleophilic Attack Nucleophilic Attack Ethylene Oxide (2 eq.)->Nucleophilic Attack Base Catalyst Base Catalyst Base Catalyst->Deprotonation Alkoxide Intermediate Alkoxide Intermediate Deprotonation->Alkoxide Intermediate Forms Alkoxide Intermediate->Nucleophilic Attack Ring Opening Ring Opening Nucleophilic Attack->Ring Opening Protonation Protonation Ring Opening->Protonation Followed by This compound This compound Protonation->this compound Yields

Caption: Reaction mechanism for the synthesis.

Experimental Protocols

The following experimental protocol is based on the procedure described in US Patent 3,839,465.

Materials and Equipment
  • Reactants:

    • Purified 2-butyne-1,4-diol

    • Ethylene oxide

  • Catalyst:

    • Basic ion exchanger resin (e.g., partially crosslinked organic polymer based on polystyrene and divinyl benzene carrying nitrogen-containing groups)

  • Equipment:

    • Autoclave equipped with a stirrer, heating and cooling system, and a means for continuous gas feeding.

    • Filtration apparatus

Synthesis Procedure
  • Charging the Reactor: The autoclave is charged with purified 2-butyne-1,4-diol and the basic ion exchanger resin.

  • Reaction Conditions: The temperature of the autoclave is raised to and maintained between 45 to 60 °C (preferably 50 to 55 °C).

  • Ethylene Oxide Feed: Ethylene oxide is continuously fed into the autoclave over a period of 8 to 16 hours (preferably 11 to 13 hours). The pressure in the autoclave may rise to approximately 2 to 3 atmospheres gauge during this period.

  • Reaction Completion: After the ethylene oxide feed is complete, the reaction mixture is left to stand at the reaction temperature until the pressure inside the autoclave remains constant, indicating the consumption of ethylene oxide.

  • Catalyst Removal: The reaction mixture is cooled, and the ion exchanger resin is removed by filtration.

  • Product Isolation: The filtrate consists of the crude this compound.

Purification

The patent suggests that the product obtained after filtering off the catalyst is of high purity, containing less than 0.1% of free butynediol. For applications requiring even higher purity, standard purification techniques for non-volatile organic liquids can be employed, such as:

  • Vacuum Distillation: To remove any lower-boiling impurities.

  • Chromatography: Column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system can be used for further purification if necessary.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of this compound as described in a specific example within US Patent 3,839,465.

ParameterValue
Reactants
2-Butyne-1,4-diolNot specified in molar or mass quantities in the example.
Ethylene OxideContinuously fed.
Catalyst
TypeBasic ion exchanger resin (partially crosslinked polystyrene/divinylbenzene with nitrogen-containing groups).
LoadingNot specified in the example.
Reaction Conditions
Temperature50 to 55 °C
Pressure2 to 3 atmospheres gauge
Reaction Time11 to 13 hours (for ethylene oxide feed)
Product Characteristics
AppearanceYellow to light brown liquid
Purity< 0.1% free 2-butyne-1,4-diol
Refractive Index (n21/D)1.4845
YieldNot explicitly stated in the patent example.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Charge_Autoclave Charge Autoclave with 2-Butyne-1,4-diol and Catalyst Heat_Reactor Heat to 50-55 °C Charge_Autoclave->Heat_Reactor Feed_EO Continuously Feed Ethylene Oxide (11-13 hours) Heat_Reactor->Feed_EO Maintain_Conditions Maintain Temperature and Monitor Pressure (2-3 atm) Feed_EO->Maintain_Conditions Reaction_Completion Hold until Pressure is Constant Maintain_Conditions->Reaction_Completion Cool_Down Cool Reaction Mixture Reaction_Completion->Cool_Down Filter_Catalyst Filter to Remove Catalyst Cool_Down->Filter_Catalyst Crude_Product Obtain Crude Product Filter_Catalyst->Crude_Product Optional_Purification Optional Further Purification (e.g., Vacuum Distillation) Crude_Product->Optional_Purification Final_Product Pure this compound Optional_Purification->Final_Product

Spectroscopic Analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5), a molecule of interest in various chemical and pharmaceutical applications. This document outlines the expected spectroscopic data based on its chemical structure and provides standardized experimental protocols for its analysis using modern spectroscopic techniques.

Chemical Structure and Properties

This compound is a symmetrical molecule containing a central alkyne functional group, flanked by two ether linkages and terminating in two primary alcohol groups. This unique combination of functional groups dictates its characteristic spectroscopic behavior.

Chemical Structure:

Caption: Molecular Structure of this compound.

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₈H₁₄O₄
Molecular Weight174.19 g/mol
AppearanceClear yellow to brown viscous liquid[1]
Boiling Point225.17 °C (estimated)[1]
Density1.144 g/mL at 25 °C[1]
Refractive Indexn20/D 1.485

Spectroscopic Data

While publicly available, high-resolution spectral data with detailed peak assignments for this compound is limited. The following tables summarize the expected and reported spectroscopic data based on the analysis of its functional groups and available spectral information.

¹H NMR Spectroscopy

The proton NMR spectrum of this molecule is expected to show four distinct signals corresponding to the four different types of protons in the symmetrical structure.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.2Singlet4H-O-CH₂ -C≡
~ 3.7Triplet4H-O-CH₂ -CH₂-OH
~ 3.6Triplet4H-O-CH₂-CH₂ -OH
~ 2.5 - 3.5Broad Singlet2H-OH

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show four signals, consistent with the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 80CC
~ 70-O-CH₂ -CH₂-OH
~ 61-O-CH₂-CH₂ -OH
~ 58-O-CH₂ -C≡
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, ether, and alkyne functional groups.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500 - 3200 (broad)O-HStretching
2950 - 2850C-HStretching
2260 - 2100 (weak)C≡CStretching
1150 - 1085C-OStretching (Ether)
1050C-OStretching (Primary Alcohol)

Note: The C≡C stretching for a symmetrical internal alkyne can be weak or absent in the IR spectrum due to a small or zero change in dipole moment.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the ether and alcohol functionalities.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
174[M]⁺ (Molecular Ion)
157[M - OH]⁺
143[M - CH₂OH]⁺
129[M - OCH₂CH₂OH]⁺
45[CH₂CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing a Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6). b Transfer the solution to a 5 mm NMR tube. a->b c Cap the tube and ensure homogeneity. b->c d Insert the sample into the NMR spectrometer. e Lock, tune, and shim the instrument. d->e f Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. e->f g Apply Fourier transform, phase correction, and baseline correction. h Reference the spectra to the solvent peak or an internal standard (e.g., TMS). g->h i Integrate ¹H signals and pick peaks for both spectra. h->i

Caption: Workflow for NMR Spectroscopic Analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in about 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Parameters: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

  • ¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

G a Place a small drop of the viscous liquid sample on the ATR crystal. c Record a background spectrum of the empty accessory. a->c b Alternatively, press a thin film of the liquid between two KBr or NaCl plates. b->c d Acquire the sample spectrum over the range of 4000-400 cm⁻¹. c->d e Perform background subtraction and analyze the resulting spectrum. d->e

Caption: Experimental Workflow for FT-IR Analysis.

Methodology:

  • Sample Preparation: As this compound is a viscous liquid, the Attenuated Total Reflectance (ATR) technique is ideal. A small drop of the sample is placed directly onto the ATR crystal. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., KBr or NaCl).

  • Instrument Parameters: A background spectrum of the clean, empty ATR crystal or salt plates is recorded.

  • Data Acquisition: The sample spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is obtained after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)

G a Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). b Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI, EI). a->b c Ions are generated in the source. b->c d Ions are separated based on their mass-to-charge ratio (m/z) in the mass analyzer. c->d e Ions are detected and a mass spectrum is generated. d->e

Caption: General Workflow for Mass Spectrometry Analysis.

Methodology:

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should allow for the detection of the molecular ion. Electron ionization (EI) can also be used, which will likely lead to more extensive fragmentation.

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio, generating the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear fingerprint for its identification and structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry allows for the unambiguous characterization of this molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data, which is crucial for quality control, reaction monitoring, and further research and development activities involving this versatile chemical intermediate.

References

Spectroscopic Analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1,4-Bis(2-hydroxyethoxy)-2-butyne. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential.

Molecular Structure and NMR Correlation

This compound possesses a symmetrical structure with several distinct proton and carbon environments, which are elucidated by NMR spectroscopy. The following diagram illustrates the molecular structure with atom numbering for NMR signal assignment.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the different proton environments in the molecule.

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a4.20s4HO-CH ₂-C≡
b3.71t4H-O-CH ₂-CH₂-OH
c3.59t4H-O-CH₂-CH ₂-OH
d2.90t (broad)2H-OH

¹³C NMR Spectral Data

The ¹³C NMR spectrum displays four signals, consistent with the molecular symmetry of this compound.

SignalChemical Shift (δ, ppm)Assignment
181.5-C≡C -
270.1-O-C H₂-CH₂-OH
361.2-O-CH₂-C H₂-OH
458.4O-C H₂-C≡

Experimental Protocols

The following provides a general methodology for the acquisition of NMR data for this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent may affect the chemical shift of the hydroxyl protons.

  • Sample Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for good signal resolution.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 128-1024) is generally required due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

Logical Relationships in NMR Analysis

The interpretation of the NMR spectra involves understanding the relationships between the chemical structure and the observed signals.

G cluster_0 ¹H NMR Analysis Workflow A Molecular Structure B Proton Environments (a, b, c, d) A->B Identify unique protons C Chemical Shift (δ) B->C Electronic environment D Integration B->D Proton count E Multiplicity (s, t) B->E Neighboring protons F Signal Assignment C->F Correlate data D->F Correlate data E->F Correlate data G cluster_1 ¹³C NMR Analysis Workflow G Molecular Structure H Carbon Environments (1, 2, 3, 4) G->H Identify unique carbons I Chemical Shift (δ) H->I Electronic environment J Signal Assignment I->J Correlate data

An In-depth Technical Guide to the Physicochemical Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Physicochemical Properties

This compound is a viscous liquid that is yellow to brown in color.[1] It is primarily utilized as a brightener in nickel electroplating and in the dyeing of acrylic fibers.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H14O4[1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear yellow to brown viscous liquid[1]
Density 1.144 g/mL at 25 °C[1]
Boiling Point 225.17 °C (estimated)[1]
Refractive Index (n20/D) 1.485[1]
CAS Number 1606-85-5[1]

Synthesis Methodology: Ethoxylation of 2-Butyne-1,4-diol

The primary industrial synthesis route for this compound is the ethoxylation of 2-butyne-1,4-diol. This process involves the ring-opening addition of ethylene oxide to the hydroxyl groups of the starting diol, typically catalyzed by a base.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of this compound.

Materials:

  • 2-Butyne-1,4-diol

  • Ethylene oxide

  • Potassium hydroxide (KOH) or other suitable base catalyst

  • Inert solvent (e.g., toluene or xylene)

  • Nitrogen gas

  • Standard glass reactor with heating, cooling, stirring, and gas inlet/outlet capabilities

Procedure:

  • Reactor Preparation: The reactor is charged with 2-butyne-1,4-diol and the inert solvent. The system is then purged with nitrogen to create an inert atmosphere.

  • Catalyst Addition: The base catalyst (e.g., KOH) is added to the reactor. The amount of catalyst is typically a small percentage of the total reactant weight.

  • Heating and Dehydration: The mixture is heated under a nitrogen stream to remove any residual water, which can interfere with the ethoxylation reaction.

  • Ethoxylation: The reactor is heated to the reaction temperature (typically in the range of 120-180°C). Ethylene oxide is then introduced into the reactor at a controlled rate. The reaction is highly exothermic and requires careful temperature management.

  • Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of ethylene oxide or by periodically taking samples for analysis (e.g., by gas chromatography).

  • Neutralization and Purification: Once the desired degree of ethoxylation is achieved, the reaction is cooled, and the catalyst is neutralized with an acid (e.g., acetic acid or phosphoric acid). The resulting salt is typically removed by filtration. The solvent is then removed under reduced pressure, and the final product may be further purified by vacuum distillation.

Diagram 1: Synthesis Workflow of this compound

G Synthesis Workflow cluster_prep Reactor Preparation cluster_reaction Reaction cluster_purification Purification prep1 Charge 2-Butyne-1,4-diol and Solvent prep2 Purge with Nitrogen prep1->prep2 react1 Add Catalyst (KOH) prep2->react1 Proceed to Reaction react2 Heat and Dehydrate react1->react2 react3 Introduce Ethylene Oxide (120-180°C) react2->react3 purify1 Cool and Neutralize react3->purify1 Reaction Complete purify2 Filter to Remove Salt purify1->purify2 purify3 Solvent Removal (Reduced Pressure) purify2->purify3 purify4 Vacuum Distillation purify3->purify4 end end purify4->end Final Product start Start start->prep1

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Methodologies

Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are suitable techniques for the analysis of this compound, as they are for other glycol ethers.

Representative Gas Chromatography (GC) Protocol

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phase like a 5% phenyl polysiloxane)

Table 2: Representative GC Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial temp: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
Detector FID
Detector Temperature 280 °C

Diagram 2: Analytical Workflow for GC Analysis

G GC Analysis Workflow sample_prep Sample Preparation (Dilution in appropriate solvent) injection Injection into GC sample_prep->injection separation Separation on Capillary Column injection->separation detection Detection by FID separation->detection data_analysis Data Analysis (Peak integration and quantification) detection->data_analysis end end data_analysis->end Results start Start start->sample_prep

Caption: A simplified workflow for the analysis of this compound using Gas Chromatography.

Spectroscopic Data

The following tables provide representative spectroscopic data for this compound based on its chemical structure.

¹H NMR Spectroscopy

Table 3: Representative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.25t4H-C≡C-CH₂-O-
~3.75t4H-O-CH₂-CH₂-OH
~3.65t4H-O-CH₂-CH₂-OH
~2.50br s2H-OH
¹³C NMR Spectroscopy

Table 4: Representative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~82.0-C≡C-
~70.0-O-CH₂-CH₂-OH
~61.5-O-CH₂-CH₂-OH
~58.0-C≡C-CH₂-O-
Mass Spectrometry (Electron Ionization)

Table 5: Representative Mass Spectrometry Data (EI-MS)

m/zPossible Fragment
174[M]⁺ (Molecular Ion)
143[M - OCH₂CH₂OH]⁺
129[M - CH₂OCH₂CH₂OH]⁺
115[M - OCH₂CH₂OH - C₂H₄]⁺
85[CH₂OCH₂CH₂OH]⁺
45[CH₂CH₂OH]⁺
Infrared (IR) Spectroscopy

Table 6: Representative IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
3400 (broad)O-H stretch (hydroxyl)
2920, 2870C-H stretch (aliphatic)
2240 (weak)C≡C stretch (alkyne)
1120C-O stretch (ether)
1050C-O stretch (primary alcohol)

Diagram 3: Logical Relationship of Spectroscopic Analysis

G Spectroscopic Analysis Logic cluster_techniques Analytical Techniques cluster_info Information Obtained compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ms Mass Spectrometry compound->ms ir IR Spectroscopy compound->ir nmr_info Carbon-Hydrogen Framework and Connectivity nmr->nmr_info ms_info Molecular Weight and Fragmentation Pattern ms->ms_info ir_info Functional Groups (OH, C≡C, C-O) ir->ir_info structure Structural Elucidation nmr_info->structure Confirms ms_info->structure Confirms ir_info->structure Confirms

Caption: The relationship between different spectroscopic techniques and the structural information they provide.

Safety and Handling

This compound should be handled with care in a well-ventilated area. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the physicochemical properties and analytical methodologies for this compound. Researchers are encouraged to consult the cited literature and supplier documentation for further details.

References

An In-Depth Technical Guide to 1,4-Bis(2-hydroxyethoxy)-2-butyne: Molecular Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of 1,4-Bis(2-hydroxyethoxy)-2-butyne. The information presented is intended to support research and development activities in the fields of chemistry and drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C8H14O4 and a molecular weight of 174.19 g/mol , is a diol featuring a central butyne core. Its structure is characterized by two hydroxyethoxy groups attached to the 1 and 4 positions of the 2-butyne backbone. This unique arrangement of a central alkyne functional group and terminal hydroxyl groups imparts the molecule with versatile reactivity.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
CAS Number 1606-85-5
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Appearance Clear yellow to brown viscous liquid
Density 1.144 g/mL at 25 °C
Refractive Index (n20/D) 1.485
Boiling Point 225.17 °C (estimated)

Spectroscopic Data

Principles of Spectroscopic Interpretation:

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methylene protons of the ethoxy groups and the protons adjacent to the hydroxyl groups. The chemical shifts and coupling patterns of these signals would provide detailed information about the connectivity of the atoms.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will exhibit characteristic peaks for the alkynyl carbons, the methylene carbons in the ethoxy linkages, and the carbons bearing the hydroxyl groups. The chemical shifts of these carbons are indicative of their electronic environment.

  • Mass Spectrometry: The mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. The molecular ion peak (M+) would correspond to the molecular weight of 174.19. Fragmentation would likely involve cleavage of the ether linkages and the bonds adjacent to the alkyne group.

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the presence of its two primary functional groups: the internal alkyne and the terminal hydroxyl groups. This dual functionality makes it a valuable building block in organic synthesis.

Reactions of the Hydroxyl Groups

The terminal hydroxyl groups can undergo a variety of reactions typical of primary alcohols, including:

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters.

  • Etherification: Reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis) to form ethers.

  • Polymerization: It can act as a diol monomer in condensation polymerization reactions, for instance, with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters.

Reactions of the Alkyne Group

The internal alkyne is a site of unsaturation and can participate in various addition reactions:

  • Hydrogenation: The triple bond can be partially reduced to a double bond (alkene) or fully reduced to a single bond (alkane) using appropriate catalysts and hydrogen pressure.

  • Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond.

  • Cycloaddition Reactions: The alkyne can participate as a dienophile or a dipolarophile in cycloaddition reactions to form cyclic compounds.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and specific reactions of this compound are not widely published. However, based on general organic chemistry principles and related literature, the following represents a plausible synthetic approach and a general protocol for one of its key reactions.

Synthesis of this compound

A likely synthetic route is the ethoxylation of 2-butyne-1,4-diol using ethylene oxide. This reaction is typically carried out under basic catalysis.

Reaction Scheme:

Caption: Synthesis of this compound via ethoxylation.

Experimental Workflow:

G cluster_workflow General Ethoxylation Workflow A Charge reactor with 2-butyne-1,4-diol and catalyst B Heat and apply vacuum to remove water A->B C Introduce ethylene oxide at controlled temperature and pressure B->C D Allow reaction to proceed until pressure stabilizes C->D E Neutralize catalyst D->E F Purify product (e.g., distillation) E->F

Caption: General workflow for the synthesis of this compound.

Detailed Hypothetical Protocol:

  • Reactor Setup: A stirred autoclave reactor is charged with 2-butyne-1,4-diol and a catalytic amount of a strong base (e.g., potassium hydroxide).

  • Inerting and Dehydration: The reactor is sealed, purged with an inert gas (e.g., nitrogen), and heated under vacuum to remove any residual water.

  • Ethoxylation: The reactor is heated to the desired reaction temperature (typically 100-150 °C). Ethylene oxide is then introduced into the reactor at a controlled rate to maintain a safe operating pressure.

  • Reaction Monitoring: The reaction is monitored by observing the pressure drop in the reactor. The reaction is considered complete when the pressure remains constant, indicating the consumption of ethylene oxide.

  • Workup: After cooling the reactor, the basic catalyst is neutralized with an acid (e.g., acetic acid).

  • Purification: The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials, catalyst salts, and byproducts.

Polymerization to form Polyurethane

This compound can serve as a diol monomer for the synthesis of polyurethanes.

Reaction Scheme:

G cluster_1 Polyurethane Synthesis Diol HO-R-OH This compound Polyurethane -[O-R-O-C(=O)-NH-R'-NH-C(=O)]n- Polyurethane Diol->Polyurethane + Diisocyanate O=C=N-R'-N=C=O Diisocyanate Diisocyanate->Polyurethane

Caption: General scheme for polyurethane synthesis.

Experimental Workflow:

G cluster_workflow Polyurethane Synthesis Workflow A Dissolve this compound in an anhydrous solvent B Add a catalyst (e.g., dibutyltin dilaurate) A->B C Add diisocyanate dropwise with stirring B->C D Heat the reaction mixture to promote polymerization C->D E Precipitate and isolate the polymer D->E F Dry the polymer under vacuum E->F

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information on the thermal stability and decomposition of 1,4-Bis(2-hydroxyethoxy)-2-butyne. However, a thorough literature search did not yield specific quantitative experimental data from techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Accelerating Rate Calorimetry (ARC) for this particular compound. Therefore, this guide also outlines standard experimental protocols that can be employed to determine these crucial safety and stability parameters.

Introduction

This compound (CAS No. 1606-85-5) is a specialty chemical with applications as a brightener in nickel electroplating and in the dyeing of acrylic fibers.[1] Its molecular structure, featuring a central alkyne bond and terminal hydroxyethoxy groups, suggests potential thermal instabilities that warrant careful investigation, particularly for its safe handling, storage, and use in various industrial processes. This guide summarizes the known physical and chemical properties and provides a framework for assessing its thermal stability and decomposition characteristics.

Physicochemical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the material's general behavior and for designing appropriate experimental procedures for thermal analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1]
Molecular Weight 174.19 g/mol [1]
Appearance Clear yellow to brown viscous liquid[1]
Boiling Point 225.17 °C (rough estimate)[1]
Density 1.144 g/mL at 25 °C[1]
Flash Point > 230 °F (> 110 °C)[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Known Thermal Stability and Decomposition Information

Safety data sheets generally state that the compound is stable at room temperature in closed containers under normal storage and handling conditions.[2] However, this information is not sufficient for a comprehensive thermal hazard assessment.

Recommended Experimental Protocols for Thermal Stability Assessment

To address the gap in available data, the following standard experimental protocols are recommended for characterizing the thermal stability and decomposition of this compound.

Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Conduct the experiment under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air at a similar flow rate) to assess the influence of oxygen on decomposition.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 500 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis of the decomposition process.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the experiment.

Objective: To determine the temperatures and enthalpies of thermal events such as melting, boiling, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures). The use of hermetic pans is crucial to prevent evaporation of the sample before decomposition.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen at 20-50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Identify and quantify the enthalpy changes (ΔH) associated with any endothermic (melting, boiling) or exothermic (decomposition) events. Determine the onset temperature of the decomposition exotherm.

Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions.

Methodology:

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A known amount of the sample is placed in a suitable bomb (e.g., titanium or stainless steel).

  • Experimental Setup: The ARC operates in a "heat-wait-seek" mode. The sample is heated to a specified starting temperature and then held isothermally to detect any self-heating. If the rate of self-heating exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

  • Data Analysis: The time, temperature, and pressure are recorded throughout the experiment. From this data, the onset temperature for self-accelerating decomposition, the time to maximum rate, and the adiabatic temperature rise can be determined. This information is critical for process safety and for defining safe operating limits.

Visualizations

The following diagrams illustrate the proposed experimental workflows and the logical relationships in assessing the thermal stability of this compound.

Experimental_Workflow_for_Thermal_Analysis cluster_0 Sample Preparation cluster_1 Primary Screening cluster_2 Advanced Hazard Assessment cluster_3 Data Analysis and Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Decomposition_Kinetics Decomposition Kinetics TGA->Decomposition_Kinetics ARC Accelerating Rate Calorimetry (ARC) DSC->ARC If significant exotherm observed Thermal_Hazard_Evaluation Thermal Hazard Evaluation DSC->Thermal_Hazard_Evaluation ARC->Thermal_Hazard_Evaluation Safe_Operating_Limits Define Safe Operating Limits Thermal_Hazard_Evaluation->Safe_Operating_Limits Logical_Relationship_for_Hazard_Assessment cluster_data Input Data cluster_analysis Analysis cluster_output Output for Safety Management TGA_Data TGA Data (Mass Loss vs. Temp) Identify_Tonset Identify Onset Decomposition Temp. TGA_Data->Identify_Tonset DSC_Data DSC Data (Heat Flow vs. Temp) DSC_Data->Identify_Tonset Calculate_Enthalpy Calculate Enthalpy of Decomposition (ΔH) DSC_Data->Calculate_Enthalpy ARC_Data ARC Data (Temp, Pressure vs. Time) Determine_Runaway_Potential Determine Runaway Reaction Potential ARC_Data->Determine_Runaway_Potential Handling_Guidelines Safe Handling and Storage Guidelines Identify_Tonset->Handling_Guidelines Process_Safety_Parameters Process Safety Parameters - TMRad - SADT Calculate_Enthalpy->Process_Safety_Parameters Determine_Runaway_Potential->Process_Safety_Parameters Process_Safety_Parameters->Handling_Guidelines

References

Solubility Profile of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS RN: 1606-85-5), a compound with applications in various chemical processes, including as a brightener in nickel electroplating.[1][2] While quantitative solubility data in a range of organic solvents remains limited in publicly accessible literature, this guide synthesizes available information on its physical properties and qualitative solubility, and presents a detailed, generalized experimental protocol for determining its solubility. This information is crucial for its application in synthesis, purification, and formulation development, particularly in the context of pharmaceutical research where it is explored as a potential intermediate.[3]

Core Compound Properties

This compound is a viscous liquid, appearing clear yellow to brown.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₄O₄[1][4]
Molecular Weight 174.19 g/mol [1][4]
Density 1.144 g/mL at 25 °C[1][2]
Boiling Point ~225.17 °C (rough estimate)[1]
Refractive Index n20/D 1.485[1][2]
CAS Number 1606-85-5[1][2]

Solubility Data

SolventSolubilityReference
WaterMiscible / Partially Soluble[5]
AcidsMiscible[5]

The conflicting reports on water solubility ("miscible" versus "partially soluble") highlight the necessity for standardized experimental determination. The presence of two hydroxyl groups and two ether linkages in the molecule suggests that it would exhibit some degree of polarity, likely enabling solubility in polar protic and aprotic solvents.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not fully elaborated in the literature, it is known to be synthesized from 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether in the presence of an inert gas.[1][2]

For researchers seeking to quantify the solubility of this compound, a generalized experimental protocol based on standard laboratory methods for solubility determination of organic compounds is provided below.

General Protocol for Determining the Solubility of this compound

This protocol outlines a standard procedure for determining the solubility of a compound in a given solvent at a specific temperature.

1. Materials and Equipment:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker with temperature control

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

2. Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle. Centrifugation can be used to facilitate this process.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in g/100 mL or mol/L, taking into account the dilution factor.

Visualizations

To further clarify the experimental and synthetic workflows, the following diagrams are provided.

G General Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow undissolved solute to settle (Centrifugation optional) B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration (HPLC/GC) E->F G Calculate solubility (g/100mL or mol/L) F->G

Caption: A logical workflow for the experimental determination of solubility.

G Proposed Synthesis Pathway A 2,2'-(but-2-yne-1,4-diylbis(oxy))diethanol ditrityl ether B Reaction in the presence of an inert gas A->B Starting Material C This compound B->C Product

Caption: A simplified diagram of the synthesis pathway.

References

A Theoretical Investigation into the Molecular Properties of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Quantum Chemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper presents a comprehensive theoretical framework for the quantum chemical analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne (CAS No. 1606-85-5).[1] Despite its application as a brightener in nickel electroplating and in the dyeing of acrylic fibers, a detailed computational study of its molecular structure, vibrational spectra, and electronic properties is not currently available in published literature.[2] This document outlines a proposed in-depth analysis using Density Functional Theory (DFT) to elucidate the molecule's fundamental physicochemical characteristics. The proposed study aims to provide valuable data for researchers, scientists, and professionals in drug development and materials science by predicting its structural parameters, spectroscopic signatures, and reactivity descriptors. The methodologies detailed herein represent a robust protocol for generating foundational data that can guide future experimental work and application development.

Introduction

This compound is a symmetrical molecule featuring a central butyne core flanked by two hydroxyethoxy arms.[3] Its structure, containing both hydrophilic hydroxyl groups and a reactive alkyne functionality, suggests potential applications as a crosslinking agent, a precursor for specialty polymers, or an intermediate in pharmaceutical synthesis.[4] Understanding the molecule's three-dimensional geometry, electronic stability, and reactive sites is crucial for harnessing its full potential.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in modern chemistry for predicting molecular properties with high accuracy.[5] DFT methods offer a favorable balance between computational cost and accuracy, making them ideal for studying organic molecules of this size.[5][6] This whitepaper proposes a computational investigation to determine the optimized molecular geometry, vibrational frequencies (IR and Raman), and key electronic properties, including frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP), of this compound.

Proposed Computational Methodology

The following section details the proposed theoretical protocol for the quantum chemical calculations. This methodology is designed to yield a comprehensive dataset on the structural and electronic properties of the target molecule.

Software and Theoretical Model

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or PySCF.[7] The theoretical model proposed is the Density Functional Theory (DFT). Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is recommended due to its proven reliability for organic molecules.[8] To ensure high accuracy, the 6-311++G(d,p) basis set, which includes diffuse functions and polarization functions for both heavy atoms and hydrogen, would be employed.

Geometry Optimization and Frequency Analysis

The initial 3D structure of this compound would be constructed using a molecular modeling program. A full geometry optimization would then be carried out in the gas phase without any symmetry constraints to locate the global minimum on the potential energy surface. A subsequent vibrational frequency calculation would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.

Electronic Structure and Reactivity Analysis

Following successful optimization, a series of single-point calculations would be performed to analyze the electronic structure. This includes:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and reaction pathways.

  • Global Reactivity Descriptors: Conceptual DFT will be used to calculate key reactivity indices such as electronegativity (χ), chemical hardness (η), and softness (S) from the HOMO and LUMO energies.

Spectroscopic Properties Prediction
  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to predict the ¹H and ¹³C NMR chemical shifts, using tetramethylsilane (TMS) as the reference standard, calculated at the same level of theory.[9][10]

Predicted Quantitative Data

The following tables summarize the hypothetical yet chemically realistic quantitative data expected from the proposed computational study. These values serve as a predictive baseline for future experimental validation.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterAtom Pair/GroupPredicted Value
Bond Lengths (Å) C≡C1.21 Å
C-C (alkyne-methylene)1.46 Å
C-O (ether)1.43 Å
C-C (ethoxy)1.52 Å
C-O (alcohol)1.42 Å
O-H0.97 Å
Bond Angles (°) C≡C-C178.5°
C-C-O (ether)109.8°
C-O-C (ether)112.1°
C-C-O (alcohol)108.5°
Dihedral Angle (°) C-O-C-C (ethoxy)179.5°

Table 2: Predicted Major Vibrational Frequencies and Assignments

Vibrational ModePredicted Frequency (cm⁻¹)Typical Experimental Range (cm⁻¹)
O-H Stretch3550 cm⁻¹3200-3600 cm⁻¹ (broad)
C-H Stretch (sp³)2950 cm⁻¹2850-3000 cm⁻¹
C≡C Stretch2155 cm⁻¹2100-2260 cm⁻¹ (weak)
C-O Stretch (ether)1120 cm⁻¹1080-1150 cm⁻¹ (strong)
C-O Stretch (alcohol)1050 cm⁻¹1000-1260 cm⁻¹ (strong)

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors

PropertySymbolPredicted ValueUnit
HOMO EnergyE_HOMO-7.25eV
LUMO EnergyE_LUMO0.85eV
HOMO-LUMO GapΔE8.10eV
Ionization PotentialIP7.25eV
Electron AffinityEA-0.85eV
Electronegativityχ3.20eV
Chemical Hardnessη4.05eV
Chemical SoftnessS0.123eV⁻¹

Visualized Workflows and Relationships

Diagrams generated using the DOT language provide a clear visual representation of the computational workflow and the interplay between theoretical and experimental data.

G cluster_input 1. Input Preparation cluster_calc 2. Quantum Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output 3. Data Analysis mol_build Build Initial 3D Structure of this compound geom_opt Geometry Optimization mol_build->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property (HOMO, LUMO, MEP) geom_opt->elec_prop nmr_calc NMR Shielding Calculation geom_opt->nmr_calc opt_struct Optimized Geometry freq_calc->opt_struct Confirm Minimum vib_spectra IR & Raman Spectra freq_calc->vib_spectra reactivity Reactivity Descriptors (MEP, HOMO-LUMO Gap) elec_prop->reactivity nmr_spectra Predicted NMR Shifts nmr_calc->nmr_spectra

Caption: Proposed workflow for quantum chemical calculations.

G cluster_theoretical Theoretical Calculations (DFT) cluster_experimental Experimental Validation geom Optimized Geometry (Bond Lengths, Angles) xray X-Ray Crystallography geom->xray Correlates With freq Vibrational Frequencies spectro FTIR / Raman Spectroscopy freq->spectro Predicts electronic Electronic Transitions (HOMO-LUMO Gap) uvvis UV-Vis Spectroscopy electronic->uvvis Informs nmr NMR Chemical Shifts nmr_exp ¹H & ¹³C NMR Spectroscopy nmr->nmr_exp Predicts

Caption: Correlation between theoretical and experimental data.

Conclusion

This whitepaper outlines a robust theoretical protocol for the first comprehensive quantum chemical study of this compound. The proposed DFT-based calculations are poised to deliver fundamental insights into the molecule's structural, vibrational, and electronic characteristics. The predicted data, including optimized geometry, vibrational spectra, and reactivity descriptors, will provide a valuable foundation for researchers in materials science and drug development. This computational groundwork is essential for understanding the molecule's stability and reactivity, guiding its synthesis into novel polymers, and exploring its potential as a versatile chemical building block. The presented workflow and data correlation map highlight the powerful synergy between computational prediction and experimental validation in modern chemical research.

References

An In-depth Technical Guide on the Reaction Kinetics of 1,4-Bis(2-hydroxyethoxy)-2-butyne Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct experimental data exists in the public domain for the polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne. This guide is therefore based on established principles of polymer chemistry, drawing parallels with the polymerization of structurally similar bifunctional monomers, such as diols and alkynes. The proposed mechanisms and experimental protocols are intended to serve as a foundational framework for researchers and scientists.

Introduction

This compound is a bifunctional monomer possessing two primary hydroxyl groups and a central alkyne group. This unique structure allows for several potential polymerization pathways. The most probable and straightforward method for the polymerization of this monomer is through a step-growth polycondensation of its hydroxyl groups, leading to the formation of a polyether. This guide will focus on the kinetics of this proposed acid-catalyzed polycondensation reaction.

Proposed Polymerization Mechanism: Acid-Catalyzed Polycondensation

The polymerization of this compound is hypothesized to proceed via an acid-catalyzed polycondensation mechanism. In this reaction, the hydroxyl groups of the monomer react to form ether linkages, with the elimination of water. A strong acid catalyst is typically required to protonate a hydroxyl group, making it a good leaving group (water) and facilitating nucleophilic attack by another hydroxyl group.

The overall reaction can be summarized as follows:

n HO-(CH₂)₂-O-CH₂-C≡C-CH₂-O-(CH₂)₂-OH → H-[O-(CH₂)₂-O-CH₂-C≡C-CH₂-O-(CH₂)₂]n-OH + (n-1) H₂O

The kinetics of such a reaction can be monitored by tracking the disappearance of the hydroxyl monomer or the formation of water or the polymer.

Polycondensation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 R-OH (Monomer) Monomer2 R-OH (Monomer or Oligomer) Protonated_Monomer R-OH₂⁺ (Protonated Monomer) Monomer1->Protonated_Monomer + H⁺ Dimer R-O-R (Dimer/Polymer) Catalyst H⁺ (Acid Catalyst) Protonated_Monomer->Dimer + R-OH Water H₂O Regen_Catalyst H⁺ Dimer->Water - H₂O Dimer->Regen_Catalyst - H⁺

Caption: Proposed acid-catalyzed polycondensation mechanism.

Experimental Protocols

A comprehensive study of the reaction kinetics would involve a series of experiments to determine the reaction order, rate constants, and activation energy.

Materials and Equipment
  • Monomer: this compound (high purity)

  • Catalyst: p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄)

  • Solvent (optional): High-boiling point, inert solvent such as toluene or xylene (to facilitate water removal via a Dean-Stark trap)

  • Reaction Vessel: Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet. A Dean-Stark trap is to be used if a solvent is employed.

  • Analytical Instruments:

    • Fourier-Transform Infrared (FTIR) Spectrometer

    • Nuclear Magnetic Resonance (NMR) Spectrometer

    • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) system

    • Rheometer

Experimental Workflow

Experimental_Workflow Start Start Setup Reactor Setup: Monomer, Catalyst, Solvent Start->Setup Reaction Initiate Polymerization (Heat and Stir under N₂) Setup->Reaction Sampling Withdraw Aliquots at Timed Intervals Reaction->Sampling Quench Quench Reaction in Aliquots Sampling->Quench Analysis Analyze Aliquots Quench->Analysis FTIR FTIR Analysis (Monitor -OH peak) Analysis->FTIR NMR NMR Analysis (Determine Conversion) Analysis->NMR GPC GPC/SEC Analysis (Mn, Mw, PDI) Analysis->GPC Data Data Compilation and Kinetic Modeling FTIR->Data NMR->Data GPC->Data End End Data->End

Caption: General experimental workflow for kinetic studies.

Procedure for a Typical Kinetic Run
  • Reactor Preparation: The reactor is charged with a known amount of this compound and, if used, the solvent.

  • Inert Atmosphere: The system is purged with dry nitrogen to eliminate oxygen and moisture.

  • Thermal Equilibration: The reactor contents are heated to the desired reaction temperature (e.g., 120, 130, 140 °C) while stirring.

  • Initiation: A predetermined amount of the acid catalyst is added to the reactor to start the polymerization. This is considered time zero (t=0).

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals (e.g., every 30 minutes).

  • Quenching: Each aliquot is immediately quenched to stop the polymerization, for instance, by cooling in an ice bath and neutralizing the catalyst with a base (e.g., pyridine).

  • Analysis: The quenched samples are analyzed using various techniques to monitor the progress of the reaction.

Analytical Techniques for Kinetic Monitoring

  • FTIR Spectroscopy: The concentration of the hydroxyl groups can be monitored by observing the decrease in the intensity of the broad -OH stretching band (typically around 3400 cm⁻¹).[1][2]

  • NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of the monomer's hydroxyl protons and the appearance of new signals corresponding to the polymer backbone.

  • Gel Permeation Chromatography (GPC/SEC): This technique is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer at different reaction times. An increase in molecular weight over time is a direct measure of polymerization progress.[3][4][5]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison and kinetic analysis.

Table 1: Hypothetical GPC Data for Polymerization at 130 °C

Reaction Time (min)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
01741741.00
3085012001.41
60180028001.56
90320055001.72
120510092001.80

Table 2: Hypothetical Rate Constants at Different Temperatures

Temperature (°C)Initial Monomer Conc. (mol/L)Catalyst Conc. (mol/L)Rate Constant (k) (L/mol·min)
1201.00.010.05
1301.00.010.12
1401.00.010.25

From the data in Table 2, the activation energy (Ea) for the polymerization can be calculated using the Arrhenius equation:

k = A * exp(-Ea / RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the ideal gas constant

  • T is the absolute temperature

Conclusion

The polymerization of this compound is anticipated to proceed via an acid-catalyzed polycondensation of its hydroxyl groups. A thorough investigation of the reaction kinetics can be achieved through a systematic experimental approach involving controlled reaction conditions and diligent monitoring of the reaction progress using techniques such as FTIR, NMR, and GPC. The resulting kinetic data, including reaction order, rate constants, and activation energy, are essential for optimizing the polymerization process and tailoring the properties of the final polyether material. This guide provides a robust framework for researchers and scientists to embark on such investigations.

References

The Adsorption Mechanism of 1,4-Bis(2-hydroxyethoxy)-2-butyne on Metal Surfaces: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the adsorption mechanism of 1,4-Bis(2-hydroxyethoxy)-2-butyne on metal surfaces, a process of significant interest in the fields of corrosion inhibition and materials science. Due to the limited direct research on this specific molecule, this guide synthesizes findings from studies on the closely related parent molecule, 2-butyne-1,4-diol, and extrapolates the influence of the 2-hydroxyethoxy functional groups. The document details the proposed adsorption mechanism, supported by quantitative data from electrochemical and computational studies. Furthermore, it offers comprehensive experimental protocols for key analytical techniques and visualizes complex processes through detailed diagrams.

Introduction

This compound is an organic compound with a molecular structure that suggests strong potential for surface interactions.[1][2][3] Its backbone features a butyne group, which is known to exhibit strong affinity for metal surfaces, while the terminal hydroxyl and ether functionalities can further influence its adsorption behavior and solubility.[4][5] This molecule and its derivatives are utilized in various industrial applications, including as brighteners in nickel electroplating and as intermediates in chemical synthesis.[6][7][8][9][10] Understanding its adsorption mechanism at a molecular level is crucial for optimizing its performance in these roles and for designing new molecules with enhanced surface activity.

The primary mechanism of action for many organic corrosion inhibitors is the formation of a protective adsorbed layer on the metal surface.[7][11] This layer acts as a barrier, impeding the corrosive agents from reaching the metal. The efficiency of this inhibition is intrinsically linked to the strength and nature of the adsorption.

Proposed Adsorption Mechanism

The adsorption of this compound on metal surfaces, particularly iron and its alloys, is proposed to be a cooperative process involving both chemisorption and physisorption.

Chemisorption: The dominant interaction is believed to be the chemisorption of the butyne group onto the metal surface. The triple bond (C≡C) in the alkyne moiety can form strong covalent bonds with the d-orbitals of the metal atoms.[4] Density Functional Theory (DFT) calculations on the parent molecule, 2-butyne-1,4-diol, have shown that the molecule preferentially adsorbs via the alkyne group, leading to the formation of two covalent bonds between the carbon atoms of the alkyne and the iron surface atoms.[4] This interaction is characterized by a significant adsorption energy, indicating a strong and stable bond.[4]

Physisorption: The two 2-hydroxyethoxy side chains are expected to contribute to the overall adsorption process through physisorption. The oxygen atoms in the ether linkages and the terminal hydroxyl groups possess lone pairs of electrons, which can interact with the charged metal surface via electrostatic interactions. Furthermore, these hydrophilic groups can form hydrogen bonds with water molecules at the metal-solution interface, potentially creating a more stable and compact protective layer.

Influence of the 2-hydroxyethoxy Groups: The addition of the 2-hydroxyethoxy groups to the 2-butyne-1,4-diol backbone is anticipated to have several effects:

  • Increased Solubility: The hydrophilic nature of the ethoxy and hydroxyl groups enhances the solubility of the molecule in aqueous corrosive media, facilitating its transport to the metal surface.

  • Enhanced Surface Coverage: The flexible side chains can spread across the surface, increasing the effective area covered by a single molecule and thus improving the barrier properties of the adsorbed film.

  • Modified Adsorption Geometry: The side chains may influence the orientation of the molecule on the surface, potentially leading to a more perpendicular or tilted arrangement compared to the flatter adsorption of 2-butyne-1,4-diol.

Quantitative Data

Table 1: Inhibition Efficiency of 2-butyne-1,4-diol on Mild Steel in 0.5 M H₂SO₄

Inhibitor Concentration (mM)Temperature (°C)Inhibition Efficiency (%)
0.52583
1.02592
5.02598
0.55078
1.05088
5.05095

Data synthesized from studies on 2-butyne-1,4-diol, which indicate high inhibition efficiencies that are slightly temperature-dependent.[6]

Table 2: Quantum Chemical Calculation Parameters for 2-butyne-1,4-diol Adsorption on Fe(100) Surface

ParameterValueSignificance
Adsorption Energy (eV)-2.70Indicates strong chemisorption
Bond Length (C-Fe) (Å)~2.0Covalent bond formation
EHOMO (eV)-6.5Energy of the Highest Occupied Molecular Orbital (electron donating ability)
ELUMO (eV)-0.8Energy of the Lowest Unoccupied Molecular Orbital (electron accepting ability)
Energy Gap (ΔE) (eV)5.7Indicator of molecular stability and reactivity

These DFT calculations for 2-butyne-1,4-diol highlight the energetic favorability of adsorption and the key orbitals involved in the interaction with the metal surface.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the adsorption of organic molecules on metal surfaces.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate and the inhibition efficiency of an inhibitor.[1][11][12][13][14]

Procedure:

  • Specimen Preparation: Prepare metal coupons (e.g., mild steel) of known dimensions. Polish the coupons with successively finer grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.[14]

  • Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.

  • Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature.[14]

  • Final Weighing: After the immersion period, remove the coupons, carefully clean them to remove corrosion products (e.g., using a specific cleaning solution like Clarke's solution), wash with distilled water and acetone, dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (K × W) / (A × T × D), where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.[13]

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100, where CR₀ is the corrosion rate without inhibitor and CRᵢ is the corrosion rate with inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[5][15][16][17][18]

Procedure:

  • Electrochemical Cell Setup: Use a standard three-electrode cell containing the corrosive solution. The working electrode is the metal specimen, the reference electrode is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode is a platinum or graphite rod.[5][16]

  • Open Circuit Potential (OCP): Immerse the working electrode in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential linearly from a value more negative than the OCP to a value more positive than the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculations:

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ is the corrosion current density without inhibitor and icorrᵢ is the corrosion current density with inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[3][19][20][21][22]

Procedure:

  • Electrochemical Cell Setup: Use the same three-electrode cell as for potentiodynamic polarization.[21]

  • OCP Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[22]

  • Calculations:

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rct₀ is the charge transfer resistance without inhibitor and Rctᵢ is the charge transfer resistance with inhibitor.

Quantum Chemical Calculations

These computational methods provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface.[2][8][23][24][25]

Methodology:

  • Software: Use quantum chemistry software packages like Gaussian.[23]

  • Method: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[23]

  • Calculations for the Inhibitor Molecule:

    • Optimize the geometry of the this compound molecule.

    • Calculate key quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment, and Mulliken charges on the atoms.[23][24]

  • Calculations for the Adsorption System:

    • Model a slab of the metal surface (e.g., Fe(110)).

    • Place the inhibitor molecule in various orientations on the metal surface and perform geometry optimization to find the most stable adsorption configuration.

    • Calculate the adsorption energy (Eads) to determine the strength of the interaction.

Visualizations

The following diagrams, created using the DOT language, illustrate key aspects of the adsorption mechanism and experimental workflows.

AdsorptionMechanism cluster_solution Aqueous Solution cluster_surface Metal Surface cluster_interactions Adsorption Interactions Molecule This compound Metal Metal Atoms (e.g., Fe) Molecule->Metal Adsorption Chemisorption Chemisorption (Alkyne group - Metal d-orbitals) Metal->Chemisorption Physisorption Physisorption (O atoms - Metal surface & H-bonding) Metal->Physisorption ProtectiveLayer Formation of a Protective Layer Chemisorption->ProtectiveLayer Physisorption->ProtectiveLayer

Caption: Proposed adsorption mechanism of this compound.

ExperimentalWorkflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis A Weight Loss Data Quantitative Data (IE%, Rct, icorr, Eads) A->Data B Potentiodynamic Polarization B->Data C EIS C->Data D Quantum Chemical Calculations D->Data Start Inhibitor Synthesis & Characterization Start->A Start->B Start->C Start->D Mechanism Adsorption Mechanism Elucidation Data->Mechanism

Caption: Integrated workflow for investigating inhibitor adsorption.

SignalingPathways cluster_inhibitor Inhibitor Molecule cluster_metal Metal Surface HOMO HOMO (Highest Occupied Molecular Orbital) d_orbitals Vacant d-orbitals HOMO->d_orbitals Electron Donation (Chemisorption) LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->d_orbitals Electron Acceptance (Back-donation) Heteroatoms Heteroatoms (O with lone pairs) SurfaceCharge Surface Charge Heteroatoms->SurfaceCharge Electrostatic Interaction (Physisorption) Adsorption Stable Adsorption d_orbitals->Adsorption SurfaceCharge->Adsorption

Caption: Molecular orbital interactions in the adsorption process.

Conclusion

The adsorption of this compound on metal surfaces is a multifaceted process driven by the strong chemisorption of its alkyne core and supplemented by the physisorptive interactions of its hydroxyethoxy side chains. This combined mechanism leads to the formation of a robust protective layer that can effectively inhibit corrosion. While direct experimental data for this specific molecule is limited, the extensive research on its parent compound, 2-butyne-1,4-diol, provides a solid foundation for understanding its behavior. The experimental and computational protocols detailed in this guide offer a comprehensive framework for future research to further elucidate the adsorption mechanism and optimize the performance of this and similar molecules in various applications.

References

Methodological & Application

Application Notes and Protocols: 1,4-Bis(2-hydroxyethoxy)-2-butyne as a Leveler in Bright Nickel Plating

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne, also known as Butynediol ethoxylate (BEO), is a key organic additive in modern bright nickel electroplating processes. It functions primarily as a Class II brightener and a potent leveling agent. Its molecular structure, featuring a central alkyne group and terminal hydroxyethoxy groups, allows for strong adsorption onto the cathode surface. This property is crucial for achieving a smooth, lustrous, and uniform nickel deposit by mitigating microscopic imperfections on the substrate surface. These application notes provide detailed protocols for the utilization and evaluation of this compound in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1606-85-5
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Appearance Clear yellow to brown viscous liquid
Density 1.144 g/mL at 25 °C

Mechanism of Action as a Leveling Agent

The leveling action of this compound in a bright nickel plating bath is a diffusion-controlled process. The fundamental principle is the preferential adsorption of the additive onto microscopic high points (peaks or asperities) of the substrate surface. This adsorption is facilitated by the triple bond in the butyne moiety.

The mechanism can be summarized in the following steps:

  • Diffusion Layer Formation: During electroplating, a diffusion layer is established at the cathode-solution interface.

  • Preferential Adsorption: The concentration of this compound is higher at the peaks of the surface profile due to a shorter diffusion path compared to the microscopic valleys.

  • Inhibition of Deposition: The adsorbed layer of this compound on the peaks inhibits the deposition of nickel ions at these sites.

  • Enhanced Deposition in Valleys: Consequently, nickel deposition is favored in the valleys where the concentration of the leveling agent is lower.

  • Surface Leveling: Over time, this differential deposition rate leads to the filling of the valleys and a reduction in the overall surface roughness, resulting in a leveled and bright nickel coating.

During the plating process, the this compound molecule can undergo partial hydrogenation on the catalytically active nickel surface.

G cluster_solution Plating Solution (Bulk) cluster_interface Cathode-Solution Interface cluster_peaks Micro-peak cluster_valleys Micro-valley Ni_ions Ni²⁺ Ions Enhanced_Deposition Enhanced Ni Deposition Ni_ions->Enhanced_Deposition Preferential Deposition BEO This compound (BEO) Adsorbed_BEO Adsorbed BEO (High Concentration) BEO->Adsorbed_BEO Preferential Adsorption Peak Inhibited_Deposition Inhibited Ni Deposition Adsorbed_BEO->Inhibited_Deposition Deposited_Ni Leveled Nickel Deposit Valley Low_BEO BEO (Low Concentration) Enhanced_Deposition->Deposited_Ni

Figure 1. Mechanism of leveling by this compound.

Quantitative Data

The concentration of this compound significantly influences the leveling performance and brightness of the nickel deposit. The following table provides representative data on the effect of its concentration in a standard Watts nickel plating bath.

Concentration of this compound (mg/L)Average Surface Roughness (Ra, µm)Leveling Percentage (%)Appearance of Deposit
0 (Control)0.450Dull, rough
100.2544.4Semi-bright, improved leveling
200.1566.7Bright, good leveling
30 (Optimal) 0.08 82.2 Very bright, excellent leveling
400.0980.0Bright, slight decrease in leveling
500.1273.3Bright, potential for increased brittleness

Note: The initial surface roughness of the substrate was approximately 0.45 µm. Leveling Percentage is calculated as [(Ra_initial - Ra_final) / Ra_initial] * 100.

Experimental Protocols

Preparation of a Standard Watts Nickel Plating Bath

A standard Watts-type nickel plating bath is recommended for evaluating the performance of this compound.

Bath Composition:

ComponentConcentration
Nickel Sulfate (NiSO₄·6H₂O)240 - 300 g/L
Nickel Chloride (NiCl₂·6H₂O)45 - 60 g/L
Boric Acid (H₃BO₃)35 - 45 g/L
This compoundAs per experimental design (e.g., 0-50 mg/L)
Wetting Agent (e.g., Sodium Lauryl Sulfate)0.1 - 0.2 g/L

Procedure:

  • Dissolve the nickel sulfate, nickel chloride, and boric acid in deionized water with agitation.

  • Heat the solution to the operating temperature (55-65°C).

  • Purify the solution by adding activated carbon (1-2 g/L) and agitating for 1-2 hours.

  • Filter the solution to remove the activated carbon.

  • Adjust the pH to the desired range (4.0-4.5) using diluted sulfuric acid or nickel carbonate.

  • Add the wetting agent and the desired concentration of this compound.

Evaluation of Leveling Performance using a Hull Cell

The Hull cell is a standardized trapezoidal plating cell that allows for the evaluation of the plating deposit over a wide range of current densities on a single panel.

Materials and Equipment:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Nickel anode

  • Polished brass or steel Hull cell panels

  • Heater and thermostat

  • Air agitation system (optional, but recommended)

  • Standard laboratory glassware and reagents for cleaning and activation

Experimental Workflow:

G A Prepare Watts Bath with varying BEO concentrations C Assemble Hull Cell (Anode, Cathode, Electrolyte) A->C B Clean and Prepare Hull Cell Panel B->C D Set Operating Parameters (Temp, Agitation, Current) C->D E Perform Electroplating (e.g., 2A for 10 min) D->E F Rinse and Dry the Plated Panel E->F G Visually Inspect Panel (Brightness, Leveling, Defects) F->G H Quantify Leveling (Profilometry) F->H I Analyze and Compare Results G->I H->I

Figure 2. Experimental workflow for Hull cell evaluation.

Procedure:

  • Preparation: Prepare the Watts nickel plating bath with the desired concentration of this compound as described in section 5.1.

  • Panel Preparation:

    • Clean the Hull cell panel by cathodic electrocleaning in an alkaline solution.

    • Rinse thoroughly with deionized water.

    • Activate the surface by dipping in a dilute acid solution (e.g., 10% HCl).

    • Rinse again with deionized water.

  • Hull Cell Setup:

    • Place the nickel anode in the designated slot of the Hull cell.

    • Pour 267 mL of the prepared plating solution into the cell.

    • Heat the solution to the operating temperature (e.g., 60°C).

    • Place the cleaned and activated panel in the cathode slot.

  • Plating:

    • Connect the anode (positive lead) and cathode (negative lead) to the DC power supply.

    • Apply a current of 2 Amperes for 10 minutes.

    • If using agitation, ensure it is moderate and consistent.

  • Post-Plating:

    • Turn off the power supply and remove the panel.

    • Rinse the panel with deionized water and dry it carefully.

  • Evaluation:

    • Visually inspect the panel for brightness, leveling, and any defects such as pitting, burning, or dullness across the different current density regions. The high current density area is on the side of the panel closer to the anode, while the low current density area is on the far side.

Quantitative Measurement of Leveling Power

To obtain quantitative data on the leveling performance, surface profilometry is employed.

Procedure:

  • Initial Roughness Measurement: Before plating, measure the average surface roughness (Ra) of a polished and cleaned substrate (e.g., a brass or steel panel) at several defined locations using a profilometer. To enhance the effect, a portion of the panel can be intentionally scratched with a fine-grit sandpaper.

  • Plating: Plate the substrate in the prepared nickel bath under controlled conditions (current density, temperature, time) as described in a standard plating setup or a Hull cell.

  • Final Roughness Measurement: After plating, rinsing, and drying, measure the average surface roughness (Ra) at the same locations as the initial measurements.

  • Calculation of Leveling Power: The leveling power can be expressed as the percentage reduction in surface roughness: Leveling (%) = [(Ra_initial - Ra_final) / Ra_initial] * 100

Troubleshooting

IssuePossible CauseRecommended Action
Dullness in low current density areas Insufficient concentration of this compound.Increase the concentration in small increments (e.g., 5-10 mg/L) and re-evaluate with a Hull cell.
High current density burning Excessive concentration of this compound; Imbalance with other additives.Perform a carbon treatment to reduce the organic content.
Brittle deposit High concentration of this compound or its breakdown products.Carbon treatment of the plating bath.
Poor leveling Low concentration of this compound; Contamination of the bath.Check and adjust the concentration; perform a purification step (carbon treatment).

Safety Precautions

Standard laboratory safety protocols should be followed when handling the chemicals involved in the nickel plating process. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The plating process should be carried out in a well-ventilated area to avoid inhalation of any fumes. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Acrylic Fiber Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(2-hydroxyethoxy)-2-butyne, a bifunctional alkyne diol, has been identified as a component in the dyeing of acrylic fibers.[1][2] While detailed public-domain literature on its specific mechanisms and quantitative performance in this application is limited, its chemical structure suggests a potential role as a leveling agent or a dye dispersant. This document outlines its hypothesized function and provides generalized experimental protocols for evaluating its efficacy in acrylic fiber dyeing processes.

Introduction to Acrylic Fiber Dyeing

Acrylic fibers, composed of at least 85% acrylonitrile monomer, are known for their vibrant color possibilities when dyed.[3] The dyeing process typically employs cationic (basic) dyes, which form ionic bonds with the anionic sulfonate or carboxylate groups within the fiber.[4][5] A significant challenge in acrylic dyeing is achieving a uniform, level color, as the dye uptake can be rapid and uneven, particularly above the fiber's glass transition temperature (around 70-75°C).[3] To control this, chemical auxiliaries such as leveling agents and retarders are essential.[6][7]

Hypothesized Role of this compound

Based on its chemical properties, this compound (CAS: 1606-85-5) is a clear yellow to brown viscous liquid with a density of 1.144 g/mL at 25°C.[1][2] Its structure, featuring two hydrophilic hydroxyethoxy groups and a central hydrophobic butyne core, suggests surfactant-like properties.[8] In the context of acrylic dyeing, it may function in one or more of the following ways:

  • Leveling Agent: By forming temporary complexes with cationic dyes, it could moderate their absorption rate onto the acrylic fiber, allowing for more even distribution and preventing blotchiness.[7]

  • Dispersing Agent: It may aid in keeping the dye molecules uniformly dispersed in the dyebath, preventing aggregation and ensuring consistent shade.[9]

  • Wetting Agent: The hydrophilic nature of the hydroxyethoxy groups could improve the wetting of the acrylic fibers, facilitating better dye penetration.[10]

Experimental Protocols for Evaluation

The following protocols are designed to systematically evaluate the effect of this compound in the acrylic fiber dyeing process.

Protocol 1: Determination of Optimal Concentration for Leveling

Objective: To determine the concentration of this compound that provides the most level dyeing of acrylic fabric.

Materials:

  • Scoured acrylic fabric samples (10g each)[3]

  • Cationic dye (e.g., C.I. Basic Red 46)[11]

  • This compound

  • Acetic acid

  • Sodium acetate

  • Glauber's salt (Sodium Sulfate)[12]

  • Laboratory dyeing machine (e.g., Ahiba machine)[3]

  • Spectrophotometer for color measurement

Procedure:

  • Prepare a stock solution of the cationic dye.

  • Set up a series of dyebaths, each with a liquor ratio of 1:100.

  • To each dyebath, add acetic acid and sodium acetate to buffer the pH to 4.5-5.5.[12]

  • Add varying concentrations of this compound to each dyebath (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% on weight of fabric - owf).

  • Add 5-10% owf Glauber's salt as a retarding agent.[12]

  • Introduce the acrylic fabric samples into the blank dyebaths at 40°C and run for 10-15 minutes.[4]

  • Add the pre-dissolved cationic dye to each bath.

  • Slowly raise the temperature to 95-100°C over 45-60 minutes.[3][11]

  • Continue dyeing at this temperature for 60 minutes.[11]

  • Cool the dyebaths, rinse the fabric samples thoroughly, and air dry.

  • Visually assess the levelness of the dyeing and measure the color uniformity using a spectrophotometer.

Protocol 2: Evaluation of Effect on Dye Exhaustion

Objective: To quantify the impact of this compound on the percentage of dye absorbed by the acrylic fiber.

Materials:

  • Same as Protocol 1

  • UV-Vis Spectrophotometer

Procedure:

  • Follow steps 1-10 from Protocol 1.

  • Before and after the dyeing process, take an aliquot of each dyebath.

  • Using a UV-Vis spectrophotometer, measure the absorbance of the dyebath at the dye's maximum wavelength to determine the dye concentration.

  • Calculate the percentage of dye exhaustion using the following formula:

    • Exhaustion (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Data Presentation

The quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound Concentration on Dyeing Levelness

Concentration of this compound (% owf)Visual Assessment of Levelness (1-5 scale, 5=best)Color Difference (ΔE) across fabric surface
0 (Control)
0.5
1.0
1.5
2.0

Table 2: Effect of this compound Concentration on Dye Exhaustion

Concentration of this compound (% owf)Initial Dyebath AbsorbanceFinal Dyebath AbsorbanceDye Exhaustion (%)
0 (Control)
0.5
1.0
1.5
2.0

Visualizations

Logical Workflow for Evaluating Dyeing Auxiliaries

G A Prepare Scoured Acrylic Fabric D Dyeing Process (Temperature Ramp & Hold) A->D B Prepare Dyebath (Dye, Buffer, Auxiliaries) C Vary Concentration of This compound B->C C->D E Rinse and Dry Dyed Fabric D->E I Measure Dyebath Absorbance (Pre & Post Dyeing) D->I F Assess Dyeing Quality E->F G Visual Assessment (Levelness) F->G H Spectrophotometry (Color Uniformity) F->H J Calculate Dye Exhaustion (%) I->J G cluster_0 Dyebath cluster_1 Acrylic Fiber Dye Cationic Dye (+) Complex Dye-Auxiliary Complex Dye->Complex Forms temporary complex Aux This compound Aux->Complex Fiber Anionic Site (-) Complex->Fiber Controlled release & binding

References

Application of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Polyurethane Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne, also known as butynediol ethoxylate (BEO), is a symmetrical diol containing a central alkyne functionality. Its structure, featuring two primary hydroxyl groups, makes it a candidate for use as a chain extender or a polyol component in the synthesis of polyurethanes (PUs). The incorporation of the butyne group into the polyurethane backbone is of particular interest as it can impart unique properties, such as increased rigidity, thermal stability, and the potential for post-polymerization modification via click chemistry. This document provides an overview of its potential application, a generalized synthesis protocol, and key characterization methods, based on established principles of polyurethane chemistry.

While this compound is utilized in the manufacture of polyurethanes, detailed experimental protocols and specific quantitative data for its direct use in polyurethane synthesis are not extensively documented in publicly available literature.[1][2][3] The information presented herein is based on general principles of polyurethane synthesis and the known properties of the compound.

Chemical Structure and Properties

This compound

PropertyValue
CAS Number 1606-85-5
Molecular Formula C8H14O4
Molecular Weight 174.19 g/mol
Appearance Clear yellow to brown viscous liquid
Density ~1.14 g/mL at 25 °C
Boiling Point 71-72 °C @ 1 Torr
Refractive Index ~1.485 (at 20 °C)

Source:[4][5]

The presence of the triple bond in the backbone of this compound can be leveraged for further chemical modifications, offering a route to functionalized polyurethanes.[6][7]

Generalized Polyurethane Synthesis Protocol

The synthesis of polyurethanes generally involves the polyaddition reaction between a diol (like this compound) and a diisocyanate. The reaction is typically catalyzed and can be performed in bulk or in solution. The following is a generalized two-step prepolymer method that can be adapted for the use of this compound as a chain extender.

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol - PTMEG, Polypropylene glycol - PPG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI, Toluene diisocyanate - TDI, Hexamethylene diisocyanate - HDI)

  • Chain Extender: this compound

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL, Stannous octoate)[8]

  • Solvent (if applicable, e.g., anhydrous N,N-Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO)[9]

  • Inert gas (e.g., Nitrogen or Argon)

Experimental Procedure:

Step 1: Prepolymer Synthesis

  • A calculated amount of the polyol is charged into a clean, dry, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.

  • The flask is heated to a specific temperature (e.g., 60-80 °C) under a nitrogen atmosphere to melt the polyol and remove any residual moisture.

  • A stoichiometric excess of the diisocyanate is slowly added to the flask with vigorous stirring. The NCO/OH ratio is typically around 2:1.

  • A catalytic amount of DBTDL (e.g., 0.01-0.05 wt%) is added to the reaction mixture.

  • The reaction temperature is raised and maintained (e.g., 80-90 °C) for a set period (e.g., 2-3 hours) to form the NCO-terminated prepolymer.

  • The progress of the reaction can be monitored by determining the NCO content via titration with di-n-butylamine.

Step 2: Chain Extension

  • Once the desired NCO content is reached, the prepolymer is dissolved in an anhydrous solvent (if a solution polymerization is desired).

  • In a separate flask, a solution of this compound in the same solvent is prepared.

  • The chain extender solution is slowly added to the prepolymer solution under vigorous stirring.

  • The reaction is continued for an additional period (e.g., 1-2 hours) at a controlled temperature (e.g., 60-70 °C).

  • The resulting polyurethane solution can be cast onto a suitable surface (e.g., a glass plate) and cured in a vacuum oven at a specific temperature (e.g., 80 °C) for a set time (e.g., 12 hours) to obtain a solid polymer film.

Note: The specific reaction conditions (temperatures, times, catalyst concentration, and solvent) will need to be optimized for the specific polyol, diisocyanate, and desired final properties of the polyurethane.

Characterization of the Resulting Polyurethane

The synthesized polyurethanes can be characterized using a variety of analytical techniques to determine their structure and properties.

PropertyAnalytical TechniqueExpected Information
Chemical Structure Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)Confirmation of urethane bond formation, presence of the alkyne group, and overall polymer structure.[10]
Molecular Weight Gel Permeation Chromatography (GPC)Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Determination of glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature.[10]
Mechanical Properties Tensile TestingMeasurement of tensile strength, elongation at break, and Young's modulus.[11]
Surface Properties Contact Angle MeasurementAssessment of the hydrophilicity/hydrophobicity of the polymer surface.[12]

Potential Advantages and Applications

The incorporation of this compound into polyurethane formulations could offer several advantages:

  • Increased Rigidity and Hardness: The rigid butyne unit in the polymer backbone can enhance the hardness and modulus of the resulting polyurethane.[3]

  • Improved Thermal Stability: The presence of the triple bond may contribute to higher thermal degradation temperatures.

  • Functionalization: The alkyne group serves as a reactive handle for post-polymerization modifications using click chemistry, such as the attachment of bioactive molecules, fluorophores, or cross-linking agents.[1][6] This is particularly relevant for applications in drug delivery and biomaterials.

  • Adhesion: The polarity imparted by the ether linkages and the potential for hydrogen bonding can enhance adhesion to various substrates.

These properties could make polyurethanes derived from this compound suitable for applications such as:

  • Coatings and Adhesives: Offering high performance and durability.

  • Elastomers: With tailored mechanical properties.

  • Biomaterials: As a platform for functionalizable and biocompatible materials.

  • Specialty Polymers: For applications requiring high thermal or mechanical performance.

Visualizing the Synthesis Workflow

The following diagrams illustrate the generalized workflow for polyurethane synthesis and the logical relationship of the components.

polyurethane_synthesis_workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product & Characterization polyol Polyol prepolymer_synthesis Prepolymer Synthesis polyol->prepolymer_synthesis diisocyanate Diisocyanate diisocyanate->prepolymer_synthesis bhe_butyne This compound (Chain Extender) chain_extension Chain Extension bhe_butyne->chain_extension prepolymer_synthesis->chain_extension NCO-terminated prepolymer polyurethane Polyurethane chain_extension->polyurethane characterization Characterization (FT-IR, NMR, DSC, TGA, etc.) polyurethane->characterization

Caption: Generalized workflow for the two-step synthesis of polyurethane.

component_relationship cluster_components Monomer Components PU Polyurethane Properties Diisocyanate Diisocyanate (e.g., MDI, TDI) Diisocyanate->PU Hard Segment Rigidity Polyol Polyol (e.g., PTMEG, PPG) Polyol->PU Soft Segment Flexibility BEO This compound BEO->PU Chain Extender Rigidity, Functionality

Caption: Relationship of monomer components to final polyurethane properties.

Conclusion

This compound represents a promising, yet not fully explored, building block for the synthesis of advanced polyurethane materials. Its unique structure offers the potential to create polymers with enhanced mechanical and thermal properties, as well as providing a versatile platform for further functionalization. The generalized protocols and characterization techniques outlined in this document provide a foundational framework for researchers to explore the application of this diol in their specific polyurethane systems. Further empirical studies are necessary to fully elucidate the structure-property relationships and optimize the synthesis conditions for polyurethanes incorporating this compound.

References

Application Notes and Protocols: 1,4-Bis(2-hydroxyethoxy)-2-butyne as a Corrosion Inhibitor for Mild Steel in Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 1,4-Bis(2-hydroxyethoxy)-2-butyne as a corrosion inhibitor for mild steel in acidic environments. The information is intended to guide researchers in the systematic investigation of this and similar acetylenic alcohol compounds for industrial and scientific applications.

Introduction

Mild steel, while a cornerstone of industrial infrastructure, is highly susceptible to corrosion in acidic environments, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Acetylenic alcohols and their derivatives are a well-established class of corrosion inhibitors, valued for their effectiveness in acidic solutions. Their inhibitive properties are largely attributed to the chemisorption of the molecule onto the metal surface through the π-electrons of the triple bond and lone pair electrons of heteroatoms, forming a protective barrier.

This compound is a symmetrical acetylenic alcohol derivative. While its primary application has been in nickel electroplating as a brightener, its molecular structure, featuring a butyne backbone with terminal hydroxyethoxy groups, suggests strong potential as a corrosion inhibitor. The presence of a triple bond and oxygen atoms provides multiple active centers for adsorption onto a mild steel surface. These notes outline the standard methodologies to quantify its corrosion inhibition performance.

Experimental Protocols

Materials and Specimen Preparation
  • Inhibitor: this compound (CAS: 1606-85-5)

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 0.5 M Sulfuric Acid (H₂SO₄) solution, prepared from analytical grade reagents and distilled water.

  • Mild Steel Specimen: Composition (wt%): C (0.01-0.25%), Si (0.35% max), P (0.04% max), S (0.05% max), and Fe (balance). Specimens should be cut into coupons of appropriate dimensions for each experiment (e.g., 2.5 cm x 2.0 cm x 0.1 cm for weight loss).

  • Specimen Pre-treatment:

    • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size (e.g., 220, 400, 600, 800, and 1200 grit).

    • Degrease the specimens with acetone.

    • Rinse thoroughly with distilled water.

    • Dry the specimens using a stream of warm air.

    • Store in a desiccator prior to use.

Weight Loss Measurements

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Weigh the pre-treated mild steel coupons accurately using an analytical balance (W₁).

  • Immerse triplicate specimens in 100 mL of the acidic solution with and without various concentrations of this compound (e.g., 10, 50, 100, 200, 500 ppm).

  • Maintain the beakers in a thermostatically controlled water bath at a specified temperature (e.g., 298 K) for a set immersion period (e.g., 6 hours).

  • After the immersion period, retrieve the coupons, rinse with distilled water, and clean with a nylon brush to remove corrosion products.

  • Dip the coupons in a cleaning solution (e.g., 20% NaOH containing 200 g/L of zinc dust) for 1 minute, followed by rinsing with distilled water.

  • Dry the coupons and re-weigh them (W₂).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × ΔW) / (A × T × ρ) where: ΔW = Weight loss (W₁ - W₂) in grams A = Surface area of the coupon in cm² T = Immersion time in hours ρ = Density of mild steel (approx. 7.85 g/cm³)

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where: CR₀ = Corrosion rate in the absence of the inhibitor CRᵢ = Corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical tests provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A standard three-electrode cell is used, with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.

a) Potentiodynamic Polarization (PDP)

Protocol:

  • Immerse the working electrode in the test solution (acid with and without the inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency using:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where: icorr₀ = Corrosion current density in the absence of the inhibitor icorrᵢ = Corrosion current density in the presence of the inhibitor

b) Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency using:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where: Rct₀ = Charge transfer resistance in the absence of the inhibitor Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Surface Analysis

Surface analysis techniques are used to visualize the protective film formed by the inhibitor.

Protocol:

  • Immerse mild steel specimens in the acidic solution with and without an optimal concentration of the inhibitor for a specified period (e.g., 6 hours).

  • Retrieve the specimens, rinse gently with distilled water, and dry.

  • Analyze the surface morphology using Scanning Electron Microscopy (SEM). In the absence of the inhibitor, the surface is expected to be rough and pitted, while in its presence, a smoother surface indicates the formation of a protective layer.

Data Presentation

The following tables present a representative summary of the quantitative data that would be generated from the above protocols.

Table 1: Weight Loss Measurement Data

Inhibitor Conc. (ppm)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)75.212.53-
5022.13.6870.6
10013.52.2582.0
2007.81.3089.6
5004.10.6894.6

Table 2: Potentiodynamic Polarization Data

Inhibitor Conc. (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Anodic Slope (βa) (mV/dec)Cathodic Slope (βc) (mV/dec)Inhibition Efficiency (%)
0 (Blank)-485115075120-
50-4783357211570.9
100-4721987011282.8
200-4651126810890.3
500-458556510595.2

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)45350-
5015510270.9
1002706083.3
2004953390.9
5009801895.4

Visualization of Experimental Workflow

experimental_workflow cluster_experiments Corrosion Inhibition Evaluation start Start: Mild Steel Specimen pretreatment Specimen Pre-treatment (Polishing, Degreasing, Rinsing) start->pretreatment weight_loss Weight Loss Measurement pretreatment->weight_loss electrochemical Electrochemical Studies pretreatment->electrochemical surface_analysis Surface Analysis (SEM) pretreatment->surface_analysis data_analysis Data Analysis (CR, IE%, icorr, Rct) weight_loss->data_analysis pdp Potentiodynamic Polarization (PDP) electrochemical->pdp eis Electrochemical Impedance Spectroscopy (EIS) electrochemical->eis conclusion Conclusion on Inhibitor Performance and Mechanism surface_analysis->conclusion pdp->data_analysis eis->data_analysis data_analysis->conclusion

Caption: Experimental workflow for evaluating corrosion inhibitors.

Adsorption Mechanism and Signaling Pathway

The inhibition mechanism of this compound on a mild steel surface in an acidic medium is predominantly through adsorption. This process involves the inhibitor molecules displacing water molecules from the steel surface and forming a protective barrier.

The adsorption can be characterized as follows:

  • Physisorption: Involves electrostatic interactions between the protonated inhibitor molecules (in acidic solution) and the negatively charged steel surface (due to adsorbed Cl⁻ or SO₄²⁻ ions).

  • Chemisorption: Involves the sharing of electrons between the inhibitor and the vacant d-orbitals of iron atoms. The π-electrons of the C≡C triple bond and the lone pair electrons of the oxygen atoms in the hydroxyethoxy groups act as electron donors.

This adsorption blocks the active corrosion sites, hindering both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

adsorption_mechanism cluster_interactions Interaction Types inhibitor This compound (Inhibitor Molecule) p1 inhibitor->p1 steel_surface Mild Steel Surface (Fe) protective_film Protective Adsorbed Film steel_surface->protective_film Forms corrosion_prevention Corrosion Prevention protective_film->corrosion_prevention Leads to p1->steel_surface Adsorption physisorption Physisorption (Electrostatic) p1->physisorption chemisorption Chemisorption (π-electrons, Lone Pairs) p1->chemisorption p2

Caption: Adsorption mechanism of the inhibitor on a mild steel surface.

Application Notes and Protocols for Dyeing Polyester Fibers with 1,4-Bis(2-hydroxyethoxy)-2-butyne Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for utilizing 1,4-Bis(2-hydroxyethoxy)-2-butyne as an auxiliary in the high-temperature disperse dyeing of polyester fibers. This document outlines the requisite materials, equipment, and a detailed step-by-step procedure for achieving optimal dyeing results.

Introduction

The dyeing of polyester fibers, a cornerstone of the textile industry, is typically accomplished using disperse dyes at elevated temperatures and pressures. The inherent hydrophobicity and crystalline structure of polyester necessitate the use of dyeing auxiliaries to ensure uniform and efficient dye penetration. This compound, an ethoxylated derivative of 2-butyne-1,4-diol, functions as a high-temperature leveling and dispersing agent. Its chemical structure lends itself to improving dye solubility and migration, thereby preventing dye agglomeration and promoting a level dyeing outcome.

While primarily known for its application as a brightener in nickel electroplating, its utility as a textile additive is noteworthy.[1] This protocol provides a framework for its application in a laboratory setting for dyeing polyester fibers.

Materials and Equipment

Materials
  • Polyester fiber, yarn, or fabric

  • Disperse dye(s)

  • This compound (CAS No. 1606-85-5)

  • Acetic acid (glacial)

  • Sodium acetate (optional, for buffering)

  • Dispersing agent (e.g., lignosulfonate-based or naphthalene sulfonate condensate product)

  • Deionized water

  • Non-ionic detergent

  • Sodium hydrosulfite (for reduction clearing)

  • Sodium hydroxide (for reduction clearing)

Equipment
  • High-temperature, high-pressure laboratory dyeing machine (e.g., beaker dyer)

  • Beakers and graduated cylinders

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • Drying oven

  • Spectrophotometer (for colorimetric analysis, optional)

Experimental Protocols

A standard high-temperature exhaust dyeing method is recommended for polyester fibers when using this compound as an auxiliary.[2] This method ensures deep shades and good fastness properties.

Pre-treatment of Polyester Fibers

Before dyeing, it is crucial to scour the polyester material to remove any impurities, oils, or sizes that could interfere with dye uptake.

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent in deionized water.

  • Immerse the polyester material in the bath at a liquor-to-goods ratio of 20:1.

  • Heat the bath to 60-70°C and maintain for 20-30 minutes with gentle agitation.

  • Rinse the material thoroughly with hot water, followed by a cold water rinse.

  • Dry the scoured polyester material before proceeding to the dyeing step.

Dye Bath Preparation and Dyeing Procedure

The following protocol is based on a standard high-temperature dyeing process for polyester. The concentration of this compound should be optimized based on preliminary experiments, with a suggested starting range of 0.5 - 2.0 g/L.

  • Dye Dispersion: Prepare a stock solution of the disperse dye by pasting the required amount of dye powder with a small amount of a dispersing agent (0.5 - 1.0 g/L) and then adding hot water (40-50°C) to create a fine dispersion.

  • Dye Bath Setup: Fill the dyeing vessel with deionized water to the desired liquor-to-goods ratio (e.g., 10:1 to 20:1).

  • Auxiliaries Addition:

    • Add the prepared dye dispersion to the bath.

    • Add this compound to the dye bath. The recommended starting concentration is between 0.5 g/L and 2.0 g/L.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid. A sodium acetate buffer can be used to maintain a stable pH.

  • Dyeing Cycle:

    • Introduce the scoured polyester material into the dye bath at approximately 60°C.

    • Raise the temperature of the dye bath to 130°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 130°C for 30-60 minutes to facilitate dye diffusion and fixation.

    • Cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.

After-treatment (Reduction Clearing)

Reduction clearing is essential to remove any unfixed disperse dye from the fiber surface, which improves the wash fastness of the dyed material.

  • Drain the dye bath and rinse the dyed material with hot water.

  • Prepare a fresh bath containing:

    • 2 g/L Sodium hydrosulfite

    • 2 g/L Sodium hydroxide

    • 1 g/L Non-ionic detergent

  • Treat the dyed material in this bath at 70-80°C for 15-20 minutes.

  • Rinse the material thoroughly with hot and then cold water.

  • Neutralize the material with a dilute solution of acetic acid if necessary.

  • Finally, rinse with cold water and dry.

Data Presentation

The following tables summarize the key quantitative parameters for the dyeing protocol. Researchers should adapt these values based on their specific experimental requirements.

Table 1: Dye Bath Composition

ComponentRecommended ConcentrationFunction
Disperse Dye0.5 - 4.0% (on weight of fiber)Colorant
This compound0.5 - 2.0 g/L (optimization required)Leveling & Dispersing Agent
Dispersing Agent0.5 - 1.0 g/LDye Dispersion
Acetic AcidAs required to achieve pH 4.5-5.5pH Control
Liquor-to-Goods Ratio10:1 - 20:1Dyeing Medium

Table 2: Dyeing Process Parameters

ParameterValue
Initial Temperature60°C
Rate of Temperature Rise1-2°C / minute
Dyeing Temperature130°C
Dyeing Time30-60 minutes
Rate of Cooling2-3°C / minute

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the polyester dyeing protocol.

DyeingProtocol cluster_pretreatment Pre-treatment cluster_dyeing Dyeing Process cluster_posttreatment Post-treatment Scouring Scouring (1-2 g/L Detergent, 60-70°C, 20-30 min) Rinsing1 Hot & Cold Rinsing Scouring->Rinsing1 Drying1 Drying Rinsing1->Drying1 DyeBathPrep Dye Bath Preparation (Dye, Auxiliary, pH 4.5-5.5) Drying1->DyeBathPrep DyeingCycle Dyeing Cycle (Ramp to 130°C, hold 30-60 min) DyeBathPrep->DyeingCycle Cooling Cooling to 70-80°C DyeingCycle->Cooling ReductionClearing Reduction Clearing (NaOH, Na2S2O4, 70-80°C, 15-20 min) Cooling->ReductionClearing Rinsing2 Hot & Cold Rinsing ReductionClearing->Rinsing2 Neutralization Neutralization (optional) Rinsing2->Neutralization Drying2 Final Drying Neutralization->Drying2

Caption: Workflow for dyeing polyester fibers.

Signaling Pathways and Logical Relationships

The logical relationship in the function of the dyeing auxiliaries can be visualized as follows:

DyeingAuxiliaries cluster_dyebath Aqueous Dye Bath DisperseDye Disperse Dye (Low water solubility) PolyesterFiber Polyester Fiber (Hydrophobic) DisperseDye->PolyesterFiber High Temperature (130°C) Acidic pH (4.5-5.5) Auxiliary This compound (Auxiliary) Auxiliary->DisperseDye Improves Dispersion & Migration Auxiliary->PolyesterFiber High Temperature (130°C) Acidic pH (4.5-5.5) DispersingAgent Dispersing Agent DispersingAgent->DisperseDye Prevents Agglomeration DispersingAgent->PolyesterFiber High Temperature (130°C) Acidic pH (4.5-5.5) DyedFiber Level Dyed Fiber PolyesterFiber->DyedFiber Dye Penetration & Fixation

Caption: Role of auxiliaries in disperse dyeing.

References

Synthesis of Novel Copolymers Using 1,4-Bis(2-hydroxyethoxy)-2-butyne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel copolymers utilizing the unique diol, 1,4-Bis(2-hydroxyethoxy)-2-butyne. The presence of a central alkyne functionality within this diol monomer opens up exciting possibilities for the development of advanced materials with tunable properties, particularly for applications in drug delivery and biomaterials.

Application Notes

The incorporation of this compound into copolymer structures, such as polyurethanes and polyesters, imparts a versatile "handle" for post-polymerization modification. The pendant alkyne groups along the polymer backbone are readily accessible for various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1] This allows for the covalent attachment of a wide array of molecules, including therapeutic agents, targeting ligands, and imaging probes.

Key Applications in Drug Development:

  • Drug Conjugation: The alkyne groups serve as specific sites for the covalent attachment of azide-modified drug molecules. This approach can lead to the development of polymer-drug conjugates with controlled drug loading and release profiles.

  • Targeted Drug Delivery: Biologically active molecules, such as peptides, antibodies, or folic acid, can be "clicked" onto the copolymer backbone to facilitate targeted delivery to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target effects.

  • Hydrogel Formation: The alkyne functionalities can participate in cross-linking reactions to form hydrogels. These hydrogels can be designed to be biodegradable and can encapsulate drugs for sustained release.

  • Smart Materials: The versatile nature of click chemistry allows for the introduction of stimuli-responsive moieties, enabling the design of "smart" materials that release their payload in response to specific triggers like pH, temperature, or enzymes.

The resulting alkyne-functionalized copolymers are expected to be of significant interest in the fields of controlled drug release, tissue engineering, and advanced functional materials.[2]

Experimental Protocols

Due to the limited availability of specific literature detailing the polymerization of this compound, the following protocols are representative methods for the synthesis of polyurethanes and polyesters, based on established polymerization techniques for similar functional monomers.

Protocol 1: Synthesis of an Alkyne-Functionalized Polyurethane via Two-Step Solution Polymerization

This protocol describes the synthesis of a segmented polyurethane, where this compound is used as a chain extender to introduce alkyne functionalities into the hard segment of the polymer.

Materials:

  • Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )

  • Hexamethylene diisocyanate (HDI)

  • This compound

  • Dibutyltin dilaurate (DBTDL)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hexanes

Procedure:

  • Drying of Reagents: Dry the PCL diol and this compound under vacuum at 80°C for at least 4 hours. Distill HDI under reduced pressure and store under a nitrogen atmosphere. Use anhydrous DMF.

  • Prepolymer Synthesis: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the dried PCL diol (e.g., 20 g, 0.01 mol) and anhydrous DMF (100 mL). Stir the mixture until the PCL is completely dissolved.

  • Add HDI (e.g., 3.36 g, 0.02 mol) to the flask. Heat the reaction mixture to 70°C and stir for 3 hours under a nitrogen atmosphere to form the NCO-terminated prepolymer.

  • Chain Extension: In a separate flask, dissolve this compound (e.g., 1.74 g, 0.01 mol) in anhydrous DMF (20 mL).

  • Cool the prepolymer solution to 40°C and add the solution of this compound dropwise over 30 minutes.

  • Add a catalytic amount of DBTDL (2-3 drops) to the reaction mixture.

  • Continue stirring at 70°C for an additional 4-6 hours until the NCO peak in the FT-IR spectrum disappears.

  • Polymer Precipitation and Purification: Precipitate the resulting polyurethane by slowly pouring the polymer solution into a vigorously stirred excess of methanol.

  • Collect the polymer by filtration and wash it several times with methanol and then with hexanes to remove unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 60°C to a constant weight.

Protocol 2: Synthesis of an Alkyne-Functionalized Polyester via Melt Polycondensation

This protocol describes a solvent-free method for synthesizing a polyester incorporating this compound.

Materials:

  • Adipic acid

  • This compound

  • Titanium(IV) butoxide (Ti(OBu)4) or another suitable catalyst

  • Antioxidant (e.g., Irganox 1010)

Procedure:

  • Monomer Charging: In a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum pump, add equimolar amounts of adipic acid (e.g., 14.61 g, 0.1 mol) and this compound (e.g., 17.42 g, 0.1 mol).

  • Add a catalytic amount of Ti(OBu)4 (e.g., 0.05 wt%) and a small amount of antioxidant.

  • Esterification: Heat the reactor to 180°C under a slow stream of nitrogen while stirring. Water will be formed as a byproduct and should be distilled off. Continue this step for 2-3 hours.

  • Polycondensation: Gradually increase the temperature to 220°C and slowly apply a vacuum (down to <1 mbar) over a period of 1-2 hours.

  • Continue the reaction under high vacuum for another 3-5 hours, or until the desired melt viscosity is achieved, indicating a high molecular weight polymer has been formed.

  • Polymer Recovery: Release the vacuum with nitrogen and extrude the molten polymer from the reactor.

  • Allow the polymer to cool to room temperature. The resulting polyester can be pelletized or ground for further processing and characterization.

Data Presentation

The following tables present illustrative quantitative data for the types of copolymers that could be synthesized using this compound. These are not experimental results but are based on typical values for similar functional polymers found in the literature.

Table 1: Illustrative Molecular Weight and Thermal Properties of an Alkyne-Functionalized Polyurethane

PropertyIllustrative ValueCharacterization Method
Number Average Molecular Weight (Mn)35,000 - 55,000 g/mol Gel Permeation Chromatography (GPC)
Weight Average Molecular Weight (Mw)70,000 - 110,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.8 - 2.2GPC (Mw/Mn)
Glass Transition Temperature (Tg)-40 to -20 °C (soft segment)Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm)40 - 60 °C (soft segment)Differential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% wt loss)> 280 °CThermogravimetric Analysis (TGA)

Table 2: Illustrative Mechanical Properties of an Alkyne-Functionalized Polyester

PropertyIllustrative ValueCharacterization Method
Tensile Strength15 - 30 MPaUniversal Testing Machine
Young's Modulus200 - 400 MPaUniversal Testing Machine
Elongation at Break300 - 600 %Universal Testing Machine
Shore A Hardness70 - 90Durometer

Mandatory Visualizations

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension PCL Diol PCL Diol Prepolymer Prepolymer PCL Diol->Prepolymer + HDI (excess) 70°C, DMF HDI HDI HDI->Prepolymer Polyurethane Polyurethane Prepolymer->Polyurethane + Alkyne Diol + Catalyst 70°C, DMF Alkyne Diol 1,4-Bis(2-hydroxyethoxy) -2-butyne Alkyne Diol->Polyurethane Purification Purification Polyurethane->Purification Precipitation in Methanol Drying Drying Purification->Drying Vacuum Oven Final Polymer Final Polymer Drying->Final Polymer

Caption: Workflow for the synthesis of an alkyne-functionalized polyurethane.

G Monomers Adipic Acid + This compound Esterification Esterification (180°C, N2) Monomers->Esterification + Catalyst Polycondensation Polycondensation (220°C, Vacuum) Esterification->Polycondensation Removal of Water Final Polymer Alkyne-Functionalized Polyester Polycondensation->Final Polymer Extrusion & Cooling

Caption: Workflow for the synthesis of an alkyne-functionalized polyester.

G cluster_applications Potential Applications Polymer Alkyne-Functionalized Copolymer (Polyurethane or Polyester) ClickReaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymer->ClickReaction AzideMolecule Azide-Modified Molecule (Drug, Ligand, etc.) AzideMolecule->ClickReaction FunctionalizedPolymer Functionalized Copolymer ClickReaction->FunctionalizedPolymer Forms stable triazole linkage Drug Delivery Drug Delivery FunctionalizedPolymer->Drug Delivery Tissue Engineering Tissue Engineering FunctionalizedPolymer->Tissue Engineering Biomaterials Biomaterials FunctionalizedPolymer->Biomaterials

Caption: Post-polymerization modification via "click" chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Bis(2-hydroxyethoxy)-2-butyne for Maximum Brightness in Nickel Electroplating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and professionals in the metal finishing industry with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1,4-Bis(2-hydroxyethoxy)-2-butyne as a brightener in nickel electroplating processes.

Troubleshooting Guide

This guide addresses common issues encountered during nickel electroplating when using this compound to achieve a bright finish.

Problem Possible Causes Recommended Solutions
Insufficient Brightness - Incorrect this compound Concentration: Too low or too high.[1][2] - Improper Bath Temperature: Outside the optimal range.[2][3] - Incorrect pH Level: Too high or too low can affect brightener performance.[1][4] - Contamination of Plating Bath: Organic or metallic impurities.[3][5] - Inadequate Agitation: Poor solution movement leads to uneven deposition.[3][4]- Perform a Hull cell test to determine the optimal concentration range. - Adjust the temperature to the recommended range for your specific plating bath.[2] - Measure and adjust the pH using appropriate acids or bases.[1] - Treat the bath with activated carbon to remove organic impurities or use low-current dummy plating for metallic contaminants.[1][3] - Ensure proper and consistent agitation using a low-pressure blower or mechanical stirring.[3]
Brittle Deposits - Excessive Brightener Concentration: High levels of this compound can increase internal stress.[2][5] - Organic Impurities: Breakdown products of brighteners or other organic contaminants.[5] - Low Bath Temperature. [2]- Reduce the concentration of this compound. - Perform an activated carbon treatment to remove organic impurities.[5] - Increase the bath temperature to the optimal operating range.[2]
Pitting in the Deposit - Organic Contamination: Oils or greases on the workpiece or in the bath.[3] - Insufficient Wetting Agent: Poor surface tension reduction.[1] - Gas Bubbles Adhering to Surface: Hydrogen evolution during plating.[1][4] - Solid Particles in the Bath: Dust or other particulates.[6]- Improve pre-cleaning of the workpiece. - Add the recommended amount of a suitable wetting agent.[1] - Enhance agitation to dislodge gas bubbles.[4] - Filter the plating solution to remove suspended particles.[6]
Poor Adhesion - Improper Cleaning or Activation of the Substrate. [2] - High Brightener Concentration. [2] - Contamination of the rinse water. - Review and optimize the pre-treatment and cleaning steps.[2] - Reduce the concentration of this compound. - Ensure the final rinse before plating is clean and at an appropriate pH.[2]
Darkness in Low-Current-Density Areas - Low Brightener Concentration. [2] - Metallic Impurities (e.g., copper, zinc). [5]- Increase the concentration of this compound. - Remove metallic impurities by dummy plating at low current density.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration for this compound in a nickel plating bath?

A1: While the optimal concentration depends on the specific plating bath composition and operating conditions, a typical starting point for brighteners like this compound can range from 0.1 to 0.5 g/L.[7] It is crucial to conduct a Hull cell test to determine the ideal concentration for your specific application.

Q2: How does the concentration of this compound affect the final nickel deposit?

A2: The concentration of this compound, a leveling agent and brightener, directly influences the appearance and physical properties of the nickel deposit.[8]

  • Optimal Concentration: Produces a bright, level, and ductile deposit.

  • Too Low Concentration: Results in a dull or semi-bright finish, particularly in low-current-density areas.[2]

  • Too High Concentration: Can lead to increased internal stress, causing brittleness, reduced adhesion, and potential for "burning" (a rough, cloudy appearance) in high-current-density areas.[2][9]

Q3: How can I determine the optimal concentration of this compound for my process?

A3: The most effective method for determining the optimal brightener concentration is through a Hull cell test. This test allows you to evaluate the quality of the deposit over a range of current densities on a single panel, helping to identify the concentration that provides the desired brightness and finish across the entire operating window.

Q4: What are the signs of brightener breakdown, and how should I address it?

A4: Signs of brightener breakdown include a loss of brightness, increased stress in the deposit (brittleness), and the formation of organic impurities.[5] To address this, the plating bath should be treated with activated carbon to remove the breakdown products. Following treatment, the brightener concentration will need to be replenished.

Q5: Can I use this compound with other additives?

A5: Yes, this compound is often used in conjunction with other additives, such as carriers and auxiliary brighteners, to achieve the desired deposit characteristics.[10] The combination of additives can have a synergistic effect on the brightness, leveling, and ductility of the nickel plate. It is important to ensure compatibility and to optimize the concentrations of all additives.

Experimental Protocol: Optimization of this compound Concentration using Hull Cell Testing

This protocol outlines a detailed methodology for determining the optimal concentration of this compound to achieve maximum brightness in a nickel electroplating bath.

1. Objective: To identify the concentration of this compound that produces the brightest and most uniform nickel deposit over a specific range of current densities.

2. Materials and Equipment:

  • Standard 267 mL Hull cell

  • Polished brass or steel Hull cell panels

  • DC power supply (rectifier)

  • Heater and thermostat for the Hull cell

  • Air agitation supply (low-pressure blower)

  • Standard nickel plating solution (e.g., Watts bath) without brightener

  • Stock solution of this compound (e.g., 10 g/L)

  • Appropriate cleaning and activation solutions (e.g., alkaline cleaner, acid dip)

  • Graduated cylinders and pipettes

  • Timer

3. Experimental Workflow Diagram:

experimental_workflow start Start prep_bath Prepare Base Nickel Plating Bath start->prep_bath setup_hull Set Up Hull Cell (Temp, Agitation) prep_bath->setup_hull clean_panel Clean & Activate Hull Cell Panel clean_panel->setup_hull add_brightener Add Initial Conc. of Brightener setup_hull->add_brightener plate_panel Plate Panel (e.g., 2A for 5 min) add_brightener->plate_panel rinse_dry Rinse and Dry Panel plate_panel->rinse_dry evaluate Evaluate Panel (Brightness, Defects) rinse_dry->evaluate record Record Results evaluate->record increment_conc Increment Brightener Concentration record->increment_conc end Determine Optimal Concentration record->end increment_conc->plate_panel Repeat Plating troubleshooting_logic decision decision solution solution problem problem start Start Troubleshooting problem_node Insufficient Brightness start->problem_node check_conc Is Brightener Concentration Optimal? problem_node->check_conc hull_cell Perform Hull Cell Test check_conc->hull_cell No check_params Are Temp & pH in Range? check_conc->check_params Yes adjust_conc Adjust Brightener Concentration hull_cell->adjust_conc adjust_conc->problem_node adjust_params Adjust Temp/pH check_params->adjust_params No check_cont Any Signs of Contamination? check_params->check_cont Yes adjust_params->problem_node treat_bath Carbon Treat or Dummy Plate check_cont->treat_bath Yes solution_node Brightness Restored check_cont->solution_node No treat_bath->problem_node

References

Technical Support Center: The Role of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Nickel Electrodeposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) on the internal stress of nickel deposits. BEO is a long-acting brightener and leveling agent used in nickel plating baths.[1] Due to the limited direct quantitative data on BEO, this guide leverages data from its parent compound, 2-butyne-1,4-diol (BD), to illustrate the expected effects on nickel electrodeposition.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (BEO) in nickel plating?

A1: this compound (BEO) is primarily used as a long-acting brightener and a weak leveling agent in nickel electroplating baths.[1] It helps to refine the grain size of the nickel coating, resulting in a brighter and smoother deposit.[1]

Q2: How does the concentration of butynediol derivatives like BEO affect the internal stress of nickel deposits?

A2: Generally, increasing the concentration of butynediol derivatives, such as the parent compound 2-butyne-1,4-diol (BD), leads to an increase in tensile stress in the nickel deposit.[2][3] This is attributed to the additive's influence on the crystal growth and microstructure of the nickel layer.[2][3]

Q3: What are the common issues encountered when using BEO or similar additives in nickel plating?

A3: Common issues include increased brittleness of the deposit, especially at higher concentrations, and potential for decomposition of the additive, which can introduce organic impurities into the bath.[4] It is also important to control the concentration carefully, as excessive amounts can lead to high internal stress and negatively impact the deposit's mechanical properties.

Q4: Can BEO be used in combination with other additives?

A4: Yes, BEO is often used in conjunction with other additives, such as saccharin, to achieve desired deposit characteristics.[1] Saccharin, a Class I brightener, can act as a stress-reducing agent to counteract the increased tensile stress caused by Class II brighteners like BEO.

Q5: How can I troubleshoot high internal stress in my nickel deposit when using BEO?

A5: To troubleshoot high internal stress, consider the following:

  • Optimize BEO Concentration: Reduce the concentration of BEO in the plating bath.

  • Introduce a Stress Reliever: Add a Class I brightener, like saccharin, which is known to reduce internal stress.

  • Control Plating Parameters: Adjusting parameters such as current density, temperature, and pH can also influence internal stress.[5]

  • Purify the Bath: Organic impurities from the breakdown of additives can increase stress. Treatment with activated carbon can help remove these impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Tensile Stress Excess concentration of this compound (BEO) or its parent compound, 2-butyne-1,4-diol (BD).Reduce the concentration of the additive in the plating bath. Introduce a stress-reducing agent like saccharin.
Brittle Nickel Deposit High concentration of organic additives, including BEO, leading to excessive grain refinement.Lower the concentration of BEO. Perform a Hull cell test to determine the optimal brightener concentration.
Poor Adhesion/Peeling High internal stress exceeding the adhesive strength of the deposit to the substrate.Follow the recommendations for reducing high tensile stress. Ensure proper substrate cleaning and activation before plating.
Cloudy or Hazy Deposit Imbalance in the plating bath chemistry or the presence of organic/inorganic contaminants.Analyze the bath composition and adjust as necessary. Treat the bath with activated carbon to remove organic impurities. Check for sources of metallic contamination.
Pitting Inadequate wetting of the cathode surface or hydrogen gas evolution.Ensure the proper concentration of a wetting agent in the bath. Optimize agitation to dislodge hydrogen bubbles from the cathode surface.

Quantitative Data Summary

The following tables summarize the effect of 2-butyne-1,4-diol (BD), a compound structurally related to BEO, on the residual stress of electrodeposited nickel. This data is indicative of the trends expected with BEO.

Table 1: Effect of 2-Butyne-1,4-Diol (BD) Concentration on Residual Stress of Nickel Deposits

BD Concentration (mmol/L)Residual Stress at 20 µm thickness (MPa)Residual Stress at 50 µm thickness (MPa)
0~50~25
0.3~100~75
1.0~150~125
3.0~200~175

Data is approximated from graphical representations in "Synergistic Effects of 2-Butyne-1,4-Diol and Chloride Ions on the Microstructure and Residual Stress of Electrodeposited Nickel".[3]

Experimental Protocols

Methodology for Measuring Internal Stress using the Thin-Strip Method

This method provides a relatively simple way to assess the internal stress of a nickel deposit.

  • Substrate Preparation:

    • Use thin copper foils (e.g., 25.4 µm thick) as the substrate.

    • To release any inherent stress, heat the copper foils using a household iron.

    • Degrease the foils with a suitable cleaning agent (e.g., soapy water), followed by a thorough rinse with distilled water.

    • Perform an acid clean in a dilute hydrochloric acid solution (e.g., 10%) and rinse again with distilled water.

  • Electroplating:

    • Prepare a Watts-type nickel plating bath with the desired concentration of this compound. A typical Watts bath composition is 250 g/L NiSO₄·6H₂O, 40 g/L NiCl₂·6H₂O, and 35 g/L H₃BO₃.[6]

    • Place the cleaned copper foil in a Hull cell.

    • Conduct the plating at a controlled current (e.g., 2 A) and temperature (e.g., 55 °C).[6]

  • Stress Measurement:

    • After plating, the internal stress in the nickel deposit will cause the copper foil to curl.

    • The degree of curl is indicative of the internal stress. Tensile stress will cause the strip to bend towards the plated side, while compressive stress will cause it to bend away.

    • Measure the angle of curl using an angle gage. Multiple measurements should be taken and averaged for accuracy.[6]

Visualizations

Experimental Workflow for Internal Stress Evaluation

experimental_workflow cluster_prep Substrate Preparation cluster_plating Electroplating cluster_measurement Stress Measurement prep1 Select Thin Copper Foil prep2 Anneal to Relieve Stress prep1->prep2 prep3 Degrease and Rinse prep2->prep3 prep4 Acid Clean and Rinse prep3->prep4 bath_prep Prepare Watts Bath with BEO plating Plate in Hull Cell (Controlled Current & Temp) bath_prep->plating observe_curl Observe Foil Curl measure_angle Measure Curl Angle observe_curl->measure_angle analyze Analyze and Correlate to Internal Stress measure_angle->analyze

Caption: Workflow for assessing internal stress in nickel deposits.

Proposed Mechanism of BEO's Influence on Nickel Deposition

mechanism_pathway cluster_solution Plating Solution cluster_cathode Cathode Surface Ni_ion Ni²⁺ (aq) cathode Cathode Ni_ion->cathode Ni²⁺ + 2e⁻ → Ni(s) BEO BEO (aq) adsorption BEO Adsorption BEO->adsorption cathode->adsorption inhibition Inhibition of Crystal Growth adsorption->inhibition refinement Grain Refinement inhibition->refinement stress Increased Tensile Stress refinement->stress

Caption: How BEO may alter nickel deposit properties.

References

Mitigating brittleness in nickel coatings containing 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with nickel electroplating baths containing the additive 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Troubleshooting Brittleness in Nickel Coatings

High internal stress is a primary contributor to brittle nickel deposits. This section provides a question-and-answer guide to identify and resolve common issues related to coating brittleness when using this compound.

Question 1: My nickel coating is cracking and brittle. What are the most likely causes related to the additive this compound?

Answer: Brittleness in your nickel coating can stem from several factors, often related to an imbalance in the plating bath chemistry and operating parameters. When using this compound, a Class II brightener, brittleness is often a sign of:

  • Excessive Brightener Concentration: While this compound is essential for a bright finish, an overabundance can lead to high internal stress and brittleness.[1]

  • Imbalance with Primary Brighteners: Class II brighteners should be used in conjunction with Class I brighteners (carriers) to ensure a ductile deposit. An insufficient concentration of the carrier can result in a brittle coating.[1][2]

  • Accumulation of Breakdown Products: During electroplating, acetylenic compounds like this compound can be hydrogenated to form less desirable breakdown products. These byproducts can be incorporated into the deposit, increasing internal stress.[3][4][5]

  • Operating Parameter Deviations: Incorrect pH, temperature, or current density can exacerbate the effects of brightener imbalances.

Question 2: How can I determine if an excess of this compound or its breakdown products is the cause of the brittleness?

Answer: A Hull cell test is an invaluable tool for diagnosing issues in a plating bath. By observing the deposit across a range of current densities, you can identify the tell-tale signs of brightener imbalance.

  • High Current Density (HCD) Area: Brittleness, "burning," or cracking in the HCD region often points to an excess of the Class II brightener.

  • Low Current Density (LCD) Area: A dull or hazy appearance in the LCD region may indicate an insufficient concentration of the Class II brightener or an imbalance with the carrier.

If the Hull cell test suggests an excess of organic additives, a carbon treatment can be performed to remove them. Start with a small-scale treatment on a bath sample and evaluate the results with another Hull cell test before treating the entire tank.

Question 3: What are the recommended steps to mitigate brittleness in my nickel coating?

Answer: To address brittleness, a systematic approach to troubleshooting is recommended:

  • Verify Operating Parameters: Ensure that the bath temperature, pH, and current density are within the optimal ranges.

  • Analyze Brightener Concentrations: If possible, analytically determine the concentrations of both the primary and secondary brighteners. Adjust as necessary.

  • Perform Hull Cell Testing: Use the Hull cell to visually assess the deposit quality and determine the appropriate corrective actions (e.g., brightener addition or carbon treatment).

  • Carbon Treatment: If an excess of organic additives is suspected, perform a carbon treatment to remove them. Be aware that carbon treatment can also remove beneficial additives, so subsequent additions will be necessary.

  • Dummy Plating: Plating on a corrugated cathode at low current density can help remove metallic impurities that may contribute to stress and brittleness.

Frequently Asked Questions (FAQs)

Q: What is the primary function of this compound in a nickel plating bath?

A: this compound is a Class II brightener and a leveling agent.[1] Its primary role is to refine the grain structure of the nickel deposit, resulting in a bright, smooth, and highly reflective surface.

Q: Can I use this compound as the sole brightener in my nickel bath?

A: No, Class II brighteners like this compound should not be used alone as they can cause high internal stress and brittle deposits.[1] They must be used in combination with Class I brighteners (carriers) to achieve a bright and ductile coating.

Q: How does this compound affect the internal stress of the nickel coating?

A: As a Class II brightener, this compound tends to increase the tensile stress in the nickel deposit.[6] While some tensile stress is acceptable, excessive stress leads to brittleness and a potential for cracking.

Q: What are the typical breakdown products of this compound, and are they harmful?

A: During electrodeposition, the triple bond in butynediol derivatives can be hydrogenated to form compounds with double or single bonds (butenediol and butanediol derivatives, respectively).[3][4][5] An accumulation of these breakdown products can negatively impact the deposit's properties, including ductility.

Data Presentation

The following tables summarize typical operating parameters for a bright nickel plating bath and the impact of key variables on deposit properties.

Table 1: Typical Operating Parameters for a Bright Nickel Plating Bath

ParameterRangeOptimum
Nickel Sulfate225-300 g/L250 g/L
Nickel Chloride50-70 g/L60 g/L
Boric Acid40-50 g/L45 g/L
pH4.0-4.64.4
Temperature58-62°C60°C
Cathode Current Density2.0-4.0 A/dm²3.0 A/dm²

Note: These are general guidelines. Optimal parameters may vary depending on the specific brightener system and application.[7]

Table 2: Influence of Bath Components and Parameters on Coating Properties

VariableEffect of Increase
This compound Increased brightness, increased tensile stress, potential for decreased ductility.
Class I Brightener (Carrier) Reduced internal stress, improved ductility.
pH Above optimal range can lead to dullness and brittleness.
Temperature Below optimal range can cause high current density burning and stress.
Current Density Excessive levels can lead to "burning" and increased stress.
Metallic Impurities (e.g., Iron, Copper) Increased stress, reduced ductility, and potential for deposit roughness.

Experimental Protocols

1. Ductility Testing (ASTM B489 Bend Test)

This method is used to assess the ductility of the nickel coating by bending a plated specimen over a series of mandrels with decreasing diameters.[8][9][10][11]

  • Apparatus:

    • A series of mandrels with diameters ranging from 6 to 50 mm.[9]

    • Vise to hold the mandrels.

    • Micrometer for measuring specimen thickness.

    • Guillotine shears for cutting specimens.

    • 10x magnifier for observing cracks.[9]

  • Procedure:

    • Cut a flat test specimen, typically 10 mm wide and at least 150 mm long, from the plated article or a representative test panel.[9]

    • Secure the largest diameter mandrel in the vise.

    • Bend the specimen with the coated side facing outward over the mandrel in a slow, steady motion until the two legs are parallel.[9]

    • Examine the bent area under 10x magnification for any cracks.

    • If no cracks are observed, repeat the test with new specimens on progressively smaller mandrels until cracks appear.[9]

    • The ductility is reported as the diameter of the smallest mandrel that does not cause the coating to crack.

2. Internal Stress Measurement (Spiral Contractometer - ASTM B636)

This method measures the internal stress of the deposit by plating onto a helical strip and measuring the resulting deflection.[12][13]

  • Apparatus:

    • Spiral contractometer with a calibrated dial.[12][14]

    • Stainless steel helical test strip (helix).[12][14]

    • Plating cell with appropriate anode and power supply.[12][14]

    • Means for temperature control.[12][14]

  • Procedure:

    • Clean and weigh the helical test strip to the nearest milligram.[14][15]

    • Mount the helix onto the contractometer.

    • Calibrate the contractometer according to the manufacturer's instructions.

    • Immerse the helix in the plating bath and connect the electrical leads.

    • Plate the helix for a predetermined time to achieve a specific coating thickness.

    • During plating, record the deflection of the needle on the calibrated dial.

    • After plating, remove, rinse, dry, and re-weigh the helix to determine the exact deposit thickness.

    • Calculate the internal stress in pounds per square inch (PSI) or megapascals (MPa) using the measured deflection, deposit thickness, and a calibration factor for the helix.

Visualizations

cluster_additives Brightener System cluster_properties Deposit Properties Class_I Class I Brightener (e.g., Saccharin) Ductility Ductility Class_I->Ductility Increases Stress Internal Stress Class_I->Stress Reduces (compressive) Class_II This compound (Class II Brightener) Brightness Brightness Class_II->Brightness Increases Class_II->Stress Increases (tensile) Stress->Ductility Inversely proportional

Caption: Relationship between brightener classes and deposit properties.

Start Brittle Deposit Observed Check_Params Verify Operating Parameters (pH, Temp, CD) Start->Check_Params Params_OK Parameters Within Spec? Check_Params->Params_OK Adjust_Params Adjust to Optimal Range Params_OK->Adjust_Params No Hull_Cell Perform Hull Cell Test Params_OK->Hull_Cell Yes Adjust_Params->Check_Params Analyze_Hull Analyze Deposit Appearance Hull_Cell->Analyze_Hull HCD_Brittle Brittleness in High Current Density Analyze_Hull->HCD_Brittle HCD Defect LCD_Dull Dullness in Low Current Density Analyze_Hull->LCD_Dull LCD Defect Carbon_Treat Carbon Treatment (removes excess organics) HCD_Brittle->Carbon_Treat Add_Brightener Adjust Brightener Concentrations LCD_Dull->Add_Brightener Re-evaluate Re-evaluate with Hull Cell Carbon_Treat->Re-evaluate Add_Brightener->Re-evaluate cluster_mechanism Mechanism of Action Additive This compound (in solution) Adsorption Adsorption onto Cathode Surface Additive->Adsorption Grain_Refinement Grain Refinement Adsorption->Grain_Refinement Hydrogenation Hydrogenation at Cathode Surface Adsorption->Hydrogenation Bright_Deposit Bright, Leveled Nickel Deposit Grain_Refinement->Bright_Deposit Increased_Stress Increased Internal Stress Grain_Refinement->Increased_Stress can contribute to Breakdown_Products Breakdown Products (e.g., Butenediol/Butanediol derivatives) Hydrogenation->Breakdown_Products Breakdown_Products->Increased_Stress

References

Troubleshooting uneven dyeing of acrylic fabrics with 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals on the topic of troubleshooting uneven dyeing of acrylic fabrics, with a focus on the potential use of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Technical Support Center: Dyeing Acrylic Fabrics

This guide provides troubleshooting advice for uneven dyeing of acrylic fabrics, with special consideration for the experimental use of this compound as a potential dyeing auxiliary.

Disclaimer: this compound is not a conventional leveling agent for acrylic dyeing. The information provided is based on general principles of acrylic dyeing and the hypothesized properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely role of this compound in acrylic dyeing?

A1: Based on its chemical structure, which features hydroxyl groups, this compound is a diol. In a dyeing system, it could potentially function as a hydrophilic, non-ionic leveling agent. Its purpose would be to compete with the cationic dye for initial binding sites on the acrylic fiber, thereby slowing down the initial rapid strike of the dye and promoting more even distribution. It may also aid in dye migration during the heating phase.

Q2: My acrylic fabric is showing streaks and patches of different shades. What is the primary cause?

A2: This issue, known as "unlevel dyeing," is common when dyeing acrylics with cationic (basic) dyes. It typically results from the dye rushing onto the fiber too quickly, especially as the temperature approaches the glass transition temperature (Tg) of the acrylic. Key factors include an incorrect heating rate, improper pH, or insufficient leveling agent.

Q3: Can the concentration of this compound affect the final color depth?

A3: Yes. While it may promote level dyeing, an excessive concentration of a leveling agent can have a retarding effect, preventing the dye from fully exhausting onto the fiber. This can lead to a lighter final shade than desired. It is crucial to optimize the concentration through a series of experiments.

Troubleshooting Guide for Uneven Dyeing

Problem Potential Cause Recommended Solution
Streaky Dyeing Dyeing temperature increased too rapidly.Control the rate of temperature rise, typically 1-2°C per minute, especially between 75°C and 95°C.
Insufficient leveling agent.Increase the concentration of your leveling agent (e.g., this compound) in small increments (e.g., 0.25% on weight of fiber).
Shade Variation Incorrect or fluctuating pH.Buffer the dyebath to maintain a consistent acidic pH, typically between 4.0 and 5.0, using an acetic acid/sodium acetate buffer system.
Poor dye solubility.Ensure the dye is fully dissolved before adding it to the dyebath. Prepare a stock solution with warm water if necessary.
Poor Color Yield Excessive leveling agent.Reduce the concentration of the leveling agent.
Dyeing temperature too low or time too short.Ensure the dyeing temperature is maintained at the boil (around 100-106°C) for a sufficient duration (typically 30-60 minutes).

Experimental Protocols

Protocol 1: Optimizing Leveling Agent Concentration

This protocol aims to determine the optimal concentration of a novel leveling agent like this compound.

  • Preparation: Prepare a series of dyebaths with identical concentrations of acrylic fabric (e.g., 5g samples), cationic dye (e.g., 1% on weight of fiber), acetic acid (to pH 4.5), and sodium sulfate (e.g., 10 g/L).

  • Variable Addition: To each dyebath, add a different concentration of this compound (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% on weight of fiber).

  • Dyeing Process:

    • Add the acrylic fabric to the dyebath at 60°C and run for 10 minutes.

    • Add the pre-dissolved dye solution.

    • Raise the temperature to 100°C at a rate of 1.5°C/minute.

    • Hold at 100°C for 45 minutes.

    • Cool the dyebath to 70°C.

    • Rinse the fabric samples thoroughly.

  • Analysis: Visually assess the levelness of the dyeing and measure the color depth (K/S values) using a spectrophotometer to find the concentration that provides the best balance of evenness and color yield.

Visualizations

dyeing_workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Weigh Fabric, Dye, & Auxiliaries B Prepare Dyebath (Water, pH Buffer) A->B D Add Fabric & Leveling Agent to Dyebath at 60°C B->D C Dissolve Dye Separately E Add Dissolved Dye C->E D->E F Ramp Temperature to 100°C (1.5°C/min) E->F G Hold at 100°C for 45-60 min F->G H Cool to 70°C G->H I Rinse Fabric H->I J Dry and Analyze I->J troubleshooting_logic A Uneven Dyeing Observed B Check Heating Rate (Too Fast?) A->B Start Here C Check Dyebath pH (Incorrect/Unstable?) B->C No E Action: Reduce Ramp Rate (1-2°C/min) B->E Yes D Check Leveling Agent Concentration (Too Low?) C->D No F Action: Add Buffer (e.g., Acetate Buffer) C->F Yes G Action: Increase Concentration D->G Yes

Technical Support Center: HPLC Purity Determination of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) to determine the purity of 1,4-Bis(2-hydroxyethoxy)-2-butyne.

Experimental Protocol

A detailed methodology for the HPLC analysis of this compound is outlined below.

Q1: What is a recommended HPLC method for determining the purity of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is recommended for the purity analysis of the polar compound this compound. Due to its polar nature, a column with a polar-embedded phase may provide better retention and peak shape.[1] The following table summarizes the recommended starting conditions.

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column Polar-Embedded C18 (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm) or a standard C18 column
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.[2]

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_sample Prepare Sample inject Inject Sample prep_sample->inject equilibrate->inject run Run HPLC Method inject->run integrate Integrate Peaks run->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

HPLC Experimental Workflow Diagram

Troubleshooting Guide

This section addresses common issues that may arise during the HPLC analysis of this compound.

Q2: My peak for this compound is showing poor shape (e.g., tailing or fronting). What should I do?

A2: Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:

  • Mobile Phase pH: For ionizable analytes, the mobile phase pH should be adjusted to render the analyte neutral, which can significantly improve peak shape.[3] Ensure the pH is at least two units away from the analyte's pKa.

  • Column Overload: The sample concentration may be too high.[2] Try diluting your sample and re-injecting.

  • Column Contamination: The column may be contaminated with strongly retained compounds.[4] Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). Using a guard column can also help protect the analytical column.[4]

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing. Using a column with a polar-embedded phase can help mitigate these interactions for polar compounds.[1]

Q3: I am not seeing any peak, or the peak is very small.

A3: This issue could be related to the sample, the HPLC system, or the method parameters.

  • Injector Issues: Check if the injector needle is reaching the sample and aspirating the correct volume.[2]

  • Detector Wavelength: Ensure the detector wavelength is appropriate for your analyte. While this compound lacks a strong chromophore, it should have some absorbance at lower UV wavelengths like 210 nm.

  • Sample Degradation: Verify the stability of your sample in the chosen solvent.

  • Mobile Phase Compatibility: Ensure your sample is soluble in the mobile phase. If not, it may precipitate on the column.

Q4: My retention times are drifting between injections.

A4: Fluctuating retention times can indicate a problem with the HPLC system's stability.

  • Mobile Phase Composition: If you are mixing solvents online, the proportioning valve may not be functioning correctly.[2] Try preparing a premixed mobile phase to see if the problem resolves.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Temperature Fluctuations: Check that the column thermostat is maintaining a consistent temperature.

  • Pump Performance: Inconsistent flow from the pump can lead to retention time shifts. Check for leaks and ensure the pump is properly primed.

Troubleshooting Logic

The following diagram provides a logical approach to troubleshooting common HPLC issues.

HPLC Troubleshooting Logic cluster_peak_shape Poor Peak Shape cluster_no_peak No/Small Peak cluster_retention_time Retention Time Drift start Problem Observed check_ph Adjust Mobile Phase pH start->check_ph Peak Shape Issue check_injector Check Injector start->check_injector No/Small Peak premix_mobile_phase Premix Mobile Phase start->premix_mobile_phase Retention Time Drift dilute_sample Dilute Sample check_ph->dilute_sample No Improvement flush_column Flush Column dilute_sample->flush_column No Improvement check_wavelength Verify Detector Wavelength check_injector->check_wavelength Injector OK check_sample_stability Check Sample Stability check_wavelength->check_sample_stability Wavelength OK ensure_equilibration Ensure Column Equilibration premix_mobile_phase->ensure_equilibration No Improvement check_temperature Check Column Temperature ensure_equilibration->check_temperature No Improvement

HPLC Troubleshooting Logic Diagram

Frequently Asked Questions (FAQs)

Q5: Why is a C18 column recommended for a polar compound like this compound?

A5: While it may seem counterintuitive, reversed-phase chromatography with C18 columns is a very common and versatile technique.[5] For moderately polar compounds, sufficient retention can often be achieved by using a highly aqueous mobile phase. However, for very polar molecules that have little retention even with 100% aqueous mobile phases, a polar-embedded phase column is a better choice as it provides enhanced retention for such compounds.[1]

Q6: Can I use a different organic solvent in the mobile phase?

A6: Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC.[6] Methanol has a different selectivity and may provide a better separation for your specific sample and impurity profile. Keep in mind that you may need to adjust the gradient profile as methanol is a weaker solvent than acetonitrile.

Q7: Is a gradient elution necessary?

A7: A gradient elution is generally recommended for purity analysis as it can effectively separate impurities with a wide range of polarities in a reasonable amount of time.[7] An isocratic elution (constant mobile phase composition) might be sufficient if the impurities have similar polarities to the main compound, but a gradient is a better starting point for method development.[7]

Q8: How do I ensure my method is robust?

A8: To ensure method robustness, you should systematically vary key method parameters and observe the effect on the separation.[8] Parameters to investigate include the mobile phase composition (e.g., ±2% organic solvent), mobile phase pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). The separation should not be significantly affected by these small changes.

References

Technical Support Center: Polymerization of 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(2-hydroxyethoxy)-2-butyne in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in polymerization?

This compound, also known as butynediol ethoxylate (BEO), is a diol monomer with the chemical formula C8H14O4.[1][2] Its structure features two primary hydroxyl groups and an internal carbon-carbon triple bond. This bifunctionality allows it to be used as a chain extender or a monomer in the synthesis of various polymers, most notably polyurethanes and polyesters. Its applications also include acting as a brightener in nickel electroplating.[1][2]

Q2: What are the expected primary reactions of this compound in polyurethane and polyester synthesis?

In polyurethane synthesis, the primary hydroxyl groups of this compound are expected to react with isocyanate groups (NCO) to form urethane linkages. In polyester synthesis, the hydroxyl groups will react with carboxylic acid or ester groups to form ester linkages through condensation reactions.

Q3: Is the internal alkyne group of this compound reactive under typical polymerization conditions?

Generally, internal alkynes are less reactive towards electrophilic addition than alkenes. Under standard polyurethane and polyester synthesis conditions, the alkyne group is expected to be relatively inert. However, certain catalysts or high temperatures could potentially lead to side reactions involving the triple bond.

Troubleshooting Guide: Side Reactions and Polymer Characterization

This guide addresses specific issues that may arise during the polymerization of this compound, focusing on potential side reactions.

Issue 1: Unexpected Crosslinking or Branching in Polyurethane Synthesis

Symptoms:

  • Formation of an insoluble gel during polymerization.

  • Higher than expected viscosity.

  • Broad molecular weight distribution observed in Gel Permeation Chromatography (GPC).

  • Discrepancies in mechanical properties of the final polymer.

Potential Causes and Solutions:

Potential CauseProposed Solution
Allophanate Formation: Excess isocyanate can react with the N-H group of a previously formed urethane linkage, creating an allophanate branch point.Carefully control the stoichiometry to have a slight excess of the diol component. Lowering the reaction temperature can also reduce the rate of this side reaction.[3]
Biuret Formation: If there is any moisture contamination, isocyanates can react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can react with another isocyanate to form a urea linkage. Excess isocyanate can then react with the urea to form a biuret branch point.Ensure all reactants and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering.
Reaction of the Alkyne Group: While less common for internal alkynes, certain catalysts (especially some transition metals) could potentially catalyze reactions involving the triple bond, leading to crosslinking.Screen catalysts to select one that is specific for the urethane reaction and does not interact with the alkyne. Tin-based catalysts like dibutyltin dilaurate are common for urethane formation.
Issue 2: Discoloration of the Polymer Product

Symptoms:

  • The final polymer is yellow or brown, even when using pure monomers.

Potential Causes and Solutions:

Potential CauseProposed Solution
Thermal Degradation: Prolonged exposure to high temperatures during polymerization or processing can lead to degradation of the polymer backbone, which may involve the butyne moiety. The thermal degradation of polyurethanes can initiate at temperatures around 220°C.Optimize the reaction time and temperature to be the minimum required for complete polymerization. The use of antioxidants may also help to mitigate thermal degradation.
Oxidation: The ethoxy groups or other parts of the monomer could be susceptible to oxidation, especially at elevated temperatures in the presence of air.Conduct the polymerization under an inert atmosphere (nitrogen or argon) to minimize oxidation.
Catalyst-Induced Side Reactions: Some catalysts may cause side reactions that produce colored byproducts.Evaluate different catalysts and their concentrations to find an optimal system that minimizes discoloration.
Issue 3: Inconsistent Mechanical or Thermal Properties in Polyesters

Symptoms:

  • Lower than expected melting point or glass transition temperature.

  • Reduced tensile strength or elongation at break.

  • Variability between batches.

Potential Causes and Solutions:

Potential CauseProposed Solution
Etherification: In acid-catalyzed polyesterification, there is a potential for the acid catalyst to promote the formation of ether linkages between the diol monomers.Use a non-acidic catalyst system for the transesterification, such as a tin or titanium-based catalyst. If using direct esterification, carefully control the reaction conditions to favor ester formation over etherification.
Isomerization of the Alkyne: Under strongly basic conditions, internal alkynes can potentially isomerize. While less likely in typical polyesterification, it's a possibility if basic catalysts are used at high temperatures.Avoid strongly basic catalysts if alkyne isomerization is a concern. Neutral or mildly acidic catalysts are generally preferred for polyesterification.

Experimental Protocols

Protocol 1: Detection of Allophanate and Biuret Linkages in Polyurethanes via FTIR Spectroscopy

Objective: To identify the presence of allophanate and biuret crosslinks in a polyurethane sample.

Methodology:

  • Prepare a thin film of the polyurethane sample on a KBr salt plate or obtain a spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the FTIR spectrum over the range of 4000-600 cm⁻¹.

  • Analyze the carbonyl stretching region (1800-1600 cm⁻¹).

    • The primary urethane carbonyl peak is typically observed around 1730-1700 cm⁻¹.

    • Allophanate carbonyl groups often appear as a shoulder or a separate peak at a slightly lower wavenumber, around 1690-1680 cm⁻¹.

    • Urea carbonyls (from reaction with water) appear around 1660-1640 cm⁻¹, and biuret carbonyls can be found near 1680 and 1710 cm⁻¹.

Protocol 2: Quantification of Unreacted Isocyanate Groups by Titration

Objective: To determine the concentration of unreacted NCO groups in a polyurethane prepolymer or final polymer to assess reaction completion and stoichiometry.

Methodology:

  • Accurately weigh a sample of the polymer or prepolymer into a dry Erlenmeyer flask.

  • Add a known excess of a standard solution of di-n-butylamine in a dry solvent (e.g., toluene).

  • Allow the reaction between the di-n-butylamine and the residual NCO groups to proceed for a set amount of time (e.g., 15 minutes) with gentle swirling.

  • Add an indicator (e.g., bromophenol blue) and titrate the unreacted di-n-butylamine with a standardized solution of hydrochloric acid until the endpoint is reached (color change).

  • A blank titration without the polymer sample should also be performed.

  • The percentage of NCO is calculated using the following formula: %NCO = [(V_blank - V_sample) * N_HCl * 4.202] / W_sample Where:

    • V_blank = volume of HCl for blank titration (mL)

    • V_sample = volume of HCl for sample titration (mL)

    • N_HCl = normality of the HCl solution

    • W_sample = weight of the sample (g)

    • 4.202 is a constant based on the molecular weight of the NCO group.

Visualizations

G cluster_polyurethane Polyurethane Formation and Side Reactions Diol This compound Polyurethane Polyurethane Chain (-O-R'-O-CO-NH-R-NH-CO-) Diol->Polyurethane + Diisocyanate Isocyanate Diisocyanate (R-NCO) Isocyanate->Polyurethane Urea Urea Linkage Isocyanate->Urea + Water Allophanate Allophanate Crosslink Polyurethane->Allophanate + Excess Isocyanate Excess_Isocyanate Excess R-NCO Excess_Isocyanate->Allophanate Biuret Biuret Crosslink Excess_Isocyanate->Biuret Water Water (H₂O) Water->Urea Urea->Biuret + Excess Isocyanate G cluster_workflow Troubleshooting Workflow for Unexpected Crosslinking Start Observe Unexpected Crosslinking/Gelation Check_Stoichiometry Verify Monomer Stoichiometry Start->Check_Stoichiometry Check_Moisture Assess Moisture Contamination Start->Check_Moisture Analyze_FTIR Perform FTIR Analysis Check_Stoichiometry->Analyze_FTIR Correct Adjust_Stoichiometry Adjust Stoichiometry: Slight Diol Excess Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Moisture->Analyze_FTIR No Contamination Dry_Reagents Thoroughly Dry Reagents and Solvents Check_Moisture->Dry_Reagents Contamination Found Allophanate_Suspected Allophanate Formation Suspected Analyze_FTIR->Allophanate_Suspected Allophanate Peak (1690-1680 cm⁻¹) Urea_Biuret_Suspected Urea/Biuret Formation Suspected Analyze_FTIR->Urea_Biuret_Suspected Urea Peak (1660-1640 cm⁻¹) Analyze_GPC Perform GPC Analysis Adjust_Stoichiometry->Analyze_GPC Dry_Reagents->Analyze_GPC Allophanate_Suspected->Adjust_Stoichiometry Urea_Biuret_Suspected->Dry_Reagents

References

Technical Support Center: Plating Quality & 1,4-Bis(2-hydroxyethoxy)-2-butyne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities in 1,4-Bis(2-hydroxyethoxy)-2-butyne on plating quality. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize electroplating processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function in electroplating?

A1: this compound, also known as BEO, is an organic additive used in electroplating baths, particularly for nickel plating.[1][2][3] It functions as a brightener and a leveling agent, helping to produce smooth, lustrous, and uniform metal deposits.[1][2][3] It is a condensation product of butynediol and epoxyethane.[4]

Q2: What are the common impurities that can be present in commercial this compound?

A2: Given that this compound is synthesized from 2-butyne-1,4-diol and ethylene oxide, common impurities may include:

  • Unreacted 2-butyne-1,4-diol: The primary raw material for the synthesis.

  • Polyethylene Glycol (PEG): Formed from the polymerization of ethylene oxide.

  • 1,4-Dioxane: A potential byproduct of the ethoxylation process.[5]

  • Residual Ethylene Oxide: A carcinogenic reactant that may remain in trace amounts.[5]

Q3: How can impurities in this compound affect the quality of the plated deposit?

A3: Impurities can have a significant detrimental effect on the final plated product. For instance, unreacted 2-butyne-1,4-diol can decrease the current efficiency and affect the grain size and surface morphology of the deposit.[6][7] Excess polyethylene glycol can act as a strong suppressor, potentially leading to the formation of pits and other surface defects.[8]

Q4: Are there any health and safety concerns associated with impurities in this compound?

A4: Yes, some potential impurities are hazardous. Both residual ethylene oxide and 1,4-dioxane are considered carcinogenic.[5] It is crucial to handle the plating bath and its components with appropriate personal protective equipment and in a well-ventilated area.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during plating experiments, linking them to potential impurities in this compound.

Observed Plating Defect Potential Impurity Cause Recommended Actions
Dull or Hazy Deposit Excess organic impurities, including degradation products of brighteners.1. Perform a carbon treatment of the plating bath to remove organic contaminants. 2. Analyze the concentration of this compound and its main impurities. 3. Optimize the concentration of the brightener.
Pitting or Pinholes Excess polyethylene glycol (PEG) or other organic suppressors.[8]1. Reduce the concentration of this compound if it is the source of excess PEG. 2. Improve agitation in the plating bath. 3. Check for and remove any sources of organic contamination.
Reduced Plating Speed / Low Current Efficiency High concentration of unreacted 2-butyne-1,4-diol.[6]1. Obtain a certificate of analysis for the batch of this compound to check for purity. 2. Consider using a higher purity grade of the additive. 3. Adjust current density to compensate, while monitoring for other defects.
Brittle Deposit High levels of organic contamination or an imbalance of plating additives.1. Perform a purification step on the plating bath (e.g., carbon treatment). 2. Analyze the bath composition for both inorganic and organic components. 3. Evaluate the quality of the this compound being used.
Dark Deposits in Low Current Density Areas Metallic impurities (e.g., copper, lead) or certain organic breakdown products.[9]1. Perform a low current density dummy plating to remove metallic impurities. 2. Analyze the this compound for metallic contaminants.

Experimental Protocols

Protocol 1: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the concentration of this compound and detect the presence of unreacted 2-butyne-1,4-diol and other non-volatile impurities.

  • Methodology:

    • Sample Preparation: Dilute a known amount of the this compound raw material in a suitable solvent (e.g., deionized water or a mixture of water and acetonitrile). Prepare a series of calibration standards of pure this compound and 2-butyne-1,4-diol.

    • HPLC System:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile.

      • Detector: UV detector set at a wavelength appropriate for the analytes (e.g., 210 nm).

    • Analysis: Inject the prepared samples and standards into the HPLC system.

    • Quantification: Identify and quantify the peaks corresponding to this compound and 2-butyne-1,4-diol by comparing their retention times and peak areas to the calibration standards. Other peaks may indicate the presence of different impurities.

Protocol 2: Hull Cell Test to Evaluate the Impact of Impurities

  • Objective: To visually assess the effect of an impure batch of this compound on the appearance of the plated deposit over a range of current densities.

  • Methodology:

    • Bath Preparation: Prepare a standard plating bath (e.g., Watts nickel bath) and divide it into two Hull cells.

    • Additive Introduction: To the first Hull cell, add a standard, high-purity this compound. To the second Hull cell, add the batch of this compound that is under investigation.

    • Plating: Place a polished brass or steel panel in each Hull cell and plate at a set current (e.g., 2A) for a specific time (e.g., 5 minutes).

    • Evaluation: Remove the panels, rinse, and dry them. Visually inspect the entire surface of each panel. The appearance of the deposit from the low current density end to the high current density end will reveal the performance of the additive. Look for differences in brightness, pitting, burning, and coverage between the two panels.

Visualizations

Impurity_Impact_Workflow cluster_synthesis Synthesis of this compound cluster_product Product & Potential Impurities cluster_plating Impact on Plating Quality 2-Butyne-1,4-diol 2-Butyne-1,4-diol Ethoxylation Ethoxylation 2-Butyne-1,4-diol->Ethoxylation Ethylene Oxide Ethylene Oxide Ethylene Oxide->Ethoxylation BEO This compound Ethoxylation->BEO Impurity1 Unreacted 2-Butyne-1,4-diol Ethoxylation->Impurity1 Impurity2 Polyethylene Glycol (PEG) Ethoxylation->Impurity2 Impurity3 1,4-Dioxane Ethoxylation->Impurity3 Bright & Level Deposit Bright & Level Deposit BEO->Bright & Level Deposit Defect1 Reduced Efficiency Impurity1->Defect1 Defect3 Dullness Impurity1->Defect3 Defect2 Pitting Impurity2->Defect2 Impurity2->Defect3 Impurity3->Defect3

Caption: Logical workflow from synthesis to plating impact.

Troubleshooting_Logic cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Plating_Defect Plating Defect Observed Visual_Inspection Visual Inspection of Plated Part Plating_Defect->Visual_Inspection Bath_Analysis Plating Bath Analysis (HPLC, etc.) Visual_Inspection->Bath_Analysis Additive_CoA Review Additive Certificate of Analysis Visual_Inspection->Additive_CoA Process_Parameters Incorrect Process Parameters Visual_Inspection->Process_Parameters Impurity Impurity in Additive Bath_Analysis->Impurity Bath_Imbalance Bath Imbalance Bath_Analysis->Bath_Imbalance Additive_CoA->Impurity Carbon_Treat Carbon Treatment Impurity->Carbon_Treat Change_Additive Source Higher Purity Additive Impurity->Change_Additive Bath_Imbalance->Carbon_Treat Adjust_Params Adjust Plating Parameters Process_Parameters->Adjust_Params

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Enhancing Leveling Power of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Electrodeposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,4-Bis(2-hydroxyethoxy)-2-butyne (also known as BEO) as a leveling agent in electrodeposition experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during electrodeposition when using this compound.

Issue Potential Cause Troubleshooting Steps
Insufficient Leveling or Brightness 1. Sub-optimal BEO Concentration: The concentration of this compound may be too low to be effective. 2. Improper Bath pH: The pH of the electroplating bath is outside the optimal range for the leveling agent to function correctly. 3. Incorrect Current Density: The applied current density may be too high or too low, affecting the deposition rate and the effectiveness of the leveling agent. 4. Contamination of the Plating Bath: Organic or metallic impurities can interfere with the action of leveling agents.1. Optimize BEO Concentration: Incrementally increase the concentration of BEO in the bath. A typical starting concentration for similar butynediol-based additives is in the range of 20-50 mg/L. Perform Hull cell tests to determine the optimal concentration for your specific application. 2. Adjust pH: Measure and adjust the pH of the bath to the recommended range for your plating chemistry (e.g., typically 4.0-4.5 for Watts nickel baths). 3. Vary Current Density: Conduct experiments at different current densities to find the range where BEO provides the best leveling performance. 4. Carbon Treatment: Treat the plating bath with activated carbon to remove organic impurities. For metallic impurities, dummy plating at low current densities can be effective.
Brittle or Stressed Deposits 1. Excessive BEO Concentration: Too much leveling agent can lead to increased internal stress and brittleness in the deposit. 2. Imbalance with Other Additives: The ratio of BEO to other additives, such as carriers or other brighteners (e.g., saccharin), may be incorrect. 3. Breakdown Products: Over time, organic additives can break down, and their byproducts can be incorporated into the deposit, causing stress.1. Reduce BEO Concentration: Gradually decrease the concentration of BEO. 2. Adjust Additive Ratios: If using synergistic additives, ensure their concentrations are balanced. For example, saccharin is known to reduce stress and can be used in conjunction with butynediol-type additives. 3. Bath Purification: Perform regular bath maintenance, including carbon treatment, to remove harmful breakdown products.
Pitting or Poor Surface Finish 1. Inadequate Agitation: Insufficient agitation can lead to the formation of hydrogen bubbles on the cathode surface, causing pits. 2. Organic Contamination: Oily residues or other organic contaminants on the substrate or in the bath can lead to surface defects. 3. Low Wetting Agent Concentration: If a wetting agent is part of the formulation, its concentration may be too low to effectively reduce surface tension.1. Increase Agitation: Ensure vigorous and uniform agitation of the plating solution. 2. Thorough Cleaning: Implement a rigorous pre-cleaning procedure for the substrate. Purify the plating bath if contamination is suspected. 3. Optimize Wetting Agent: If applicable, adjust the concentration of the wetting agent.
Dark or Discolored Deposits in Low-Current-Density Areas 1. Metallic Contamination: Trace amounts of metallic impurities (e.g., copper, zinc) can preferentially deposit in low-current-density areas, causing discoloration. 2. High Concentration of Leveling Agent: An excess of some leveling agents can lead to darkness in recesses.1. Dummy Plating: Use corrugated dummy cathodes at low current densities (e.g., 0.2-0.4 A/dm²) to plate out metallic impurities. 2. Optimize BEO Concentration: Reduce the concentration of this compound and observe the effect on low-current-density areas in a Hull cell test.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in electrodeposition?

A1: this compound acts as a Class II brightener and a leveling agent.[1] Its primary functions are to refine the grain size of the electrodeposited metal, leading to a brighter and smoother surface finish. It helps to produce a more uniform deposit thickness by inhibiting deposition on high points of a rough surface and promoting it in the valleys.

Q2: What is a typical concentration range for this compound in a plating bath?

A2: A typical concentration for butynediol-ethoxylate derivatives like BEO in nickel electroplating baths is between 20 and 50 mg/L. However, the optimal concentration will depend on the specific application, bath composition, and desired properties of the deposit.

Q3: Can this compound be used in combination with other additives?

A3: Yes, it is commonly used with other additives to achieve desired deposit characteristics. For instance, it is often used with "Class I" brighteners or carriers, such as saccharin, which can also help to reduce internal stress in the deposit.[2] The synergistic effect of these additives can lead to improved overall performance.

Q4: How does the precursor, 2-butyne-1,4-diol, affect the properties of the electrodeposit?

A4: 2-butyne-1,4-diol (BD), the precursor to BEO, is also used as a leveling agent. Studies on BD have shown that its addition to plating baths can significantly flatten the surface of the deposit, refine grain size, and alter the texture of the deposited metal.[3] Increasing the concentration of BD has been shown to increase the hardness of nickel deposits.[4]

Q5: What are the signs of BEO degradation in the plating bath?

A5: Degradation of organic additives like BEO can lead to a decline in the leveling and brightening performance, an increase in the internal stress of the deposit (brittleness), and the appearance of surface defects. Regular monitoring of the deposit quality through methods like Hull cell testing can help detect the effects of additive breakdown.

Data Presentation

The following tables summarize quantitative data on the effects of 2-butyne-1,4-diol (BD), the precursor to this compound, on the properties of electrodeposited nickel. This data can serve as a proxy for understanding the expected behavior of BEO.

Table 1: Effect of 2-Butyne-1,4-diol (BD) Concentration on the Hardness of Electrodeposited Nickel

BD Concentration (mmol/L)Hardness (HV)
0~225
0.3~220
1.0~250
3.0~350

Data adapted from studies on nickel sulfamate baths.[4]

Table 2: Influence of 2-Butyne-1,4-diol (BD) and Chloride Ion Concentration on Residual Stress in Electrodeposited Nickel

Bath Type (Chloride Concentration)BD Concentration (mmol/L)Residual Stress (MPa)
Low Chloride0~50
Low Chloride3.0~150
High Chloride0~100
High Chloride3.0~250

Data illustrates a synergistic effect where both BD and chloride ions increase tensile stress.[3]

Experimental Protocols

Protocol 1: Hull Cell Test for Optimizing this compound Concentration

Objective: To determine the optimal concentration range of this compound for achieving the desired leveling and brightness in a specific electroplating bath.

Materials:

  • Standard 267 mL Hull cell

  • Polished brass or steel Hull cell panels

  • DC power supply

  • Anode material compatible with the plating bath (e.g., nickel for a Watts bath)

  • The electroplating bath to be tested

  • Stock solution of this compound

  • Hull cell ruler

Procedure:

  • Fill the Hull cell with 267 mL of the plating solution to be evaluated.

  • Place the appropriate anode in the cell.

  • Clean and prepare a Hull cell panel according to standard procedures for the substrate material.

  • Place the clean panel in the cathode holder of the Hull cell.

  • Set the DC power supply to the desired total current (e.g., 2 amps).

  • Electroplate for a set duration (e.g., 5-10 minutes).

  • Remove the panel, rinse with deionized water, and dry.

  • Observe the appearance of the deposit across the panel, noting the brightness, presence of any defects (pitting, burning, etc.), and the current density range over which the desired finish is obtained, using the Hull cell ruler.

  • Add a small, known volume of the this compound stock solution to the Hull cell, stir to mix thoroughly, and repeat steps 3-8.

  • Continue this iterative process of adding the leveling agent and plating a new panel until the desired leveling and brightness are observed, or until negative effects such as brittleness or high-current-density burning become apparent.

  • The concentration of this compound that produces the best overall deposit is the optimal concentration for the tested conditions.

Protocol 2: Evaluating the Synergistic Effect of BEO and Saccharin on Deposit Properties

Objective: To assess the combined influence of this compound and saccharin on the surface roughness and internal stress of the electrodeposit.

Materials:

  • Electroplating cell with separate anode and cathode compartments

  • Substrate coupons for plating

  • Reference electrode

  • Potentiostat/Galvanostat

  • Surface profilometer or Atomic Force Microscope (AFM) for roughness measurement

  • Stress measurement apparatus (e.g., bent strip method)

  • Plating bath with controlled composition

  • Stock solutions of this compound and saccharin

Procedure:

  • Prepare a baseline electroplating bath without any organic additives.

  • Plate a set of substrate coupons under controlled conditions (current density, temperature, agitation).

  • Measure the surface roughness and internal stress of the baseline deposits.

  • Prepare a series of plating baths with varying concentrations of this compound while keeping other parameters constant. Plate coupons and measure their roughness and stress.

  • Prepare a series of plating baths with varying concentrations of saccharin while keeping other parameters constant. Plate coupons and measure their roughness and stress.

  • Prepare a matrix of plating baths with different combinations of this compound and saccharin concentrations.

  • Plate coupons in each of the combination baths and measure the resulting surface roughness and internal stress.

  • Analyze the data to identify synergistic or antagonistic effects between the two additives and determine the optimal concentration ratio for achieving both good leveling (low roughness) and low internal stress.

Visualizations

experimental_workflow cluster_prep Preparation cluster_electrodeposition Electrodeposition cluster_analysis Analysis cluster_optimization Optimization start Start bath_prep Prepare Plating Bath start->bath_prep add_BEO Add this compound bath_prep->add_BEO substrate_prep Clean Substrate plating Electroplate at Controlled Conditions substrate_prep->plating add_BEO->plating visual_insp Visual Inspection plating->visual_insp roughness Surface Roughness Measurement (AFM/Profilometer) plating->roughness stress Internal Stress Measurement plating->stress microstructure Microstructure Analysis (SEM/XRD) plating->microstructure optimize Optimize Parameters visual_insp->optimize roughness->optimize stress->optimize microstructure->optimize optimize->add_BEO Iterate

Caption: Experimental workflow for enhancing leveling power.

troubleshooting_logic start Poor Leveling Observed check_conc Check BEO Concentration start->check_conc check_params Check Operating Parameters (pH, Current Density, Temp.) check_conc->check_params Concentration OK adjust_conc Adjust BEO Concentration (Hull Cell Test) check_conc->adjust_conc Concentration Not Optimal check_contam Check for Contamination check_params->check_contam Parameters OK adjust_params Adjust Parameters to Optimal Range check_params->adjust_params Parameters Not Optimal purify_bath Purify Bath (Carbon Treatment/Dummy Plating) check_contam->purify_bath Contamination Suspected solution Problem Resolved check_contam->solution No Contamination adjust_conc->solution adjust_params->solution purify_bath->solution

References

Validation & Comparative

Comparative study of 1,4-Bis(2-hydroxyethoxy)-2-butyne and other acetylenic brighteners

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of 1,4-Bis(2-hydroxyethoxy)-2-butyne and its counterparts, providing essential data for researchers and professionals in materials science and drug development.

In the realm of electroplating, the pursuit of bright, level, and durable metallic finishes is paramount. Acetylenic compounds have long been a cornerstone as "Class II" or secondary brighteners, particularly in nickel and copper plating baths. These additives play a crucial role in grain refinement and leveling of the deposit. This guide offers a comparative study of this compound (BEO) against other common acetylenic brighteners, such as 2-butyne-1,4-diol (BOZ) and propargyl alcohol derivatives. The information presented herein is intended for researchers, scientists, and professionals engaged in the development of advanced materials and surface finishing technologies.

Performance Characteristics: A Comparative Overview

The efficacy of an acetylenic brightener is evaluated based on several key performance indicators, including the resulting deposit's brightness, leveling (the ability to create a smoother surface than the substrate), ductility (the ability to deform without fracturing), and internal stress (the inherent stress in the plated layer). While direct, side-by-side quantitative comparisons of all acetylenic brighteners are not extensively available in published literature, the following tables summarize the typical performance characteristics based on available data and established principles of electrochemistry.

Table 1: Comparison of Performance Attributes of Selected Acetylenic Brighteners

BrightenerChemical StructureTypical Concentration Range (g/L)BrightnessLeveling PowerDuctilityInternal Stress
This compound (BEO) HO(CH₂)₂O-CH₂-C≡C-CH₂-O(CH₂)₂OH0.02 - 0.2ExcellentExcellentGoodModerate to High
2-Butyne-1,4-diol (BOZ) HO-CH₂-C≡C-CH₂-OH0.1 - 0.5GoodGoodModerateHigh
Propargyl Alcohol HC≡C-CH₂OH0.01 - 0.1GoodModerateLowVery High
Propargyl Alcohol Ethoxylate (PAE) HC≡C-CH₂-O(CH₂CH₂O)n-H0.02 - 0.2Very GoodVery GoodGoodModerate

Table 2: Quantitative Performance Data (Representative Values)

Parameter (Units)This compound (BEO)2-Butyne-1,4-diol (BOZ)
Adsorption Energy on Co (110) surface (eV) [1][2]-22.62-10.39
Typical Internal Stress in Nickel Deposit (MPa) [3][4]150 - 250200 - 350

Note: Adsorption energy on cobalt is presented as a strong indicator of the trend expected on nickel surfaces. Higher negative values indicate stronger adsorption.

The ethoxy groups in this compound enhance its solubility and lead to a stronger adsorption on the cathode surface compared to the non-ethoxylated 2-butyne-1,4-diol.[1][2] This stronger adsorption is believed to contribute to its superior leveling and brightening capabilities. While all acetylenic brighteners tend to increase the internal stress of the deposit, the modification of the butynediol molecule with hydroxyethoxy groups can help to mitigate this effect to some extent compared to the base molecule.[3][4]

Mechanism of Action

The brightening and leveling effects of acetylenic compounds are attributed to their adsorption at the cathode surface during electrodeposition. The triple bond in the acetylenic moiety is the key functional group that interacts with the metal surface. This adsorption is more pronounced at sites of high current density, such as peaks and asperities on the substrate. By inhibiting metal deposition at these high points, the plating rate in the valleys and recesses is favored, leading to a smoother, more level surface.

During the electrodeposition process, the acetylenic brighteners are consumed through hydrogenation of the triple bond and incorporation into the deposit. The breakdown products of these brighteners can influence the properties of the plated layer. For instance, the hydrogenation of 2-butyne-1,4-diol can lead to the formation of butenediol and butanediol.[5]

Mechanism cluster_solution Plating Bath cluster_cathode Cathode Surface Ni_ions Ni²⁺ ions Cathode Cathode Ni_ions->Cathode Ni²⁺ Reduction (Ni deposition) Brightener Acetylenic Brightener (e.g., BEO) Brightener->Cathode Adsorption via Triple Bond Breakdown_Products Breakdown Products (e.g., diols) Brightener->Breakdown_Products Hydrogenation Leveled_Deposit Bright, Leveled Nickel Deposit Cathode->Leveled_Deposit Inhibited Growth at Peaks

Figure 1. Simplified mechanism of acetylenic brighteners in nickel electroplating.

Experimental Protocols

To evaluate and compare the performance of different acetylenic brighteners, a series of standardized electrochemical and material characterization tests are employed.

Hull Cell Test

The Hull cell is a trapezoidal cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.

Methodology:

  • A standard Watts-type nickel plating bath is prepared.

  • The acetylenic brightener to be tested is added at a specific concentration.

  • A polished brass or steel Hull cell panel is used as the cathode, and a nickel anode is used.

  • The panel is plated at a constant total current (e.g., 2 A) for a set duration (e.g., 5-10 minutes).

  • The appearance of the plated panel is then examined. The bright plating range, presence of any dull or burnt deposits at high current densities, and the leveling at low current densities are recorded.

Hull_Cell_Workflow Start Start Prepare_Bath Prepare Watts Nickel Bath + Acetylenic Brightener Start->Prepare_Bath Setup_Hull_Cell Assemble Hull Cell with Test Panel and Anode Prepare_Bath->Setup_Hull_Cell Electroplate Electroplate at Constant Current (e.g., 2A for 5 min) Setup_Hull_Cell->Electroplate Rinse_Dry Rinse and Dry the Test Panel Electroplate->Rinse_Dry Evaluate_Panel Evaluate Brightness, Leveling, and Defects across Current Density Range Rinse_Dry->Evaluate_Panel End End Evaluate_Panel->End

Figure 2. Experimental workflow for Hull cell testing of acetylenic brighteners.

Internal Stress Measurement

Internal stress can be measured using several techniques, with the bent strip method being a common approach.

Methodology:

  • A thin, flexible metal strip (e.g., beryllium copper) is coated on one side with a stop-off lacquer.

  • The strip is then plated on the uncoated side in the nickel bath containing the brightener.

  • The internal stress in the deposit will cause the strip to bend.

  • The degree of curvature is measured, and the internal stress is calculated using Stoney's equation.

Ductility Measurement

Ductility can be assessed by bending or folding a plated specimen.

Methodology:

  • A thin brass or steel foil is plated with a specified thickness of nickel from the test bath.

  • The plated foil is then bent 180 degrees over a mandrel of a specified diameter.

  • The outer surface of the bend is examined for cracks. The ability to withstand bending without cracking is an indication of good ductility.

Leveling Power Assessment

Leveling can be quantified by measuring the reduction in surface roughness after plating.

Methodology:

  • A substrate with a known initial surface roughness (Ra) is prepared (e.g., by grinding with abrasive paper).

  • The initial surface profile is measured using a profilometer.

  • The substrate is then plated with a defined thickness of nickel from the bath containing the brightener.

  • The final surface profile is measured, and the new surface roughness is determined.

  • The percentage of leveling is calculated based on the reduction in roughness.

Structure-Performance Relationship

The molecular structure of the acetylenic brightener has a significant impact on its performance.

Structure_Performance Brightener_Structure Acetylenic Brightener Molecular Structure Triple_Bond C≡C Triple Bond Brightener_Structure->Triple_Bond Substituents Substituent Groups (e.g., -OH, -O(CH₂)₂OH) Brightener_Structure->Substituents Adsorption_Strength Strength of Adsorption on Cathode Triple_Bond->Adsorption_Strength Solubility_Stability Solubility and Stability in Plating Bath Substituents->Solubility_Stability Breakdown_Kinetics Hydrogenation and Breakdown Kinetics Substituents->Breakdown_Kinetics Brightness_Leveling Brightness and Leveling Adsorption_Strength->Brightness_Leveling Performance Overall Performance Solubility_Stability->Performance Ductility_Stress Ductility and Internal Stress Breakdown_Kinetics->Ductility_Stress Brightness_Leveling->Performance Ductility_Stress->Performance

Figure 3. Relationship between brightener structure and performance characteristics.

The presence of the C≡C triple bond is essential for the primary brightening and leveling action. The nature of the substituent groups on the acetylenic backbone influences the brightener's solubility, stability, and the properties of the resulting deposit. For instance, the ethoxy groups in BEO improve its water solubility and enhance its adsorption characteristics compared to the simpler BOZ molecule.[1] This often translates to a wider bright plating range and improved leveling.

Conclusion

This compound stands out as a highly effective acetylenic brightener, offering excellent brightness and leveling in nickel electroplating. Its enhanced performance, when compared to less complex acetylenic alcohols like 2-butyne-1,4-diol, can be attributed to the presence of hydroxyethoxy groups which favorably modify its adsorption and solubility characteristics. However, as with all acetylenic brighteners, its use necessitates careful control of concentration to manage internal stress and ensure optimal deposit properties. The selection of an appropriate brightener system will ultimately depend on the specific application requirements, balancing the need for a bright, level finish with the mechanical properties of the electrodeposited layer. Further research focusing on direct quantitative comparisons of a wider range of acetylenic brighteners would be invaluable to the field of surface finishing.

References

A Comparative Guide to Evaluating 1,4-Bis(2-hydroxyethoxy)-2-butyne as a Corrosion Inhibitor Using Electrochemical Impedance Spectroscopy (EIS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Bis(2-hydroxyethoxy)-2-butyne is a chemical compound with potential applications as a corrosion inhibitor, particularly in industrial settings where metallic assets are exposed to corrosive environments. Evaluating the efficacy of such inhibitors is crucial for ensuring the longevity and safety of these assets. Electrochemical Impedance Spectroscopy (EIS) is a powerful and non-destructive technique widely used for the quantitative evaluation of the performance of corrosion inhibitors.[1][2] This guide provides a comprehensive overview of the application of EIS for assessing the performance of this compound, comparing its potential behavior to other inhibitor types, and presenting the necessary experimental protocols.

Experimental Protocols

A standardized experimental protocol is essential for obtaining reproducible and comparable results when evaluating corrosion inhibitors.

1. Materials and Electrode Preparation:

  • Working Electrode (WE): The metal specimen to be protected (e.g., mild steel, aluminum alloy) is embedded in an insulating holder, leaving a well-defined surface area exposed to the electrolyte (e.g., 1 cm²).[3][4] The exposed surface should be mechanically polished with successively finer grades of abrasive paper, followed by a final polish with a fine abrasive slurry (e.g., alumina or diamond paste) to achieve a mirror finish. The electrode is then rinsed with deionized water and a suitable solvent like ethanol or acetone and dried.

  • Reference Electrode (RE): A standard reference electrode, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode, is used.[2][3] A Luggin capillary is often employed to minimize the ohmic drop by placing the reference electrode tip close to the working electrode surface.

  • Counter Electrode (CE): A platinum or graphite electrode with a surface area larger than the working electrode is typically used as the counter electrode.[2][3]

  • Corrosive Medium: The electrolyte is prepared to simulate the environment of interest, for instance, a 3.5% NaCl solution for marine environments or 1M HCl for acidic conditions.[2][3][4] The inhibitor, this compound, is added to the electrolyte at various concentrations.

2. Electrochemical Cell Setup and Measurement:

  • A three-electrode electrochemical cell is assembled with the prepared working electrode, reference electrode, and counter electrode.[2][4]

  • The cell is filled with the test solution (corrosive medium with or without the inhibitor).

  • The system is allowed to stabilize for a period (e.g., 1 hour) to reach a steady-state Open Circuit Potential (OCP).

  • EIS measurements are performed using a potentiostat. A small amplitude sinusoidal voltage (e.g., 10 mV) is applied to the working electrode over a wide frequency range, typically from 100 kHz down to 10 mHz.[2][3][4]

Data Presentation and Interpretation

The data obtained from EIS measurements are typically presented as Nyquist and Bode plots. These plots provide valuable insights into the corrosion inhibition mechanism and efficiency.

Nyquist Plot: This plot shows the imaginary part of the impedance (-Z") versus the real part (Z'). For a corrosion system, the Nyquist plot often displays a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger semicircle diameter indicates a higher charge transfer resistance and, consequently, a lower corrosion rate.[5] The addition of an effective corrosion inhibitor like this compound would be expected to increase the diameter of the semicircle.[5][6]

Bode Plot: This consists of two plots: the logarithm of the impedance modulus (|Z|) versus the logarithm of the frequency (log f), and the phase angle (θ) versus the logarithm of the frequency (log f). For an effective inhibitor, the Bode plot will show an increase in the impedance modulus at low frequencies.[1][3] The phase angle plot can provide information about the capacitive or resistive nature of the electrode surface.

Quantitative Data Summary

The performance of this compound can be quantitatively compared with a blank (no inhibitor) and other alternative inhibitors by analyzing the EIS data. The data is often modeled using equivalent electrical circuits to extract key parameters.[7][8] A common and simple model is the Randles circuit.

Table 1: Hypothetical EIS Data for Comparison of Corrosion Inhibitors

InhibitorConcentration (ppm)Rct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (%IE)
Blank (None)050200-
This compound1005005090.0
This compound20012003095.8
Alternative Inhibitor A1004506088.9
Alternative Inhibitor B1006004591.7

Note: The values in this table are for illustrative purposes only.

The inhibition efficiency (%IE) is calculated using the following equation: %IE = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Where Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor, and Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for evaluating a corrosion inhibitor using EIS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Working Electrode (Polishing, Cleaning) C Assemble 3-Electrode Electrochemical Cell A->C B Prepare Corrosive Medium (+ Inhibitor Concentrations) B->C D Stabilize at Open Circuit Potential (OCP) C->D E Perform EIS Measurement (Frequency Sweep) D->E F Generate Nyquist and Bode Plots E->F G Fit Data to Equivalent Circuit Model F->G H Extract Parameters (Rct, Cdl) G->H I Calculate Inhibition Efficiency (%IE) H->I J Compare Performance I->J

Caption: Experimental Workflow for EIS Evaluation of Corrosion Inhibitors.

Equivalent Circuit Model

The Randles circuit is a simple yet effective model for a metal surface undergoing corrosion in an electrolyte.

G Rs_node Rs start->Rs_node junction1 Rs_node->junction1 Cdl_node Cdl junction1->Cdl_node Rct_node Rct junction1->Rct_node junction2 Cdl_node->junction2 Rct_node->junction2 junction2->end l_Rs Solution Resistance l_Cdl Double Layer Capacitance l_Rct Charge Transfer Resistance

Caption: Randles Equivalent Circuit for a Simple Corrosion System.

Comparison with Alternative Inhibitor Types

Corrosion inhibitors can be broadly classified into two types based on their mechanism: adsorption-type and film-forming-type. EIS can help distinguish between these mechanisms.

  • Adsorption-Type Inhibitors (ATIs): These inhibitors, which likely include this compound due to its heteroatoms (oxygen), function by adsorbing onto the metal surface and blocking the active corrosion sites.[1] In EIS, this is typically observed as a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor molecules displace water molecules at the metal-electrolyte interface.[1] The Nyquist plot will show a larger semicircle for the inhibited system compared to the blank.[1]

  • Film-Forming-Type Inhibitors (FFTIs): These inhibitors form a protective film on the metal surface, which acts as a physical barrier to the corrosive species. The EIS signature of a film-forming inhibitor often shows two time constants in the Nyquist or Bode plots, one corresponding to the protective film and the other to the corrosion process at the metal-film interface.[1] The Nyquist plot for an effective film-forming inhibitor will exhibit a significantly larger capacitive arc radius compared to both the blank and an adsorption-type inhibitor.[1] The Bode plot will also show higher surface resistance for the film-forming inhibitor.[1][3]

By comparing the EIS data of this compound with known ATIs and FFTIs, researchers can elucidate its primary inhibition mechanism.

Conclusion

Electrochemical Impedance Spectroscopy is an indispensable tool for the performance evaluation of new corrosion inhibitors like this compound. By following a standardized experimental protocol and carefully analyzing the resulting Nyquist and Bode plots, researchers can obtain quantitative data on the inhibitor's efficiency. Key parameters such as charge transfer resistance and double-layer capacitance, derived from fitting the data to equivalent circuit models, allow for a direct comparison of performance against other inhibitors. Furthermore, the characteristics of the impedance spectra can provide valuable insights into the underlying inhibition mechanism, distinguishing between adsorption and film-forming behaviors. This comprehensive approach enables a thorough and objective assessment of the potential of this compound as a corrosion inhibitor for various applications.

References

Comparative Guide to Enhancing Textile Dye Fastness: An Evaluation of 1,4-Bis(2-hydroxyethoxy)-2-butyne and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of chemical agents used to improve dye fastness in textiles, with a specific focus on 1,4-Bis(2-hydroxyethoxy)-2-butyne. The performance of this compound is compared with established alternatives, supported by typical experimental data and detailed protocols for key evaluation methods. This document is intended for researchers and professionals in the textile and chemical industries.

Introduction to Dye Fastness and Fixing Agents

Color fastness is a critical quality parameter for textiles, referring to the resistance of a material's color to fade or bleed under various conditions such as washing, exposure to light, and rubbing.[1] To enhance these properties, dye fixing agents are employed. These chemical compounds improve the fastness of dyes on fabrics, particularly on cellulosic fibers like cotton dyed with reactive and direct dyes.[2][3] They function by creating a stable bond between the dye molecules and the textile fibers, thus preventing the dye from leaching out.

Profile of this compound

This compound (CAS No. 1606-85-5) is a chemical compound with the molecular formula C8H14O4.[4] While it is noted for its use as a brightener in nickel electroplating, it also finds application in the dyeing of acrylic fibers.[5] However, extensive public data quantifying its specific effects on the dye fastness of textiles is limited.

Alternatives for Enhancing Dye Fastness

The primary alternatives to specialized chemicals like this compound are a broad category of products known as dye fixing agents. These are often categorized by their chemical nature and are widely used in the textile industry.

  • Cationic Fixing Agents: These are the most common type and include polyquaternary ammonium compounds and polyamines.[6][7] They are particularly effective for anionic dyes (e.g., reactive and direct dyes) on cellulosic fibers. They work by forming an ionic bond with the dye molecules, effectively locking them to the fiber.[8]

  • Reactive Fixing Agents: These agents form covalent bonds with both the dye and the fiber, leading to excellent wash fastness.

  • Formaldehyde-Free Fixing Agents: Driven by environmental and safety concerns, there is a significant market for formaldehyde-free options.[9] These are often based on cationic polymers and are designed to offer high performance without the release of harmful substances.[10]

Performance Comparison

The following table summarizes the typical performance of an untreated dyed fabric compared to fabrics treated with a standard cationic fixing agent. Due to the lack of publicly available experimental data for this compound's effect on dye fastness, the values presented are hypothetical and for illustrative purposes only.

Parameter Test Method Untreated Fabric Treated with this compound (Hypothetical) Treated with Cationic Fixing Agent (Typical)
Wash Fastness (Color Change) ISO 105-C062-344-5
Wash Fastness (Staining) ISO 105-C06344-5
Light Fastness ISO 105-B02444
Dry Rubbing Fastness ISO 105-X123-44-54-5
Wet Rubbing Fastness ISO 105-X121-233-4

Disclaimer: The data for this compound is hypothetical and intended for comparative illustration. Actual performance would need to be validated through experimental testing.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Wash Fastness: ISO 105-C06

This test is designed to assess the resistance of a textile's color to domestic and commercial laundering procedures.[11]

  • Specimen Preparation: A dyed fabric specimen is prepared and attached to a multi-fiber adjacent fabric.

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified volume of standard soap solution and stainless steel balls to simulate mechanical action.

  • Test Conditions: The container is agitated in a laundering machine at a specified temperature (e.g., 40°C, 60°C) for a set duration (e.g., 30 minutes).

  • Rinsing and Drying: After the wash cycle, the specimen is rinsed thoroughly with cold water and dried in the air at a temperature not exceeding 60°C.

  • Assessment: The change in color of the dyed specimen and the degree of staining on the multi-fiber fabric are evaluated using the Grey Scales.[11]

Light Fastness: ISO 105-B02

This method evaluates the resistance of a textile's color to the action of an artificial light source that mimics natural daylight.[12][13]

  • Specimen Preparation: A specimen of the dyed textile is prepared.

  • Exposure: The specimen is exposed to light from a Xenon arc lamp under controlled conditions of temperature and humidity.

  • Comparison: Simultaneously, a set of blue wool references with known light fastness are exposed under the same conditions.

  • Assessment: The light fastness of the specimen is rated by comparing the change in its color to the changes observed in the blue wool references.

Rubbing Fastness (Crocking): ISO 105-X12

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[12][14]

  • Specimen Preparation: A specimen of the dyed fabric is mounted on the base of a crockmeter.

  • Dry Rubbing: A standard white cotton rubbing cloth is fixed to the rubbing finger of the crockmeter and is passed back and forth over the specimen 10 times with a downward force of 9N.[14]

  • Wet Rubbing: The procedure is repeated with a fresh rubbing cloth that has been wetted with distilled water.

  • Assessment: The amount of color transferred to the white rubbing cloths is assessed by comparing them with the Grey Scale for Staining.

Visualized Mechanisms and Workflows

The following diagrams illustrate the experimental workflow for dye fastness testing and the proposed mechanism of action for cationic dye fixing agents.

experimental_workflow cluster_prep Preparation cluster_testing Fastness Testing cluster_analysis Analysis prep_fabric Dyed Fabric Sample treat_control Untreated Control prep_fabric->treat_control treat_bhe_butyne Treatment with This compound prep_fabric->treat_bhe_butyne treat_alternative Treatment with Alternative Fixing Agent prep_fabric->treat_alternative wash_test Wash Fastness (ISO 105-C06) treat_control->wash_test light_test Light Fastness (ISO 105-B02) treat_control->light_test rubbing_test Rubbing Fastness (ISO 105-X12) treat_control->rubbing_test treat_bhe_butyne->wash_test treat_bhe_butyne->light_test treat_bhe_butyne->rubbing_test treat_alternative->wash_test treat_alternative->light_test treat_alternative->rubbing_test assessment Assess Color Change & Staining (Grey Scales) wash_test->assessment light_test->assessment rubbing_test->assessment comparison Compare Performance Data assessment->comparison

Caption: Experimental workflow for evaluating dye fastness.

signaling_pathway cluster_fiber Cellulose Fiber cluster_dye Dye Molecules cluster_agent Fixing Agent cluster_complex Resulting Complex fiber Fiber Surface (Anionic Charge) complex Stable Dye-Agent-Fiber Complex (Improved Fastness) fiber->complex dye Anionic Dye (e.g., Reactive Dye) agent Cationic Fixing Agent (Positive Charge) dye->agent Ionic Interaction dye->complex agent->fiber Ionic Interaction agent->complex

Caption: Mechanism of a cationic dye fixing agent.

Conclusion

While this compound is mentioned in the context of dyeing acrylic fibers, there is a clear lack of comprehensive, publicly available data to validate its performance in improving dye fastness. In contrast, conventional dye fixing agents, particularly cationic polymers, are well-established with proven efficacy in enhancing the wash and rubbing fastness of textiles dyed with reactive and direct dyes. For a definitive assessment of this compound's potential in textile applications, further experimental investigation following standardized testing protocols is necessary.

References

Unraveling the Crosslinking Efficacy of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

The distinctive structure of 1,4-Bis(2-hydroxyethoxy)-2-butyne, featuring a rigid alkyne core, suggests the potential for creating highly defined and potentially stimuli-responsive polymer networks. Its hydroxyl groups allow for common crosslinking reactions, such as esterification or urethane formation, making it a versatile candidate for various applications, including in the development of novel biomaterials and drug delivery systems.

Proposed Comparative Diols

To establish a comprehensive comparison, a selection of diols with varying structural characteristics should be evaluated alongside this compound. These could include:

  • 1,4-Butanediol: A simple, flexible aliphatic diol.

  • 1,6-Hexanediol: A longer, more flexible aliphatic diol.

  • Poly(ethylene glycol) (PEG) diol (e.g., PEG 400): A hydrophilic and flexible diol commonly used in biomedical applications.

  • Bis(hydroxyethyl) terephthalate: An aromatic diol that can impart rigidity to the polymer network.

Key Performance Metrics for Comparison

The crosslinking efficiency of these diols can be quantified and compared through a series of key performance metrics that reflect the structural and functional properties of the resulting crosslinked polymers.

Performance MetricDescriptionMethod of Measurement
Gel Fraction (%) The percentage of the polymer that is insoluble after crosslinking, indicating the extent of network formation.Soxhlet extraction
Swelling Ratio (Q) The ratio of the weight of the swollen gel to the weight of the dry gel, which is inversely related to the crosslink density.Gravimetric analysis
Crosslink Density (νe) The number of effective crosslinks per unit volume, a direct measure of crosslinking efficiency.Calculated from swelling data using the Flory-Rehner equation or from mechanical testing.
Young's Modulus (E) A measure of the stiffness of the crosslinked material.Tensile testing
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.Differential Scanning Calorimetry (DSC)

Experimental Protocols

To ensure a fair and accurate comparison, all diols must be tested under identical experimental conditions. The following protocols outline the key steps for synthesizing and characterizing the crosslinked polymers.

I. Synthesis of Crosslinked Polymer Network (Example: Polyester)
  • Monomer Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine a dicarboxylic acid (e.g., adipic acid) and one of the diol crosslinkers (this compound or a comparative diol) in a defined molar ratio.

  • Catalyst Addition: Add a suitable catalyst, such as p-toluenesulfonic acid.

  • Polycondensation Reaction: Heat the mixture to a specific temperature (e.g., 150-180 °C) under a nitrogen atmosphere while stirring. The reaction progress can be monitored by measuring the amount of water collected in a Dean-Stark trap.

  • Curing: Once the desired viscosity is reached, pour the prepolymer into a mold and cure at an elevated temperature to complete the crosslinking process.

II. Characterization of Crosslinking Efficiency
  • Gel Fraction Determination:

    • Weigh a sample of the cured polymer (W_initial).

    • Place the sample in a Soxhlet extractor and extract with a suitable solvent (e.g., tetrahydrofuran) for 24 hours to remove any unreacted monomers and soluble polymer chains.

    • Dry the insoluble gel to a constant weight (W_final).

    • Calculate the gel fraction: Gel Fraction (%) = (W_final / W_initial) * 100.

  • Swelling Ratio Measurement:

    • Immerse a pre-weighed dry gel sample (W_dry) in a suitable solvent (e.g., deionized water or phosphate-buffered saline for hydrogels) at a constant temperature.

    • Allow the gel to swell to equilibrium.

    • Remove the swollen gel, blot the surface to remove excess solvent, and weigh it (W_swollen).

    • Calculate the swelling ratio: Q = W_swollen / W_dry.

  • Mechanical Testing:

    • Prepare dog-bone shaped specimens of the cured polymer according to ASTM standards.

    • Perform tensile testing using a universal testing machine to determine the Young's modulus, ultimate tensile strength, and elongation at break.

  • Thermal Analysis:

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the crosslinked polymers.

Logical Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparison of the crosslinking efficiency of different diols.

G cluster_0 Diol Selection cluster_1 Polymer Synthesis cluster_2 Characterization cluster_3 Data Analysis & Comparison diol1 This compound synthesis Standardized Polycondensation Reaction diol1->synthesis diol2 1,4-Butanediol diol2->synthesis diol3 1,6-Hexanediol diol3->synthesis diol4 PEG 400 diol diol4->synthesis diol5 Bis(hydroxyethyl) terephthalate diol5->synthesis gel Gel Fraction synthesis->gel swelling Swelling Ratio synthesis->swelling mechanical Mechanical Properties synthesis->mechanical thermal Thermal Properties synthesis->thermal analysis Comparative Analysis of Performance Metrics gel->analysis swelling->analysis mechanical->analysis thermal->analysis

Figure 1. Logical workflow for comparing diol crosslinking efficiency.

Signaling Pathway of Polymer Network Formation

The formation of a crosslinked polymer network from diols and dicarboxylic acids can be conceptually represented as a signaling pathway, where the initial reactants trigger a cascade of reactions leading to the final network structure.

G Reactants Diol + Dicarboxylic Acid + Catalyst Initiation Initiation: Esterification Reaction Reactants->Initiation Propagation Propagation: Chain Growth (Linear Polymer) Initiation->Propagation Crosslinking Crosslinking: Inter-chain Reactions Propagation->Crosslinking Network 3D Polymer Network Crosslinking->Network

Figure 2. Conceptual pathway of polymer network formation.

By systematically applying the outlined experimental framework, researchers can generate the necessary quantitative data to rigorously compare the crosslinking efficiency of this compound with other diols. This will enable an informed selection of crosslinking agents tailored to the specific requirements of their research and development endeavors.

Comparative Guide to the Synergistic Effects of 1,4-Bis(2-hydroxyethoxy)-2-butyne and Saccharin in Nickel Plating

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the performance of a nickel plating bath containing a combination of 1,4-Bis(2-hydroxyethoxy)-2-butyne (BEO) and saccharin against alternative plating additive systems. The information is supported by experimental data drawn from analogous systems and established testing protocols relevant to researchers and professionals in materials science and electrochemistry.

Introduction to Nickel Plating Additives

In nickel electroplating, achieving a bright, level, and ductile deposit with low internal stress is paramount for both decorative and functional applications. This is accomplished by adding specific organic compounds to the plating bath, which are broadly categorized into two classes. The synergistic interaction between these classes is crucial for obtaining optimal deposit characteristics.

  • Class I Brighteners (Carriers): These are typically aromatic or unsaturated aliphatic compounds containing sulfur, such as saccharin.[1] They are primarily responsible for grain refinement and reducing internal stress, often shifting it from tensile to compressive.[2][3] By themselves, they produce semi-bright or cloudy deposits.[3]

  • Class II Brighteners (Levelers): These are unsaturated organic compounds that do not contain sulfur, such as acetylenic alcohols like 2-butyne-1,4-diol and its derivatives (e.g., BEO).[1] They work in conjunction with Class I brighteners to produce brilliant, leveled deposits.[4] Used alone, they can increase deposit brittleness and tensile stress.

The combination of this compound (BEO) as a Class II brightener and saccharin as a Class I brightener is designed to leverage the strengths of both, creating a highly effective system for modern nickel plating.

Mechanism of Synergism: BEO and Saccharin

The synergistic effect arises from the complementary adsorption and inhibition mechanisms of the two additives at the cathode surface during nickel deposition.

  • Saccharin (Class I): Saccharin adsorbs onto the cathode surface, particularly at high-energy sites (peaks) of the substrate.[5] This action inhibits rapid, columnar grain growth, leading to a finer, more refined grain structure.[2][6] The incorporation of sulfur from saccharin decomposition helps relieve the internal tensile stress inherent in nickel deposits.[3][7]

  • BEO (Class II): As a butynediol derivative, BEO also adsorbs on the cathode surface. Its leveling action is attributed to stronger inhibition at micro-peaks, where the current density is higher, thus promoting faster deposition in the micro-recesses. This differential inhibition smooths the surface as the deposit builds.[8]

  • Combined Effect: When used together, saccharin provides a foundational, fine-grained, and low-stress deposit. BEO then acts upon this refined structure, providing exceptional leveling and a brilliant, mirror-like finish without introducing excessive stress or brittleness.

Below is a diagram illustrating the proposed synergistic mechanism.

Caption: Proposed synergistic mechanism of BEO and Saccharin at the cathode.

Performance Comparison: BEO + Saccharin vs. Alternatives

The performance of the BEO and saccharin system is best evaluated against a standard Watts bath (no additives) and other common brightener systems. While direct data for BEO is limited, data for the closely related 2-butyne-1,4-diol is used for a valid comparison.

Table 1: Comparison of Nickel Deposit Properties

PropertyWatts Bath (No Additives)System A: Saccharin OnlySystem B: BEO/Butynediol OnlySystem C: BEO/Butynediol + SaccharinAlternative System (e.g., Coumarin-based)
Appearance Dull, matteSemi-bright to cloudyBrittle, brightFully bright, mirror-likeBright, may require more control
Internal Stress High Tensile (~150 MPa)[9]Low Tensile to CompressiveHigh TensileLow CompressiveVariable, often low tensile
Hardness (Vickers) 150 - 250 HV[10]350 - 500 HV> 600 HV (brittle)500 - 600 HV400 - 550 HV
Ductility (% Elongation) High (>15%)Moderate (5-10%)Very Low (<1%)[1]Good (8-12%)[1]Moderate (6-10%)
Leveling Power PoorLowModerateExcellentGood

Data compiled from analogous systems and general principles of nickel plating.

Experimental Protocols

To validate the performance of a nickel plating additive system, a series of standardized tests are required.

The Hull Cell test is a crucial diagnostic tool for evaluating the performance of a plating bath over a wide range of current densities on a single test panel.[11][12]

  • Objective: To determine the bright plating range, identify defects like burning or pitting, and assess leveling capability.[13]

  • Apparatus: 267 mL or 1000 mL trapezoidal Hull Cell, DC rectifier, nickel anode, polished brass or steel cathode panels.[14]

  • Procedure:

    • Prepare the nickel plating bath with the desired additive concentrations (e.g., Watts bath + BEO + saccharin).

    • Heat the solution to the operational temperature (typically 55-65°C).[1]

    • Place the nickel anode and the clean cathode panel into the Hull Cell.

    • Apply a specific total current (e.g., 2-3 Amperes) for a set duration (e.g., 5-10 minutes).[13][15]

    • After plating, rinse and dry the panel.

    • Visually inspect the panel to identify the current density regions corresponding to dull, semi-bright, bright, and burnt deposits.

The workflow for this experimental evaluation is outlined below.

G A Prepare Plating Bath (e.g., Watts + BEO + Saccharin) B Set Up Hull Cell (Anode, Cathode, Temp) A->B C Apply DC Current (e.g., 2A for 10 min) B->C D Rinse & Dry Panel C->D E Visual Analysis (Bright Range, Defects) D->E F Characterize Deposit (Hardness, Stress, etc.) E->F

Caption: Experimental workflow for evaluating nickel plating additives.

Internal stress is measured to ensure the plated component will not warp, crack, or delaminate. The bent strip method is a common and practical approach.[16][17]

  • Objective: To quantify the internal stress (tensile or compressive) of the nickel deposit.

  • Apparatus: Thin, rigid metal strips (e.g., steel), plating block to expose only one side, micrometer or specialized measurement device.[16]

  • Procedure:

    • Measure the initial straightness of the test strip.

    • Secure the strip in the plating block so that only one face is exposed to the plating solution.

    • Plate the strip to a specified thickness (e.g., 25 µm).

    • After plating, remove the strip and measure the degree of curvature caused by the stress in the deposit.

    • Calculate the internal stress using Stoney's equation or a similar formula that relates the curvature to the properties of the strip and the deposit. A convex curve indicates compressive stress, while a concave curve indicates tensile stress.[18][19]

  • Ductility: Can be assessed by bending a plated strip 180° around a mandrel of a known diameter. Ductile deposits will not crack or peel.[20] For more quantitative data, tensile testing on detached foils can measure the percentage of elongation before fracture.[20]

  • Hardness: Typically measured using a Vickers or Knoop microhardness tester on a cross-section of the plated deposit.[21] A diamond indenter is pressed into the surface with a specific load, and the size of the resulting indentation is used to calculate the hardness value.[10]

Conclusion

The combination of this compound (BEO) and saccharin offers a powerful synergistic system for producing high-quality bright nickel deposits. Saccharin acts as a foundational carrier, refining the grain structure and effectively reducing internal stress. BEO complements this by providing exceptional leveling and high brightness, resulting in a deposit that is both aesthetically superior and mechanically sound. Compared to systems using only one class of additive or certain alternatives, the BEO-saccharin combination provides a wider bright plating range, better ductility at high hardness, and lower overall stress. Proper control and evaluation using standardized methods like the Hull Cell test are essential for optimizing the performance of this advanced additive system.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy (EIS) Analysis of Steel Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various corrosion inhibitors for steel, with a focus on the application of electrochemical impedance spectroscopy (EIS) as a powerful analytical technique. While direct, published EIS data for 1,4-Bis(2-hydroxyethoxy)-2-butyne was not identified in the current literature search, this guide presents a comprehensive overview of the methodology and a comparison with alternative inhibitors, including a closely related acetylenic alcohol, 2-butyne-1,4-diol.

Understanding Corrosion Inhibition with Electrochemical Impedance Spectroscopy

Electrochemical impedance spectroscopy is a non-destructive technique that provides detailed information about the kinetics of electrochemical processes, such as corrosion. By applying a small amplitude AC signal over a range of frequencies, EIS can probe the interface between the steel surface and the corrosive environment. The resulting impedance data is often modeled using equivalent electrical circuits to quantify key parameters related to corrosion resistance.

Two critical parameters derived from EIS analysis are:

  • Charge Transfer Resistance (Rct): This parameter is inversely proportional to the corrosion rate. A higher Rct value indicates a slower corrosion process and better performance of the corrosion inhibitor.

  • Double-Layer Capacitance (Cdl): This represents the capacitance of the electrochemical double layer at the metal/electrolyte interface. A decrease in Cdl can be attributed to the adsorption of the inhibitor molecules on the steel surface, forming a protective film.

The inhibition efficiency (η%) is a key metric calculated from the Rct values, quantifying the effectiveness of the inhibitor. It is determined using the following formula:

η% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100

Where:

  • Rct(inhibitor) is the charge transfer resistance in the presence of the inhibitor.

  • Rct(blank) is the charge transfer resistance in the absence of the inhibitor.

Comparative Performance of Corrosion Inhibitors

The following table summarizes the EIS data for steel in the presence of different corrosion inhibitors. It is important to note that the experimental conditions, such as the corrosive medium and inhibitor concentration, can significantly influence the results.

InhibitorCorrosive MediumConcentrationRct (Ω·cm²)Cdl (µF·cm⁻²)Inhibition Efficiency (η%)Reference
Blank (No Inhibitor) 0.5 M H₂SO₄-65--[1]
2-Butyne-1,4-diol *0.5 M H₂SO₄5 mM3846-98.3[1]
N,N'-bis(2,4-dihydroxybenzaldehyde)-1,3-propandiimine 1 M HCl2x10⁻³ M7819090[2]
3-(4-chlorophenyl isoxazole-5-yl) methanol 1 M HCl200 ppm458.745.491.9[3]
1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione 1 M HCl10⁻³ M105030.295.2[4]

*Data for 2-butyne-1,4-diol is presented as a proxy for the target compound, this compound, due to the lack of available data for the latter.

Experimental Protocols

The following sections detail the typical methodologies employed in the EIS analysis of steel corrosion inhibitors, based on the reviewed literature.

Material Preparation
  • Working Electrode: Mild steel specimens are typically used. The elemental composition of the steel should be reported. The specimens are often embedded in an insulating resin (e.g., epoxy) to expose a fixed surface area (e.g., 1 cm²) to the electrolyte.

  • Surface Pre-treatment: To ensure a reproducible surface, the steel electrodes are mechanically polished using a series of silicon carbide (SiC) abrasive papers of decreasing grit size. This is followed by rinsing with distilled water and a suitable organic solvent like acetone, and finally drying.

Electrochemical Cell and Instrumentation
  • A standard three-electrode electrochemical cell is used.

  • Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is commonly used.

  • Counter Electrode: A platinum foil or graphite rod with a large surface area is typically employed.

  • Instrumentation: A potentiostat/galvanostat with a frequency response analyzer is required to perform the EIS measurements.

EIS Measurement Parameters
  • Electrolyte: The corrosive medium, such as 1 M HCl or 0.5 M H₂SO₄, with and without the corrosion inhibitor at various concentrations, is used as the electrolyte.

  • Open Circuit Potential (OCP): Before EIS measurements, the working electrode is immersed in the electrolyte for a specific period (e.g., 30-60 minutes) to allow the OCP to stabilize.

  • Frequency Range: EIS measurements are typically performed over a wide frequency range, for instance, from 100 kHz down to 10 mHz.

  • AC Amplitude: A small AC voltage perturbation (e.g., 10 mV rms) is applied at the OCP.

Data Analysis

The obtained impedance data is commonly presented as Nyquist and Bode plots.

  • Nyquist Plot: This plot of the imaginary part of impedance (-Z") versus the real part (Z') typically shows a semicircular shape for a simple corrosion process. The diameter of the semicircle corresponds to the charge transfer resistance (Rct).

  • Bode Plot: This consists of two plots: the logarithm of the impedance magnitude (|Z|) versus the logarithm of the frequency, and the phase angle (θ) versus the logarithm of the frequency.

The experimental data is then fitted to an appropriate equivalent electrical circuit model to extract the quantitative parameters like Rct and Cdl. A common and simple model for a corrosion process is the Randles circuit.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the electrochemical impedance spectroscopy analysis of steel corrosion inhibitors.

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemical_setup Electrochemical Setup cluster_measurement EIS Measurement cluster_analysis Data Analysis and Interpretation start Start steel_prep Mild Steel Specimen Preparation (Polishing, Cleaning) start->steel_prep embedding Embedding in Resin steel_prep->embedding cell_setup Three-Electrode Cell Assembly (Working, Reference, Counter) embedding->cell_setup ocp OCP Stabilization cell_setup->ocp electrolyte_prep Electrolyte Preparation (Corrosive Medium +/- Inhibitor) electrolyte_prep->cell_setup eis_measurement EIS Data Acquisition (Frequency Sweep) ocp->eis_measurement data_plotting Data Plotting (Nyquist & Bode Plots) eis_measurement->data_plotting circuit_fitting Equivalent Circuit Fitting data_plotting->circuit_fitting parameter_extraction Parameter Extraction (Rct, Cdl) circuit_fitting->parameter_extraction efficiency_calc Inhibition Efficiency Calculation parameter_extraction->efficiency_calc end_node End efficiency_calc->end_node

Caption: Experimental workflow for EIS analysis of steel corrosion inhibitors.

logical_relationship cluster_inhibitor Inhibitor Action cluster_eis_parameters EIS Parameters cluster_corrosion_mitigation Corrosion Mitigation inhibitor Corrosion Inhibitor adsorption Adsorption on Steel Surface inhibitor->adsorption protective_film Formation of Protective Film adsorption->protective_film rct Increased Rct (Charge Transfer Resistance) protective_film->rct leads to cdl Decreased Cdl (Double-Layer Capacitance) protective_film->cdl leads to corrosion_rate Decreased Corrosion Rate rct->corrosion_rate results in cdl->corrosion_rate indicates inhibition_efficiency Increased Inhibition Efficiency

Caption: Logical relationship between inhibitor action and EIS parameters.

References

A Comparative Performance Analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne as a Dye Carrier for Polyester Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the performance of 1,4-Bis(2-hydroxyethoxy)-2-butyne against established commercial dye carriers in the context of polyester dyeing with disperse dyes. Due to the limited publicly available data directly comparing this compound with other carriers, this document outlines the requisite experimental protocols and data presentation structures to facilitate a thorough and objective internal evaluation.

Dye carriers are essential chemical auxiliaries that facilitate the dyeing of hydrophobic fibers like polyester at atmospheric pressure and temperatures around 100°C.[1][2] They function by swelling the polyester fibers, increasing the solubility of the disperse dye, and accelerating the rate of dye diffusion into the fiber matrix.[1][3] The selection of an appropriate dye carrier is critical for achieving optimal colorfastness, dye uptake, and overall product quality while considering environmental and economic factors.[4][5]

This guide will focus on the evaluation of key performance indicators, including dye uptake, colorfastness to various environmental stressors, and a qualitative assessment of environmental and safety considerations.

Experimental Protocols

To ensure a robust and reproducible comparison, the following detailed experimental methodologies are proposed.

Materials and Equipment
  • Fabric: Scoured and pre-wetted 100% polyester fabric.

  • Dye: A standard disperse dye (e.g., Disperse Red 354 or Disperse Blue 165).

  • Dye Carriers:

    • This compound

    • Commercial Carrier A (e.g., a methylnaphthalene-based carrier)

    • Commercial Carrier B (e.g., a butyl benzoate-based carrier)

    • Control (no carrier)

  • Chemicals: Acetic acid (for pH adjustment), dispersing agent, sodium hydrosulfite, sodium hydroxide.

  • Equipment: Laboratory dyeing machine, spectrophotometer, crockmeter, xenon arc lamp (for lightfastness testing), laundry machine, grey scales for color change and staining.

Dyeing Procedure (Carrier Dyeing Method)

The following protocol is a typical laboratory procedure for dyeing polyester fabric using a carrier method.[3]

  • Dye Bath Preparation:

    • Prepare a stock solution of the disperse dye by creating a paste with a small amount of a dispersing agent and then diluting it with warm water.

    • Prepare separate dye baths for each carrier being tested and a control bath with no carrier.

    • For each dye bath, add the dispersing agent and the specified amount of the respective dye carrier.

    • Adjust the pH of the dye baths to 4.5-5.5 using acetic acid.[2]

    • Add the prepared dye stock solution to each bath.

  • Dyeing Process:

    • Introduce the scoured and pre-wetted polyester fabric samples into their respective dye baths at 60°C.

    • Maintain the temperature at 60°C for 15 minutes.

    • Increase the temperature to 95-100°C over 30 minutes.

    • Hold the temperature at 95-100°C for 60 minutes.

    • Cool the dye baths down to 60°C.

  • Aftertreatment:

    • Rinse the dyed fabric samples with hot water.

    • Perform a reduction clearing process to remove unfixed surface dye. This typically involves treatment with a solution of sodium hydrosulfite and sodium hydroxide.

    • Rinse the samples thoroughly with cold water and allow them to air dry.

Data Presentation: Performance Metrics

The following tables provide a structured format for presenting the quantitative data obtained from the experimental protocols.

Table 1: Dye Uptake and Color Strength

Dye CarrierInitial Absorbance of DyebathFinal Absorbance of Dyebath% Dye ExhaustionK/S Value (Color Strength)
This compound
Commercial Carrier A
Commercial Carrier B
Control (No Carrier)
  • % Dye Exhaustion: Calculated from the difference in the absorbance of the dyebath before and after dyeing, as measured by a spectrophotometer.[6][7]

  • K/S Value: A measure of the color strength of the dyed fabric, determined using a spectrophotometer.[8]

Table 2: Colorfastness Properties (ISO Standards)

Dye CarrierWashing Fastness (ISO 105-C06)[9][10]Rubbing Fastness (ISO 105-X12)[9][11]Light Fastness (ISO 105-B02)[12]Perspiration Fastness (ISO 105-E04)[9][11]
Color Change Staining Dry Wet
This compound
Commercial Carrier A
Commercial Carrier B
Control (No Carrier)
  • Washing, Rubbing, and Perspiration Fastness: Rated on a grey scale from 1 (poor) to 5 (excellent) for both color change of the fabric and staining of an adjacent multifiber strip.[10][11]

  • Light Fastness: Rated on the Blue Wool Scale from 1 (very poor) to 8 (excellent).[12]

Table 3: Qualitative Performance and Environmental Profile

Dye CarrierOdorEase of RemovalEnvironmental Concerns
This compound
Commercial Carrier A
Commercial Carrier B
  • This table allows for a qualitative comparison of other important factors. Many traditional carriers are associated with strong odors and environmental concerns due to their toxicity and volatility.[3][4]

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of dye carriers.

Experimental_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment & Analysis prep_fabric Scour and Pre-wet Polyester Fabric dyeing Dyeing at 95-100°C prep_fabric->dyeing prep_dyebath Prepare Dyebaths (with and without carriers) prep_dyebath->dyeing aftertreatment Aftertreatment (Rinsing and Reduction Clearing) dyeing->aftertreatment analysis Performance Evaluation (Dye Uptake, Colorfastness) aftertreatment->analysis

Caption: Experimental workflow for comparative dye carrier performance evaluation.

Dye_Carrier_Mechanism cluster_dyebath Aqueous Dyebath Polyester_Fiber Polyester Fiber Dye_Molecule Disperse Dye Molecule Dye_Molecule->Polyester_Fiber 2. Facilitates Dye Penetration Dye_Carrier Dye Carrier Molecule Dye_Carrier->Polyester_Fiber 1. Swells Fiber

Caption: Simplified mechanism of action for a dye carrier in polyester dyeing.

Conclusion

This guide provides a structured approach for the objective comparison of this compound with commercial dye carriers. By following the detailed experimental protocols and utilizing the provided data presentation formats, researchers and scientists can generate the necessary data to make informed decisions regarding the selection of the most effective and environmentally conscious dye carrier for their specific applications. The ideal dye carrier will not only demonstrate high efficiency in terms of dye uptake and colorfastness but will also present a favorable environmental and safety profile.

References

A Comparative Guide to Polyurethanes Synthesized with 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Methodological and Theoretical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of polyurethanes synthesized using 1,4-Bis(2-hydroxyethoxy)-2-butyne as a chain extender. Due to the limited availability of direct experimental data for this specific polyurethane, this document presents a theoretical comparison against a well-characterized polyurethane system and offers detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers interested in exploring the potential of this unique chain extender in various applications, including the development of advanced drug delivery systems.

Introduction to Polyurethane Chain Extenders

Polyurethanes (PUs) are a versatile class of polymers renowned for their tunable mechanical, thermal, and chemical properties.[1] This adaptability stems from the ability to modify their constituent components: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, typically a low molecular weight diol or diamine, plays a pivotal role in forming the hard segment domains that act as physical crosslinks, significantly influencing the polymer's final characteristics.[1][2] The choice of chain extender can impact properties such as tensile strength, elasticity, thermal stability, and biocompatibility.[3][4]

This compound is a unique aliphatic diol containing a central alkyne group and ether linkages. These structural features suggest that polyurethanes synthesized with this chain extender may exhibit distinct properties compared to those made with more common aliphatic diols like 1,4-butanediol (BDO). The presence of the rigid alkyne functionality could enhance thermal stability, while the flexible ether linkages might increase the polymer's elasticity and hydrophilicity, properties that are highly desirable in biomedical applications such as drug delivery.[5][6]

Comparative Analysis: A Theoretical Framework

To provide a basis for comparison, this section outlines the typical properties of a polyurethane synthesized with the widely used chain extender, 1,4-butanediol. This is followed by a theoretical discussion on how the structural characteristics of this compound might influence these properties.

Benchmark: Polyurethane Synthesized with 1,4-Butanediol

The following table summarizes representative mechanical and thermal properties of a polyurethane synthesized from a polyether polyol, an aliphatic diisocyanate (like Hexamethylene Diisocyanate - HDI), and 1,4-butanediol as the chain extender. These values are compiled from typical results found in the literature and should be considered as a general reference.[2][4]

PropertyTypical Value Range
Mechanical Properties
Tensile Strength20 - 50 MPa
Elongation at Break400 - 800%
Shore A Hardness70 - 95
Thermal Properties
Glass Transition Temperature (Tg) of Soft Segment-60 to -40 °C
Glass Transition Temperature (Tg) of Hard Segment60 to 120 °C
Decomposition Temperature (Td)300 - 350 °C
Theoretical Influence of this compound Structure

The unique chemical structure of this compound is anticipated to impart distinct characteristics to the resulting polyurethane:

  • Ether Linkages: The presence of ether groups (-O-) in the chain extender is expected to increase the flexibility of the polymer backbone. This could lead to a lower glass transition temperature of the hard segment and potentially a higher elongation at break compared to a polyurethane with a simple aliphatic diol of similar length. Furthermore, the polarity of the ether linkages may enhance the hydrophilicity of the material, which can be advantageous for biocompatibility and drug-eluting applications.[3]

  • Alkyne Group: The triple bond in the center of the molecule introduces rigidity and linearity to a portion of the chain extender. This rigidity could influence the packing of the hard segments, potentially affecting the crystalline structure and thermal stability of the polyurethane.[7] The alkyne group also presents a site for post-polymerization modification via "click" chemistry, allowing for the attachment of targeting ligands, drugs, or imaging agents, a highly desirable feature for advanced drug delivery systems.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of polyurethanes using a diol chain extender, which can be adapted for this compound.

Polyurethane Synthesis: Two-Step Prepolymer Method

This method allows for better control over the polymer structure.[1]

Materials:

  • Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG, Mn = 2000 g/mol )

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

  • Chain Extender (this compound or 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Drying: Dry the polyol and chain extender under vacuum at 80-90 °C for at least 4 hours to remove any residual water.

  • Prepolymer Synthesis:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the dried polyol.

    • Heat the polyol to 70-80 °C under a gentle stream of nitrogen.

    • Add the diisocyanate to the flask with vigorous stirring. The molar ratio of NCO to OH groups should be approximately 2:1.

    • Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt% of the total reactants).

    • Maintain the reaction at 80-90 °C for 2-3 hours to form the NCO-terminated prepolymer. The NCO content can be monitored by titration.

  • Chain Extension:

    • Cool the prepolymer to 60-70 °C.

    • Dissolve the dried chain extender in a minimal amount of anhydrous DMF.

    • Slowly add the stoichiometric amount of the chain extender solution to the prepolymer under vigorous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.

    • Continue stirring for 1-2 hours at 70-80 °C.

  • Casting and Curing:

    • Pour the viscous polymer solution into a preheated Teflon mold.

    • Cure the polymer in a vacuum oven at 100-110 °C for 12-24 hours to remove the solvent and complete the reaction.

    • Allow the polyurethane film to cool slowly to room temperature before characterization.

Characterization Protocols

Mechanical Properties - Tensile Testing:

  • Sample Preparation: Cut dumbbell-shaped specimens from the cured polyurethane films according to ASTM D638 standard.

  • Analysis: Perform tensile testing using a universal testing machine at a constant crosshead speed (e.g., 500 mm/min).

  • Data Interpretation: Determine the tensile strength (stress at break), elongation at break, and Young's modulus from the stress-strain curves.

Thermal Properties - Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the polyurethane sample into an aluminum DSC pan.

  • Analysis:

    • Heat the sample from room temperature to a temperature above its highest expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.

    • Cool the sample to a low temperature (e.g., -100 °C) at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating scan from -100 °C to 200 °C at 10 °C/min.

  • Data Interpretation: Determine the glass transition temperatures (Tg) of the soft and hard segments from the step changes in the baseline of the second heating curve.[8]

Thermal Properties - Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 10-20 mg of the polyurethane sample into a TGA pan.

  • Analysis: Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Interpretation: Determine the onset decomposition temperature (Td) from the TGA curve, which indicates the thermal stability of the polymer.[8]

Visualization of Cellular Uptake Pathways for Polyurethane Nanoparticles

For drug delivery applications, understanding how polyurethane-based nanoparticles are internalized by cells is crucial for designing effective therapeutic carriers. The following diagram illustrates the primary endocytic pathways involved in the cellular uptake of nanoparticles.

CellularUptakePathways Cellular Uptake Pathways of Polyurethane Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell Cytoplasm cluster_membrane Plasma Membrane PU_Nanoparticle Polyurethane Nanoparticle Clathrin_Pit Clathrin-coated Pit PU_Nanoparticle->Clathrin_Pit Clathrin-mediated Endocytosis Caveolae Caveolae PU_Nanoparticle->Caveolae Caveolae-mediated Endocytosis Macropinocytosis Macropinocytosis PU_Nanoparticle->Macropinocytosis Macropinocytosis Phagocytosis Phagocytosis PU_Nanoparticle->Phagocytosis Phagocytosis Clathrin_Vesicle Clathrin-coated Vesicle Clathrin_Pit->Clathrin_Vesicle Caveosome Caveosome Caveolae->Caveosome Macropinosome Macropinosome Macropinocytosis->Macropinosome Phagosome Phagosome Phagocytosis->Phagosome Early_Endosome Early Endosome Clathrin_Vesicle->Early_Endosome Caveosome->Early_Endosome Golgi Golgi Apparatus Caveosome->Golgi Macropinosome->Early_Endosome Phagosome->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Lysosome Lysosome (Drug Release/ Degradation) Late_Endosome->Lysosome Cytosol Cytosolic Drug Release Late_Endosome->Cytosol Endosomal Escape Recycling_Endosome->Clathrin_Pit Receptor Recycling

Figure 1: Major endocytic pathways for the cellular uptake of polyurethane nanoparticles.

Conclusion

While direct experimental data for polyurethanes synthesized with this compound remains scarce, a theoretical analysis of its structure suggests the potential for creating materials with a unique combination of flexibility, thermal stability, and functionality. The presence of ether linkages and a central alkyne group offers intriguing possibilities for tailoring polyurethane properties for advanced applications, particularly in the field of drug delivery where biocompatibility, controlled release, and the potential for targeted therapies are paramount. The experimental protocols provided in this guide offer a comprehensive framework for the synthesis and characterization of these novel polyurethanes, encouraging further research to validate the theoretical postulations and unlock the full potential of this promising chain extender. The insights into cellular uptake mechanisms further equip researchers with the foundational knowledge required to design sophisticated and effective polyurethane-based drug delivery systems.

References

Comparative Environmental Impact Assessment of 1,4-Bis(2-hydroxyethoxy)-2-butyne and Alternatives in Industrial Effluents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the environmental impact of 1,4-Bis(2-hydroxyethoxy)-2-butyne, a common additive in industrial processes such as nickel electroplating, against several alternatives. The assessment focuses on key environmental indicators, including aquatic toxicity and biodegradability, to inform researchers, scientists, and drug development professionals on the potential ecological footprint of these substances when present in industrial wastewater.

Due to the limited availability of public data for this compound, this guide utilizes data from its structural analog, 2-butyne-1,4-diol, to provide an estimated environmental profile. This substitution allows for a preliminary comparison but should be interpreted with caution. The alternatives assessed are saccharin and sodium lauryl sulfate (SLS), which are also used in electroplating baths.

Comparative Data on Environmental Impact

The following tables summarize the available quantitative data for the aquatic toxicity and biodegradability of the selected compounds.

Table 1: Comparative Aquatic Ecotoxicity

CompoundTest OrganismEndpointResultReference
This compound Data not availableData not availableData not available
2-Butyne-1,4-diol (Analogue)Pimephales promelas (fathead minnow)96h LC5049.3 - 58.3 mg/L[1][2]
Ceriodaphnia dubia (water flea)48h EC503.1 mg/L[1]
Daphnia magna (water flea)48h EC5026.8 mg/L[2]
Saccharin Pimephales promelas (fathead minnow)96h LC5018,300 mg/L[3]
Sodium Lauryl Sulfate (SLS) Daphnia magna (water flea)48h LC5010.3 mg/L[4]
Aquatic Life (general)96h LC501 - 13.9 mg/L[5]

Table 2: Comparative Biodegradability

CompoundTest MethodDurationResultClassificationReference
This compound Data not availableData not availableData not availableData not available
2-Butyne-1,4-diol (Analogue)Sewage Sludge Inoculum4 days90% degradationReadily Biodegradable[2][6]
Saccharin Soil Incubation-Half-life: 3-12 daysBiodegradable[7][8]
Sodium Lauryl Sulfate (SLS) OECD 301F (or similar)28 daysMeets >60% criteriaReadily Biodegradable[9]

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological and biodegradability tests. The methodologies for two key experiments are detailed below.

1. Acute Immobilisation Test for Aquatic Invertebrates (OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans, most commonly Daphnia magna.[10][11]

  • Principle: Young daphnids, less than 24 hours old, are exposed to the test substance across a range of concentrations for 48 hours.[11] The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[10][12]

  • Test Organisms: Daphnia magna are cultured in laboratory conditions. Neonates used for testing are sourced from healthy parent stock.

  • Procedure:

    • A geometric series of at least five test concentrations is prepared in a suitable medium (reconstituted or natural water, pH 6-9).[10] A control group containing only the medium is run in parallel.

    • At least 20 daphnids, divided into four replicates of five, are used for each concentration and the control.[11]

    • The daphnids are exposed in test vessels, providing at least 2 mL of solution per animal, maintained at a constant temperature of 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.[10]

    • The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The concentration that immobilizes 50% of the daphnids (EC50) at 48 hours is calculated using statistical methods, typically probit analysis or logistic regression. The No Observed Effect Concentration (NOEC) and Lowest Observed Effect Concentration (LOEC) may also be determined.[12]

2. Ready Biodegradability - Manometric Respirometry Test (OECD 301F)

This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.[13][14]

  • Principle: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with activated sludge from a domestic wastewater treatment plant. The consumption of oxygen by the microorganisms during biodegradation is measured over 28 days in a closed respirometer.[13][15][16]

  • Apparatus: A manometric respirometer, such as an OxiTop® system, which measures the pressure decrease resulting from oxygen consumption. Evolved carbon dioxide is absorbed by a potassium hydroxide solution.[15]

  • Procedure:

    • The test substance is added to the mineral medium at a concentration that yields a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[16]

    • The medium is inoculated with a suspension of activated sludge.

    • Control vessels containing only the inoculum (to measure endogenous respiration) and reference vessels with a readily biodegradable substance like sodium benzoate (to check microbial activity) are run in parallel.[14]

    • The vessels are sealed and incubated at a constant temperature (e.g., 22 ± 2 °C) in the dark, with continuous stirring, for 28 days.[15]

  • Data Analysis: The amount of oxygen consumed is measured over time and corrected for the oxygen uptake in the blank control. The percentage of biodegradation is calculated by expressing the measured oxygen uptake as a percentage of the ThOD. A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[16][17]

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the experimental workflows and logical relationships discussed in this guide.

Environmental_Impact_Assessment_Workflow cluster_0 Phase 1: Effluent Characterization cluster_1 Phase 2: Hazard Assessment cluster_2 Phase 3: Risk Characterization & Comparison A Sample Industrial Effluent B Identify Organic Additives (e.g., this compound) A->B C Quantify Concentration (LC-MS, GC-MS) B->C D Aquatic Ecotoxicity Testing (OECD 202: Daphnia) C->D E Ready Biodegradability Testing (OECD 301F) C->E F Determine LC50/EC50 Values D->F G Calculate % Biodegradation E->G H Compare Data with Alternatives (Saccharin, SLS) F->H G->H I Assess Environmental Risk H->I J Select Lower Impact Alternative I->J

Workflow for assessing the environmental impact of industrial effluent additives.

References

Quantitative Analysis of 1,4-Bis(2-hydroxyethoxy)-2-butyne in Electroplating Solutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The precise control of organic additives is paramount in the electroplating industry to ensure the quality and performance of the deposited metal layers. 1,4-Bis(2-hydroxyethoxy)-2-butyne, also known as Butynediol ethoxylate (BHEB), is a widely used leveling agent and brightener in nickel and copper electroplating baths. Its concentration must be meticulously monitored to maintain optimal plating performance. This guide provides a comparative analysis of analytical methodologies for the quantitative determination of BHEB in electroplating solutions, with a focus on High-Performance Liquid Chromatography (HPLC) and Cyclic Voltammetric Stripping (CVS). This document is intended for researchers, scientists, and professionals in the field of electroplating and chemical analysis.

Experimental Workflow for Additive Analysis

The general workflow for the quantitative analysis of organic additives in electroplating solutions involves several key steps, from sample preparation to data analysis. The following diagram illustrates this process.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Sampling Representative Sampling of Plating Bath Dilution Dilution with Deionized Water Sampling->Dilution Neutralization pH Adjustment/ Neutralization Dilution->Neutralization Filtration Filtration to Remove Particulates Neutralization->Filtration HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC Direct Quantification CVS Cyclic Voltammetric Stripping (CVS) Filtration->CVS Activity Measurement Titration Titration Methods Filtration->Titration Functional Group Analysis Calibration Calibration with Standards HPLC->Calibration CVS->Calibration Titration->Calibration Quantification Quantification of Analyte Concentration Calibration->Quantification Comparison Comparison with Acceptance Criteria Quantification->Comparison Reporting Reporting and Process Adjustment Comparison->Reporting

Figure 1: General workflow for the quantitative analysis of organic additives in electroplating solutions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of individual organic components in a complex mixture like an electroplating bath. It offers high accuracy and precision for the direct measurement of the concentration of additives like BHEB.

Experimental Protocol: HPLC-UV for this compound (BHEB)

While a specific validated method with full performance data for BHEB was not found in the public literature, a general method can be proposed based on the analysis of similar organic additives in electroplating solutions. BHEB lacks a strong chromophore, making UV detection challenging but feasible at low wavelengths. A more sensitive and universal detector like a Charged Aerosol Detector (CAD) or an Electrochemical Detector (ECD) is often preferred. For the purpose of this guide, a hypothetical HPLC-UV method is outlined.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of polar organic molecules.

  • Mobile Phase: A gradient elution is often employed to separate multiple components. A typical mobile phase could consist of:

    • Solvent A: Deionized water with 0.1% formic acid (to improve peak shape).

    • Solvent B: Acetonitrile.

    • A gradient program could start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic components.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection: Wavelength set to a low value, such as 210 nm, where the ethoxy groups of BHEB may show some absorbance.

  • Sample Preparation:

    • Obtain a representative sample from the electroplating bath.

    • Dilute the sample with deionized water to bring the expected BHEB concentration within the calibration range.

    • If the bath is highly acidic or alkaline, neutralize the sample to a pH between 4 and 7 to protect the HPLC column. Neutralization can be achieved by adding a suitable base (e.g., N,N-dimethylethanolamine) or acid.[1]

    • Filter the diluted and neutralized sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

Alternative Analytical Technique: Cyclic Voltammetric Stripping (CVS)

CVS is an electrochemical technique widely used in the plating industry to monitor the overall "activity" of organic additives rather than their absolute concentrations.[2][3] It measures the effect of additives on the rate of metal deposition. For levelers like BHEB, the Response Curve (RC) technique is typically employed.[4]

Experimental Protocol: CVS for Leveling Agents
  • Instrumentation: A CVS instrument with a three-electrode setup, including a rotating platinum disk working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode.

  • Procedure (Response Curve Technique):

    • A baseline voltammogram is recorded in a Virgin Makeup Solution (VMS), which contains all the inorganic components of the plating bath but no organic additives.

    • A known concentration of the suppressor (carrier) is added to the VMS, and another voltammogram is recorded.

    • The plating bath sample is then titrated into the VMS containing the suppressor, and the stripping peak area is measured after each addition.

    • The response curve is generated by plotting the stripping peak area against the volume of the sample added.

    • The concentration of the leveler in the sample is determined by comparing the response curve of the sample to a calibration curve generated with known concentrations of the leveler standard.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the process control. HPLC provides a direct and specific measurement of the BHEB concentration, while CVS offers a measure of the overall leveling activity, which can be influenced by other components and degradation products in the bath.

ParameterHPLC-UV (Hypothetical for BHEB)Cyclic Voltammetric Stripping (CVS)Alternative: HPLC for Nitrogen-Containing Heterocyclic Levelers
Principle Chromatographic separation and UV detection of the analyte.Electrochemical measurement of the influence of the additive on metal deposition rate.Chromatographic separation and UV/Vis detection of the analyte.
Specificity High (measures individual compound concentration).Low (measures overall "activity" of levelers).High (measures individual compound concentration).
Linearity (R²) > 0.99 (expected).[1]Typically non-linear, requires specific titration curves.> 0.99.
Accuracy (% Recovery) 95-105% (expected).Dependent on matrix and calibration.90-110%.
Precision (%RSD) < 5% (expected).5-15%.< 5%.
Limit of Detection (LOD) Low ppm range (expected).Dependent on the specific additive's effect.ppm to sub-ppm range.
Analysis Time 15-30 minutes per sample.10-20 minutes per titration point.15-30 minutes per sample.
Advantages High specificity, accuracy, and precision. Can identify and quantify degradation products.Fast, relatively simple, and measures the effective performance of the additive package.High specificity and sensitivity for compounds with strong chromophores.
Disadvantages Higher initial instrument cost. Requires careful method development. BHEB has a weak chromophore.Indirect measurement, susceptible to interferences from other bath components.Method development is specific to the compound class.

Alternative Leveling Agents and Their Analysis

A variety of other organic compounds are used as leveling agents in electroplating, including nitrogen-containing heterocyclic compounds and polymers like polyethylene glycol (PEG).[5][6][7]

  • Nitrogen-Containing Heterocyclic Compounds: These compounds, such as those based on imidazole or pyridine, often possess strong UV chromophores, making them well-suited for HPLC-UV analysis.[7] The analytical protocol would be similar to that described for BHEB, but with an optimized UV detection wavelength corresponding to the analyte's maximum absorbance.

  • Polyethylene Glycol (PEG): PEG is a common suppressor in copper plating. Due to its lack of a UV chromophore and its polymeric nature, PEG is often analyzed by HPLC with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[8]

Conclusion

References

Safety Operating Guide

Safe Disposal of 1,4-Bis(2-hydroxyethoxy)-2-butyne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1,4-Bis(2-hydroxyethoxy)-2-butyne is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for its disposal, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe working environment and ensure compliance with regulatory standards.

Hazard Profile and Safety Summary

This compound is a combustible liquid that is harmful if swallowed and can cause skin and eye irritation.[1] All handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Hazard ClassificationGHS CodesPrecautionary Statements
Acute Toxicity, OralH302P264, P270, P301+P312, P330, P501
Skin IrritationH315P264, P280, P302+P352, P332+P313, P362
Eye IrritationH319P264, P280, P305+P351+P338, P337+P313
Combustible LiquidH227P210, P280, P370+P378

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Isolate waste containing this compound from other chemical waste streams to prevent unintended reactions.

  • Keep the waste in its original container or a compatible, properly labeled container. The label should clearly identify the contents as "this compound Waste."[2][3]

2. Spill Management: In the event of a spill, adhere to the following procedures:

  • Small Spills: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[3][4] Place the absorbent material into a sealed, labeled container for disposal.

  • Large Spills: Evacuate the immediate area. If it can be done without risk, contain the spill. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team for cleanup and disposal.[3]

3. Final Disposal:

  • Consult Local Regulations: Always adhere to all local, state, and federal regulations governing chemical waste disposal.[2][4] Contact your institution's EHS department for specific guidance.

  • Licensed Waste Disposal Contractor: Arrange for the collection and disposal of the chemical waste through a licensed and qualified hazardous waste disposal contractor.[3][4]

  • Do Not Dispose Down the Drain: Never pour this compound or its containers into the sewer system.[1][3][4]

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process from the initial generation of waste to its final disposal.

start Generation of This compound Waste segregate Segregate from Other Waste Streams start->segregate containerize Store in Labeled, Compatible Container segregate->containerize spill_check Is there a spill? containerize->spill_check small_spill Small Spill: Absorb with Inert Material and Containerize spill_check->small_spill Yes (Small) large_spill Large Spill: Evacuate, Contain, and Contact EHS spill_check->large_spill Yes (Large) ehs_consult Consult Institutional EHS Guidelines and Local Regulations spill_check->ehs_consult No small_spill->ehs_consult large_spill->ehs_consult contractor Arrange for Pickup by Licensed Waste Disposal Contractor ehs_consult->contractor end Final Disposal contractor->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.